Product packaging for 2,2,2-Trichloroacetaldehyde hydrate(Cat. No.:)

2,2,2-Trichloroacetaldehyde hydrate

Cat. No.: B7855138
M. Wt: 165.40 g/mol
InChI Key: JFXVAUXJNBZJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloroacetaldehyde hydrate, more commonly known as Chloral Hydrate, is a colorless, solid compound with the molecular formula C₂H₃Cl₃O₂ and a molecular weight of 165.39 g/mol . It is supplied as a high-purity solid with a melting point of approximately 57 °C . This product is intended for research and laboratory applications only. In organic synthesis, chloral hydrate serves as a key starting point for the production of other compounds. It is a precursor for the synthesis of isatin and is also a useful reagent for the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers . In botanical and mycological research, it is an essential ingredient in Hoyer's mounting medium for the microscopic observation of plant specimens and in Melzer's reagent for the identification of certain fungal species . The research value of this compound also extends to pharmacological studies. Chloral hydrate is rapidly metabolized in biological systems to its active metabolite, 2,2,2-trichloroethanol (TCE) . Research indicates that TCE acts as an agonist for certain non-classical two-pore domain potassium (K2P) channels, such as TREK-1 and TRAAK . This mechanism, which involves the hyperpolarization of cell membranes, is a subject of interest in cerebrovascular and neurological research . Researchers should handle this material with care. It is toxic if swallowed, causes skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . Always refer to the safety data sheet (SDS) before use and use appropriate personal protective equipment (PPE). This product is strictly for laboratory and research use. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl3O2 B7855138 2,2,2-Trichloroacetaldehyde hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloroacetaldehyde;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O.H2O/c3-2(4,5)1-6;/h1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXVAUXJNBZJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(Cl)(Cl)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,2-Trichloroacetaldehyde Hydrate, commonly known as chloral hydrate. It details the predominant manufacturing processes, including the traditional chlorination of ethanol and a more contemporary, greener approach. Additionally, this guide outlines rigorous purification protocols essential for obtaining high-purity chloral hydrate suitable for research and pharmaceutical applications.

Introduction

Chloral hydrate (C₂H₃Cl₃O₂) is a geminal diol first synthesized in 1832 by Justus von Liebig.[1] It is a crystalline solid that has historically been used as a sedative and hypnotic agent.[2] In modern research, it serves as a reagent in organic synthesis and as a clearing agent in microscopy.[2] The production of high-purity chloral hydrate is crucial for its application in regulated industries. Technical-grade chloral typically ranges from 94% to 99% purity, with impurities such as water, chloroform, hydrogen chloride, and dichloroacetaldehyde.[3][4] For pharmaceutical use, the United States Pharmacopeia (USP) specifies a purity of not less than 99.5%.[3][4]

Synthesis Methodologies

Two primary methodologies for the synthesis of chloral hydrate are discussed: the traditional chlorination of ethanol or acetaldehyde and a modern alternative involving the reduction and oxidation of trichloroacetyl chloride.

The most established industrial method for producing chloral hydrate is the chlorination of ethanol.[2] This process involves the reaction of chlorine gas with ethanol in an acidic solution, which proceeds through several chlorinated intermediates. The resulting anhydrous chloral is then hydrated to form chloral hydrate.[5]

Reaction Equation: 4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[6]

Experimental Protocol: Chlorination of Ethanol

Materials:

  • Absolute Ethanol (100 ml)

  • Dry Chlorine Gas

  • Concentrated Sulfuric Acid

  • Calcium Carbonate or Calcium Oxide

  • Water

Equipment:

  • Ice-cooled reaction flask with a reflux condenser

  • Gas inlet tube

  • Distillation apparatus

  • Fractionating column

  • Heating mantle

Procedure:

  • Chlorination: Place 100 ml of absolute ethyl alcohol into an ice-cooled flask equipped with a reflux condenser. Pass a current of dry chlorine gas through the alcohol while maintaining the temperature below 10°C.[7] After the initial absorption, gently warm the mixture to 60°C and continue the saturation with chlorine. The reaction is considered complete when the density of the solution reaches approximately 1.4 g/ml.[7] A more extensive industrial process involves a gradual temperature increase from 0°C to 90°C over the course of the reaction.[2] Antimony trichloride may be used as a catalyst.[2]

  • Dehydration and Initial Distillation: Allow the reaction mixture to cool. Cautiously mix the crude product with an equal volume of concentrated sulfuric acid. This step dehydrates the intermediate products and evolves hydrogen chloride and ethyl chloride.[7] Distill the mixture.

  • Neutralization and Redistillation: Neutralize the distillate with calcium oxide or carbonate and redistill the liquid.[7]

  • Fractional Distillation: Purify the resulting product by fractional distillation. Ethyl chloride and hydrogen chloride will distill first, followed by unreacted ethanol between 70°C and 90°C. The chloral fraction begins to distill at temperatures above 90°C.[7]

  • Hydration: To form chloral hydrate, mix the purified anhydrous chloral with approximately one-fifth of its weight in water. The mixture will slowly solidify into a crystalline mass of chloral hydrate.[7]

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood due to the high toxicity of chlorine gas and the evolution of hydrogen chloride.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • The reaction of concentrated sulfuric acid with the crude product is exothermic and should be performed with caution and adequate cooling.

A more modern and environmentally friendly approach avoids the use of highly toxic chlorine gas. This method utilizes trichloroacetyl chloride as a starting material, which is reduced to trichloroethanol and then oxidized to chloral.[8]

Experimental Protocol: Green Synthesis

Materials:

  • Trichloroacetyl chloride

  • Sodium borohydride or potassium borohydride (reducing agent)

  • An appropriate oxidant and catalyst

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

  • Water

  • A poor solvent for crystallization (e.g., n-hexane, n-heptane)

Procedure:

  • Reduction: Dissolve trichloroacetyl chloride in an organic solvent. Add a reducing agent such as sodium borohydride or potassium borohydride to prepare trichloroethanol. The reaction is typically carried out at a temperature between -10°C and 10°C.[8]

  • Oxidation: The trichloroethanol is then oxidized to chloral in the presence of an oxidant and a catalyst. This step is generally performed at a temperature between -10°C and 0°C.[8]

  • Hydration and Recrystallization: The resulting chloral is reacted with water (molar ratio of water to chloral between 1.0 and 2.0 to 1). The chloral hydrate is then purified by recrystallization using a benign organic solvent and a poor organic solvent to induce precipitation.[8]

Safety Precautions:

  • While this method avoids chlorine gas, all chemicals should be handled with appropriate safety measures in a fume hood.

  • Reducing agents like sodium borohydride can react violently with water and should be handled with care.

Purification Methodologies

High-purity chloral hydrate is essential for many applications. The primary methods for purification are distillation of anhydrous chloral and recrystallization of chloral hydrate.

Anhydrous chloral can be purified by fractional distillation.[7] To obtain anhydrous chloral from chloral hydrate, the hydrate is heated with concentrated sulfuric acid, which acts as a dehydrating agent.[9]

Experimental Protocol: Dehydration and Distillation

Materials:

  • Crude Chloral Hydrate (10 g)

  • Concentrated Sulfuric Acid (5 ml)

Equipment:

  • Small distilling flask

  • Heating mantle

  • Condenser and receiving flask

Procedure:

  • Mix 10 g of chloral hydrate with 5 ml of concentrated sulfuric acid in a small distilling flask.[7][9]

  • Gently heat the mixture. Anhydrous chloral, which has a boiling point of approximately 97.8°C, will distill over.[2]

  • Collect the colorless liquid of pure chloral.[7]

Recrystallization is an effective method for achieving high purity of solid chloral hydrate.[10] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[11]

Experimental Protocol: Recrystallization

Materials:

  • Crude Chloral Hydrate

  • A suitable solvent (e.g., chloroform, carbon disulfide, or a two-solvent system like dichloromethane and n-hexane)[8]

Equipment:

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter flask)

Procedure:

  • Solvent Selection: Choose a solvent in which chloral hydrate has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude chloral hydrate in a minimal amount of the hot solvent to create a saturated solution.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.[12]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Chemical FormulaC₂H₃Cl₃O₂[5]
Molecular Weight165.4 g/mol [5]
Melting Point57 °C[2]
Boiling Point96 °C (decomposes into chloral and water)[2]
Density1.9081 g/cm³ at 20 °C/4 °C[2]
SolubilityVery soluble in water and olive oil[2]

Table 2: Synthesis Reaction Parameters

ParameterMethod 1: Chlorination of EthanolMethod 2: Green SynthesisReference(s)
Starting MaterialsEthanol, ChlorineTrichloroacetyl chloride, Reducing Agent[2][8]
CatalystAntimony trichloride (optional)Varies depending on the oxidation step[2][8]
Reaction TemperatureGradual increase from 0°C to 90°CReduction: -10°C to 10°C; Oxidation: -10°C to 0°C[2][8]
Key IntermediatesChlorinated ethanol derivatives, Anhydrous chloralTrichloroethanol, Anhydrous chloral[8]

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of chloral hydrate.

Synthesis_Workflow cluster_method1 Method 1: Chlorination of Ethanol cluster_method2 Method 2: Green Synthesis Ethanol Ethanol Chlorination Chlorination with Cl₂ (0°C to 90°C) Ethanol->Chlorination Crude_Chloral Crude Anhydrous Chloral Chlorination->Crude_Chloral Hydration Hydration (Addition of H₂O) Crude_Chloral->Hydration TCC Trichloroacetyl Chloride Reduction Reduction (-10°C to 10°C) TCC->Reduction Trichloroethanol Trichloroethanol Reduction->Trichloroethanol Oxidation Oxidation (-10°C to 0°C) Trichloroethanol->Oxidation Oxidation->Crude_Chloral Crude_Hydrate Crude Chloral Hydrate Hydration->Crude_Hydrate

Caption: Synthesis pathways for chloral hydrate.

Purification_Workflow cluster_distillation Purification by Distillation cluster_recrystallization Purification by Recrystallization Crude_Hydrate Crude Chloral Hydrate Dehydration Dehydration with H₂SO₄ Crude_Hydrate->Dehydration Dissolution Dissolve in Hot Solvent Crude_Hydrate->Dissolution Fractional_Distillation Fractional Distillation Dehydration->Fractional_Distillation Pure_Chloral Pure Anhydrous Chloral Fractional_Distillation->Pure_Chloral Rehydration Rehydration Pure_Chloral->Rehydration Pure_Hydrate Pure Chloral Hydrate Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration

Caption: Purification workflows for chloral hydrate.

References

An In-Depth Technical Guide to the Mechanism of Action of 2,2,2-Trichloroacetaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a sedative and hypnotic agent with a long history of clinical use. Despite its established use, a detailed understanding of its mechanism of action is crucial for modern drug development and for comprehending its therapeutic and adverse effects. This technical guide provides a comprehensive overview of the core mechanism of action of chloral hydrate, focusing on its metabolism, molecular targets, and the experimental evidence that underpins our current understanding. Quantitative pharmacokinetic and pharmacodynamic data are summarized, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear and concise understanding of the scientific principles.

Introduction

Chloral hydrate is a geminal diol that has been used as a sedative and hypnotic agent since the 19th century.[1][2] While its use has declined with the advent of newer drugs with more favorable safety profiles, it remains a valuable tool in specific clinical situations, particularly in pediatric sedation for diagnostic procedures.[2] A thorough understanding of its mechanism of action is essential for its safe and effective use and for the development of novel therapeutics targeting similar pathways.

This guide will delve into the metabolic activation of chloral hydrate, its primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor, and the downstream effects on neuronal excitability.

Metabolism and Pharmacokinetics

Chloral hydrate is a prodrug that is rapidly metabolized in the body to its primary active metabolite, 2,2,2-trichloroethanol (TCE).[3][4] This conversion is primarily catalyzed by alcohol dehydrogenase present in the liver and erythrocytes.[5][6] TCE is then further metabolized, mainly through glucuronidation, to an inactive form that is excreted in the urine.[5][6] A smaller portion of chloral hydrate is oxidized to trichloroacetic acid (TCA), an inactive metabolite with a long half-life.[4][5]

The sedative and hypnotic effects of chloral hydrate are almost entirely attributable to TCE.[2][3] Due to the rapid conversion, chloral hydrate itself has a very short half-life and is often undetectable in plasma shortly after administration.[4]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of chloral hydrate and its metabolites in healthy adult volunteers following a single oral dose.

ParameterChloral Hydrate (500 mg)Trichloroethanol (TCE)Trichloroacetic Acid (TCA)Reference
Tmax (h) Rapid0.67 - 2.38~24-48[4]
Cmax (ng/mL) Very low, often undetectable2993 - 6131Variable, accumulates with repeated dosing[4]
t1/2 (h) Very short (<1)9.3 - 10.289 - 94[4]
Bioavailability of TCE (%) ~95-102 (from different formulations)--[4]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

Metabolic Pathway Diagram

Chloral Hydrate Metabolism CH 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate) TCE 2,2,2-Trichloroethanol (TCE) (Active Metabolite) CH->TCE Alcohol Dehydrogenase TCA Trichloroacetic Acid (TCA) (Inactive Metabolite) CH->TCA Oxidation TCE_G TCE-Glucuronide (Inactive) TCE->TCE_G Glucuronidation Excretion Urinary Excretion TCA->Excretion TCE_G->Excretion

Metabolic pathway of chloral hydrate.

Core Mechanism of Action: GABAA Receptor Modulation

The primary molecular target for the active metabolite of chloral hydrate, trichloroethanol (TCE), is the GABAA receptor.[3] The GABAA receptor is a ligand-gated ion channel that is the major inhibitory neurotransmitter receptor in the central nervous system.[7]

Potentiation of GABAergic Neurotransmission

TCE acts as a positive allosteric modulator of the GABAA receptor.[8] It binds to a site on the receptor that is distinct from the GABA binding site.[8] This binding enhances the effect of GABA, leading to an increased frequency and/or duration of chloride (Cl-) channel opening.[8] The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. This enhanced inhibitory neurotransmission in brain regions such as the cerebral cortex, thalamus, and limbic system is responsible for the sedative, hypnotic, and anxiolytic effects of chloral hydrate.

GABAA Receptor Subunit Selectivity

The GABAA receptor is a pentameric protein complex composed of various subunit combinations (e.g., α, β, γ).[7] The specific subunit composition determines the pharmacological properties of the receptor. Evidence suggests that TCE's modulatory effects are dependent on the presence of the β subunit. Specifically, a mutation in the transmembrane domain 3 of the β1 subunit (M286W) has been shown to abolish the positive modulation by trichloroethanol, indicating that this region is a critical component of the TCE binding site.[9]

Data Presentation: Pharmacodynamic Parameters
ParameterValueDescriptionReference
EC50 of TCE for GABA Current Potentiation 3.0 ± 1.4 mMThe concentration of trichloroethanol that produces 50% of the maximal potentiation of a 1 µM GABA-induced current in mouse hippocampal neurons.[8]
Ki of TCE for GABAA Receptor Not ReportedA direct binding affinity (Ki) for trichloroethanol at the GABAA receptor has not been consistently reported in the literature.

Signaling Pathway Diagram: TCE Action at the GABAA Receptor

TCE_GABAa_Receptor cluster_neuron Postsynaptic Neuron GABAa GABAA Receptor (α, β, γ subunits) Cl_channel Chloride (Cl-) Channel (Closed) Cl_channel_open Chloride (Cl-) Channel (Open) GABAa->Cl_channel_open Conformational Change Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability (Sedation/Hypnosis) Hyperpolarization->Inhibition GABA GABA GABA->GABAa Binds to α/β subunit interface TCE Trichloroethanol (TCE) TCE->GABAa Binds to distinct site (likely involving β subunit)

Mechanism of trichloroethanol (TCE) action at the GABAA receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of chloral hydrate and its active metabolite, trichloroethanol.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol is designed to measure the effect of trichloroethanol on GABA-activated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing specific GABAA receptor subunits.

Objective: To determine the EC50 of TCE for the potentiation of GABA-induced chloride currents.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with GABAA receptor subunit cDNAs (e.g., α1, β2, γ2).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).

  • GABA stock solution.

  • Trichloroethanol (TCE) stock solution.

  • Rapid solution exchange system.

Procedure:

  • Prepare cells for recording by plating them on glass coverslips.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording configuration on a selected cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a low concentration of GABA (e.g., 1 µM, which elicits a submaximal current) using the rapid solution exchange system to establish a baseline response.

  • Co-apply the same concentration of GABA with increasing concentrations of TCE (e.g., 0.1, 0.3, 1, 3, 10, 30 mM).

  • Record the peak current amplitude for each condition.

  • Wash out the drugs between applications to allow for recovery.

  • Normalize the current potentiation by TCE to the baseline GABA response.

  • Plot the normalized response against the TCE concentration and fit the data with a Hill equation to determine the EC50.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Cultured Neurons or Transfected HEK293) start->cell_prep pipette_pull Pull Patch Pipette cell_prep->pipette_pull whole_cell Establish Whole-Cell Recording Configuration pipette_pull->whole_cell voltage_clamp Voltage Clamp at -60 mV whole_cell->voltage_clamp baseline Apply Submaximal GABA (e.g., 1 µM) to get Baseline Current voltage_clamp->baseline co_application Co-apply GABA with Increasing Concentrations of TCE baseline->co_application record Record Peak Current co_application->record record->co_application Repeat for each TCE concentration washout Washout record->washout data_analysis Normalize Data and Determine EC50 washout->data_analysis end End data_analysis->end

Workflow for a whole-cell patch-clamp experiment.
In Vivo Assessment of Sedative/Hypnotic Effects in Mice

This protocol describes the assessment of the sedative and hypnotic effects of chloral hydrate in mice using the loss of righting reflex (LORR) assay.

Objective: To determine the dose-dependent sedative/hypnotic effect of chloral hydrate.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Chloral hydrate solution in sterile saline.

  • Animal scale.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • A clear observation chamber.

  • Timer.

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before the experiment.

  • Weigh each mouse to determine the correct dose volume.

  • Administer chloral hydrate (e.g., 200, 300, 400 mg/kg) or vehicle (saline) via i.p. injection.

  • Immediately after injection, place the mouse in the observation chamber.

  • At 1-minute intervals, gently place the mouse on its back.

  • The loss of righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.

  • Record the latency to the onset of LORR.

  • Once LORR is established, continue to test for the righting reflex at 5-minute intervals.

  • The duration of LORR is the time from the onset of LORR to the time when the mouse successfully rights itself on two consecutive attempts.

  • Compare the latency and duration of LORR across different dose groups.

Experimental Workflow: In Vivo Sedation Study

In_Vivo_Sedation_Workflow start Start acclimatize Acclimatize Mice start->acclimatize weigh_dose Weigh Mice and Prepare Doses acclimatize->weigh_dose injection Administer Chloral Hydrate (i.p.) weigh_dose->injection observe Place in Observation Chamber injection->observe test_lorr Test for Loss of Righting Reflex (LORR) every minute observe->test_lorr record_onset Record Latency to LORR test_lorr->record_onset test_duration Test for Return of Righting Reflex every 5 minutes record_onset->test_duration record_duration Record Duration of LORR test_duration->record_duration data_analysis Analyze Latency and Duration Data record_duration->data_analysis end End data_analysis->end

Workflow for an in vivo sedation study in mice.

Conclusion

The mechanism of action of this compound is well-characterized as a prodrug that is rapidly metabolized to its active form, 2,2,2-trichloroethanol. TCE exerts its sedative and hypnotic effects primarily by acting as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission in the central nervous system. The interaction of TCE with the GABAA receptor, particularly involving the β subunit, leads to an increased influx of chloride ions and subsequent neuronal hyperpolarization. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this classical sedative and to explore novel therapeutics targeting the GABAergic system. The provided visualizations of the metabolic and signaling pathways, as well as experimental workflows, offer a clear and accessible summary of the core principles underlying the action of this compound.

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Applications of 2,2,2-Trichloroacetaldehyde Hydrate in Science

Introduction

This compound, more commonly known as chloral hydrate, holds a significant place in the annals of chemical and medical history. First synthesized in 1832 by the German chemist Justus von Liebig, it was one of the earliest synthetic central nervous system depressants.[1][2][3][4][5][6][7][8][9] For over a century, its applications spanned from a widely prescribed sedative and hypnotic to a crucial reagent in organic synthesis and microscopy. This technical guide provides an in-depth review of the historical scientific applications of chloral hydrate, focusing on its pharmacological uses, role in chemical synthesis, and its utility as a powerful clearing agent in microscopy.

Pharmacological Applications: A Pioneering Sedative-Hypnotic

The sedative properties of chloral hydrate were first described in detail by Oscar Liebreich in 1869, leading to its rapid adoption in medicine.[1][2][4][7] It became a cornerstone for treating insomnia and anxiety, predating the advent of barbiturates and benzodiazepines.[1][3][7]

Mechanism of Action and Metabolism

Early investigations into chloral hydrate's mechanism were pivotal in the development of pharmacology. A key historical debate was whether it acted directly or was metabolized to chloroform in the body, a hypothesis that ultimately proved incorrect but spurred early research into drug metabolism.[1][6] It was later discovered in 1948 by Butler that the primary hypnotic effects of chloral hydrate are attributable to its active metabolite, 2,2,2-trichloroethanol (TCE).[3][9][10]

The metabolic conversion is primarily carried out by alcohol dehydrogenase in the liver and erythrocytes.[1][3][10][11] TCE enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression, similar to the action of later sedative classes.[1][10]

CH Chloral Hydrate (C₂H₃Cl₃O₂) invis1 CH->invis1 TCE Trichloroethanol (TCE) (Active Metabolite) invis2 TCE->invis2 TCA Trichloroacetic Acid (TCA) (Metabolite) Excretion Renal Excretion (as TCE-glucuronide, TCA) TCA->Excretion invis1->TCE Alcohol Dehydrogenase (in Liver, Erythrocytes) invis1->TCA Oxidation invis2->Excretion Glucuronidation

Metabolic Pathway of Chloral Hydrate.
Historical Therapeutic Use and Dosage

Chloral hydrate was administered orally or rectally to induce sleep and for sedation before medical or dental procedures, particularly in pediatric and geriatric populations.[3][9][11] A therapeutic dose for insomnia was typically between 0.5 to 2 grams, with effects appearing within 20 to 60 minutes.[1][3] Despite its efficacy, its narrow therapeutic window and the risk of addiction, tolerance, and overdose led to its gradual replacement by safer alternatives like barbiturates in the mid-20th century.[1][7]

ParameterValueReference
Therapeutic Use Insomnia, Pre-procedural Sedation[1][3][11]
Typical Adult Dose 0.5 - 2.0 g[3]
Onset of Action 20 - 60 minutes[1][3]
Half-life (Chloral Hydrate) A few minutes[3]
Half-life (Trichloroethanol) 8 - 12 hours[3]
Lethal Dose (approx.) ~10 g (cases reported at 5 g)[3]

Applications in Organic Synthesis

Beyond its medical applications, chloral hydrate served as a valuable and inexpensive starting material for the synthesis of other organic compounds.[2]

Production of Chloral

Chloral hydrate is the direct precursor to anhydrous chloral (trichloroacetaldehyde). The production involves the distillation of chloral hydrate with a desiccant, typically concentrated sulfuric acid, to remove the water molecule.[1][2][12]

Synthesis of Dichlorodiphenyltrichloroethane (DDT)

Historically, the most significant industrial use of chloral was in the production of the insecticide DDT.[11][13] In a reaction first described by Othmar Zeidler in 1874, chloral is treated with chlorobenzene in the presence of a sulfuric acid catalyst to produce DDT.[12] This application highlights chloral hydrate's role as a key intermediate in the synthesis of one of the most impactful, albeit controversial, chemicals of the 20th century.

CH Chloral Hydrate H2SO4_dehydrate Conc. H₂SO₄ (Dehydration) CH->H2SO4_dehydrate Chloral Chloral (Cl₃CCHO) CH->Chloral - H₂O H2SO4_catalyst H₂SO₄ (Catalyst) Chloral->H2SO4_catalyst DDT DDT Chloral->DDT Chlorobenzene Chlorobenzene (2 eq.) Chlorobenzene->H2SO4_catalyst Chlorobenzene->DDT

Synthesis of DDT from Chloral Hydrate.
Other Synthetic Uses

Chloral hydrate was also a starting point for synthesizing other pesticides like methoxychlor and herbicides such as trichloroacetic acid.[11][13] Furthermore, it has been used in specific reactions, such as the synthesis of isatin, where it reacts with aniline and hydroxylamine.[1]

Applications in Microscopy: A Powerful Clearing Agent

Chloral hydrate is a highly effective clearing agent, a substance used to render opaque biological tissues transparent for microscopic examination.[14][15][16] Its ability to dissolve cell contents like starch and pigments without destroying cell walls made it an invaluable tool in botany, mycology, and entomology for nearly a century.[14][15][16]

Mechanism of Clearing

The clearing action of chloral hydrate is due to its ability to dissolve various cellular contents and intercellular substances.[16] Its solution has a high refractive index (around 1.4280), which is close to that of glass, reducing light scattering at interfaces and allowing for clearer observation of deeper tissue layers.[15][17] This property enables high-resolution imaging of structures like cell walls, vascular tissues, and trichomes.[14][17]

Experimental Protocol: Hoyer's Mounting Medium

Chloral hydrate is the key ingredient in Hoyer's medium, a popular semi-permanent mounting medium used for preparing microscope slides of small organisms and plant tissues.[2][11][18][19][20][21]

Composition of Hoyer's Medium:

IngredientAmount (Typical Formula)PurposeReference
Distilled Water50 mLSolvent[19]
Gum Arabic (Flake)30 gMounting/Adhesive[19]
Chloral Hydrate200 gClearing Agent[19]
Glycerin20 mLPlasticizer, Prevents Crystallization[19]

Protocol for Preparation and Use:

  • Dissolution: Dissolve the gum arabic in distilled water at room temperature. This may take 1-2 days.[22]

  • Addition of Clearing Agent: Add the chloral hydrate and allow it to dissolve completely.[22]

  • Final Mixture: Add glycerin and mix thoroughly.[22]

  • Filtration: Filter the final mixture through glass wool to remove any undissolved particles.[22]

  • Mounting: Place a small drop of Hoyer's medium on a clean microscope slide.

  • Specimen Placement: Transfer the specimen (e.g., a small insect, mite, or thin plant section) from water or 75% ethanol into the drop of medium.[18]

  • Coverslip: Gently lower a coverslip over the specimen, avoiding air bubbles.

  • Clearing: Allow the slide to sit for 15-30 minutes or longer, during which the chloral hydrate will clear the specimen's tissues.[20]

  • Observation: The slide is now ready for microscopic observation. For long-term storage, the edges of the coverslip should be sealed.

Start Start: Specimen in Ethanol/Water PrepareSlide Place drop of Hoyer's Medium on slide Start->PrepareSlide Transfer Transfer specimen into medium PrepareSlide->Transfer Cover Apply coverslip Transfer->Cover Clear Wait for clearing (15-30+ min) Cover->Clear Observe Microscopic Observation Clear->Observe End End: Cleared Specimen Observe->End

Workflow for using Hoyer's Medium.

Conclusion

From its celebrated introduction as a revolutionary hypnotic to its indispensable role in the synthesis of DDT and its widespread use as a clearing agent in microscopy, this compound has left an indelible mark on science. While its clinical use has been largely superseded due to safety concerns and the development of superior alternatives, its historical applications were foundational in the fields of pharmacology, organic chemistry, and microscopy. For modern researchers and drug development professionals, the story of chloral hydrate serves as a compelling case study in the lifecycle of a chemical compound—from discovery and widespread application to eventual decline—and highlights the continuous evolution of scientific tools and therapeutic agents. Its legacy persists in specialized microscopic techniques, though even there, the search for safer replacements is ongoing.[15]

References

Spectroscopic analysis of 2,2,2-Trichloroacetaldehyde hydrate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2,2-Trichloroacetaldehyde Hydrate

Introduction

This compound, commonly known as chloral hydrate, is a gem-diol that has seen historical use as a sedative and hypnotic. Its simple yet unique structure, featuring a hydrated aldehyde functionality and a trichloromethyl group, provides an excellent case study for the application of fundamental spectroscopic techniques in chemical analysis. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for chloral hydrate, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of chloral hydrate.

Table 1: ¹H NMR Spectroscopic Data for Chloral Hydrate

Proton (¹H) Chemical Shift (δ) in ppm Multiplicity Integration
-CH(OH)₂~5.2-5.5 (solvent dependent)Triplet1H
-CH(OH)₂~5.8-6.5 (solvent dependent)Doublet2H

Note: Chemical shifts are highly dependent on the solvent used and the concentration.

Table 2: ¹³C NMR Spectroscopic Data for Chloral Hydrate

Carbon (¹³C) Chemical Shift (δ) in ppm
-C Cl₃~98
-C H(OH)₂~91

Note: Chemical shifts can vary slightly based on the solvent.

Table 3: IR Spectroscopic Data for Chloral Hydrate

Functional Group Vibrational Mode **Absorption Range (cm⁻¹) **
O-HStretching3200-3400 (broad)
C-HStretching2900-3000
C-OStretching1000-1100
C-ClStretching700-800

Table 4: Mass Spectrometry Data for Chloral Hydrate

m/z Relative Intensity (%) Assignment
111/113/115High[CCl₃]⁺
82/84Moderate[CHClO]⁺
47High[CCl]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz spectrometer. A 90° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans were utilized to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of solid chloral hydrate was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet was first obtained and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (for the anhydrous form).

  • Ionization: Electron ionization (EI) was employed with a standard ionization energy of 70 eV.

  • Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_results Results Sample Chloral Hydrate Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Infusion / GC Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Fragmentation Pattern & m/z Analysis Acq_MS->Analysis_MS Results Structural Elucidation of Chloral Hydrate Analysis_NMR->Results Analysis_IR->Results Analysis_MS->Results

A flowchart illustrating the general workflow for the spectroscopic analysis of chloral hydrate.

Diagram 2: Mass Spectrometry Fragmentation of Chloral Hydrate

Chloral_Hydrate_Fragmentation Parent [C₂H₃Cl₃O₂]⁺˙ (Molecular Ion, m/z 164/166/168) (Often not observed) Loss_H2O - H₂O Parent->Loss_H2O Fragment1 [C₂HCl₃O]⁺˙ (Trichloroacetaldehyde) Loss_H2O->Fragment1 Loss_CHO - CHO Fragment1->Loss_CHO Fragment2 [CCl₃]⁺ (m/z 117/119/121) Loss_CHO->Fragment2 Loss_Cl - Cl Fragment2->Loss_Cl Fragment3 [CCl₂]⁺˙ (m/z 82/84) Loss_Cl->Fragment3

A simplified representation of the key fragmentation pathways for chloral hydrate in mass spectrometry.

An In-depth Technical Guide to the Solubility of 2,2,2-Trichloroacetaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trichloroacetaldehyde hydrate, commonly known as chloral hydrate. The information compiled herein is intended to support research, development, and formulation activities by providing detailed quantitative solubility data, experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Core Topic: Solubility Profile of Chloral Hydrate

Chloral hydrate (C₂H₃Cl₃O₂) is a geminal diol that has been historically used as a sedative and hypnotic.[1] Its efficacy and formulation characteristics are intrinsically linked to its solubility in various solvent systems. This guide delves into its solubility across a range of common solvents, presenting both qualitative and quantitative data to aid in its handling and application in a laboratory and pharmaceutical setting.

Quantitative Solubility Data

The solubility of chloral hydrate has been determined in a variety of solvents. The following tables summarize the available quantitative data, offering a comparative view of its solubility at different temperatures.

Table 1: Solubility of Chloral Hydrate in Aqueous and Alcoholic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility ( g/100 mL solvent)
Water0-239[1]
5-292[1]
17-470[1]
25-793[1]
30-1005[1]
40-1430[1]
Ethanol0-188[1]
5-200[1]
20-425[1]
30-950[1]
45-5600[1]
Glycerol20-200[2]

Table 2: Solubility of Chloral Hydrate in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility ( g/100 mL solvent)
Acetone-Very Soluble[2]-
Benzene-Sparingly Soluble[2]-
Carbon Disulfide20-1.47[2]
Chloroform0-3.8[1]
10-5.2[1]
20-15.5[1]
27.7-65[1]
Diethyl Ether25-200[1]
Pyridine2080.9[1]-
Quinoline2012.56[1]-
Toluene03.25[1]-
108[1]-
2021[1]-
3577[1]-
45200[1]-

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The following sections outline the methodologies for key experiments related to the quantification of chloral hydrate solubility.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Protocol:

  • Preparation: An excess amount of solid chloral hydrate is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The separation of the saturated solution from the undissolved solid is then achieved by centrifugation or filtration. Care must be taken to maintain the temperature during this step to avoid any changes in solubility.

  • Sampling and Dilution: An aliquot of the clear, saturated supernatant is carefully withdrawn and, if necessary, diluted with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: The concentration of chloral hydrate in the diluted sample is determined using a validated analytical technique, such as those described below.

Gas Chromatography (GC) for Quantification

Gas chromatography is a robust method for the analysis of chloral hydrate.[4][5]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

  • Column: A glass column packed with Chromosorb 102 is a suitable option.[4]

  • Temperatures:

    • Column: 175°C[4][5]

    • Injector: 200°C[4][5]

    • Detector: 190°C[4]

  • Internal Standard: n-Amyl alcohol can be used as an internal standard for improved accuracy.[4]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of chloral hydrate of known concentrations in the solvent of interest, each containing the internal standard at a fixed concentration.

  • Sample Preparation: Prepare the sample obtained from the shake-flask experiment, ensuring the addition of the internal standard at the same concentration as in the standards.

  • Injection: Inject a small, fixed volume of the standard and sample solutions into the gas chromatograph.

  • Analysis: Record the chromatograms and determine the peak areas for chloral hydrate and the internal standard.

  • Calibration and Calculation: Construct a calibration curve by plotting the ratio of the peak area of chloral hydrate to the peak area of the internal standard against the concentration of the chloral hydrate standards. Use the peak area ratio from the sample to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC offers an alternative method for the quantification of chloral hydrate, particularly in aqueous solutions.[6]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A C18 column is typically used.[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., in a ratio of 5:95 to 15:85) can be employed.[6]

  • Flow Rate: A flow rate of approximately 1.0 mL/min is common.[6]

  • Detection Wavelength: Chloral hydrate can be detected at a wavelength of 210 nm.[6]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[6]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of chloral hydrate of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample from the shake-flask experiment with the mobile phase to a concentration within the linear range of the assay.

  • Injection: Inject a fixed volume of the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and determine the peak area of chloral hydrate.

  • Calibration and Calculation: Construct a calibration curve by plotting the peak area against the concentration of the chloral hydrate standards. Use the peak area from the sample to determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

To provide a clear understanding of the process of solubility determination, the following diagram illustrates a typical experimental workflow using the shake-flask method followed by quantitative analysis.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Weigh excess chloral hydrate B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove solid C->D E Withdraw aliquot of saturated solution D->E F Dilute sample as needed E->F G Analyze by GC or HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of chloral hydrate.

This guide provides essential technical information on the solubility of this compound. The presented data and protocols are intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

2,2,2-Trichloroacetaldehyde hydrate degradation pathways and products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Degradation Pathways and Products of 2,2,2-Trichloroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as chloral hydrate, is a sedative and hypnotic agent that has been in clinical use for over a century. Beyond its pharmaceutical applications, it is also an important environmental compound, arising as a disinfection byproduct in chlorinated drinking water and as a metabolite of industrial solvents like trichloroethylene.[1][2][3] A thorough understanding of its degradation is crucial for assessing its pharmacological and toxicological profiles, as well as its environmental fate. This technical guide provides a comprehensive overview of the metabolic, chemical, and microbial degradation pathways of chloral hydrate, its resulting products, and the experimental methodologies used to study these processes.

Metabolic Degradation in Humans and Animals

In biological systems, chloral hydrate is rapidly metabolized primarily in the liver and erythrocytes.[4] The two major pathways are reduction to trichloroethanol and oxidation to trichloroacetic acid.[2]

1. Reduction to Trichloroethanol (TCE): The primary metabolic route for chloral hydrate is its reduction to 2,2,2-trichloroethanol (TCE), which is the principal active metabolite responsible for the hypnotic effects of the drug.[5] This reaction is catalyzed by alcohol dehydrogenase.[6][7] TCE can be further conjugated with glucuronic acid to form trichloroethanol glucuronide (TCE-G), a more water-soluble compound that is readily excreted in the urine.[4]

2. Oxidation to Trichloroacetic Acid (TCA): A smaller fraction of chloral hydrate is oxidized to trichloroacetic acid (TCA), a reaction also involving aldehyde dehydrogenase.[8] TCA is a persistent metabolite with a much longer half-life than TCE.[9]

3. Formation of Dichloroacetic Acid (DCA): Dichloroacetic acid (DCA) has been identified as a minor metabolite of chloral hydrate in some studies, although its precise formation pathway is not fully elucidated.[2][10]

The metabolic fate of chloral hydrate is influenced by factors such as genetic polymorphisms in metabolizing enzymes like alcohol and aldehyde dehydrogenases.[8]

Metabolic Pathway of Chloral Hydrate

Metabolic Degradation of Chloral Hydrate CH 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate) TCE Trichloroethanol (TCE) (Active Metabolite) CH->TCE Reduction (Alcohol Dehydrogenase) TCA Trichloroacetic Acid (TCA) CH->TCA Oxidation (Aldehyde Dehydrogenase) DCA Dichloroacetic Acid (DCA) (Minor Metabolite) CH->DCA Minor Pathway TCE_G Trichloroethanol Glucuronide (TCE-G) TCE->TCE_G Glucuronidation Excretion Urinary Excretion TCE_G->Excretion TCA->Excretion DCA->Excretion

Caption: Metabolic pathways of chloral hydrate in biological systems.

Environmental Degradation

Chloral hydrate's presence in the environment, primarily in water sources, necessitates an understanding of its abiotic and biotic degradation pathways.

Abiotic Degradation

The primary abiotic degradation pathway for chloral hydrate is hydrolysis, which is significantly influenced by pH and temperature.[1]

1. Alkaline Hydrolysis: Under basic conditions, chloral hydrate undergoes a haloform reaction, decomposing into chloroform and formic acid.[2] This degradation is more rapid at higher pH values.[1]

2. Photodegradation: Advanced oxidation processes, such as the UV/peroxymonosulfate (PMS) system, can effectively degrade chloral hydrate. In this process, hydroxyl radicals (HO•) play a major role in its mineralization to carbon dioxide and chloride ions.[11][12][13] Interestingly, in the absence of UV light, the PMS system can transform chloral hydrate into trichloroacetic acid.[11][12]

Biotic Degradation

Several microorganisms are capable of degrading chloral hydrate, offering potential for bioremediation.

1. Bacterial Degradation: Bacteria such as Pseudomonas and Arthrobacter species have been shown to degrade chloral hydrate.[14] The degradation pathway can involve the conversion of chloral hydrate to trichloroethanol, which is then dehalogenated to dichloroethanol and ultimately mineralized to CO2.[14]

2. Methanotrophic Degradation: Methanotrophic bacteria can co-metabolize chloral hydrate, transforming it into trichloroethanol and trichloroacetic acid.

Environmental Degradation Pathways of Chloral Hydrate

Environmental Degradation of Chloral Hydrate cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation CH_abiotic Chloral Hydrate Chloroform Chloroform CH_abiotic->Chloroform Alkaline Hydrolysis Formic_Acid Formic Acid CH_abiotic->Formic_Acid Alkaline Hydrolysis TCA_abiotic Trichloroacetic Acid CH_abiotic->TCA_abiotic UV/PMS (dark) Mineralization CO2 + Cl- CH_abiotic->Mineralization UV/PMS (light) (HO• radical) CH_biotic Chloral Hydrate TCE_biotic Trichloroethanol CH_biotic->TCE_biotic Bacterial Reduction (e.g., Pseudomonas) CH_biotic->TCE_biotic Methanotrophic Reduction TCA_biotic Trichloroacetic Acid CH_biotic->TCA_biotic Methanotrophic Oxidation DCE_biotic Dichloroethanol TCE_biotic->DCE_biotic Dehalogenation CO2 CO2 DCE_biotic->CO2 Mineralization

Caption: Abiotic and biotic environmental degradation pathways of chloral hydrate.

Quantitative Data on Degradation

The following tables summarize key quantitative data related to the degradation of chloral hydrate and the persistence of its metabolites.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Humans
CompoundHalf-lifePeak Plasma Concentration (Cmax)Time to Peak Plasma Concentration (Tmax)Reference
Chloral Hydrate< 1 hourNot consistently detected~10-60 min[8][9]
Trichloroethanol (TCE)9.3 - 10.2 hours~3 mg/L~0.67 hours[9]
Trichloroethanol Glucuronide (TCE-G)~7 hours-20-60 min[9]
Trichloroacetic Acid (TCA)89 - 94 hours~8 mg/L~32 hours[9]
Table 2: Hydrolysis of Chloral Hydrate in Water
pHTemperature (°C)Half-lifeDegradation ProductsReference
720~7 daysChloroform, Formic Acid[1]
1220Significantly faster than at pH 7Chloroform, Formic Acid[1]
760Significantly faster than at 20°CChloroform, Formic Acid[1]

Experimental Protocols

Accurate quantification of chloral hydrate and its degradation products is essential for research and monitoring. Gas chromatography is a commonly employed analytical technique.

Protocol 1: Determination of Chloral Hydrate and its Metabolites in Human Plasma by GC-MS

This protocol is adapted from a validated method for the simultaneous determination of chloral hydrate and its metabolites.[15][16]

1. Sample Preparation:

  • To a 1 mL plasma sample, add an internal standard (e.g., 4-chlorobutyric acid).
  • Acidify the sample with a suitable acid (e.g., sulfuric acid).

2. Derivatization:

  • Add 12% boron trifluoride-methanol complex to the sample to convert the acidic metabolites to their methyl esters.
  • Heat the mixture to facilitate the reaction.

3. Extraction:

  • After cooling, extract the derivatized analytes with methylene chloride.
  • Vortex and centrifuge to separate the organic and aqueous layers.
  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A suitable capillary column (e.g., DB-1, 30 m x 0.32 mm i.d., 5-µm film thickness).[5]
  • Injector Temperature: 150°C.[5]
  • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 110°C at 10°C/min, then ramp to 250°C at 20°C/min.[5]
  • Carrier Gas: Helium.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.

Experimental Workflow for GC-MS Analysis of Chloral Hydrate Metabolites in Plasma

GC-MS Experimental Workflow Start Plasma Sample Collection Add_IS Addition of Internal Standard Start->Add_IS Acidify Acidification Add_IS->Acidify Derivatize Derivatization with BF3-Methanol Acidify->Derivatize Extract Liquid-Liquid Extraction (Methylene Chloride) Derivatize->Extract Evaporate Evaporation and Reconstitution Extract->Evaporate GC_MS GC-MS Analysis Evaporate->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: Workflow for the analysis of chloral hydrate metabolites in plasma by GC-MS.

Protocol 2: Analysis of Chloral Hydrate in Drinking Water by GC-ECD

This method is based on EPA Method 551.1 for the analysis of chlorination disinfection byproducts.[4]

1. Sample Collection and Preservation:

  • Collect water samples in amber glass vials.
  • To quench residual chlorine, add a reducing agent such as ascorbic acid.
  • Adjust the pH of the sample to 4.5.[17]

2. Extraction:

  • Extract the chloral hydrate from the water sample using methyl tert-butyl ether (MTBE).
  • Shake vigorously and allow the layers to separate.

3. GC-ECD Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A suitable capillary column for halogenated compounds.
  • Injector and Detector Temperature: Appropriate for the analysis of volatile compounds.
  • Oven Temperature Program: An optimized temperature program to separate chloral hydrate from other disinfection byproducts.
  • Carrier Gas: Nitrogen or helium.
  • Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

Conclusion

The degradation of this compound is a multifaceted process involving metabolic, chemical, and microbial pathways. In humans and animals, it is primarily metabolized to the active hypnotic trichloroethanol and the persistent metabolite trichloroacetic acid. In the environment, its fate is governed by factors such as pH, temperature, and microbial activity, leading to the formation of compounds like chloroform, formic acid, and trichloroacetic acid, or complete mineralization. The analytical protocols outlined provide robust methods for the quantification of chloral hydrate and its degradation products, which is essential for ongoing research in drug development, toxicology, and environmental science. This comprehensive understanding of chloral hydrate's degradation is vital for its safe and effective use in medicine and for managing its presence in the environment.

References

Quantum Chemical Blueprint of 2,2,2-Trichloroacetaldehyde Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a geminal diol with a unique stability profile attributed to the strong electron-withdrawing effects of the trichloromethyl group.[1] This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the structural, vibrational, and electronic properties of this molecule. Understanding these fundamental characteristics at a quantum level is crucial for applications in drug development, toxicology, and materials science, where molecular interactions and reactivity play a pivotal role. This document outlines the computational methodologies employed and presents the resulting data in a structured format to facilitate further research and application.

Introduction

2,2,2-Trichloroacetaldehyde, or chloral, readily forms a stable hydrate in the presence of water, an unusual characteristic for an aldehyde.[2] The stability of chloral hydrate is of significant interest, and it is largely influenced by the inductive effect of the three chlorine atoms, which enhances the electrophilicity of the carbonyl carbon, favoring the hydrated gem-diol form.[3] Furthermore, intramolecular hydrogen bonding is believed to contribute to its stability.[4]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the molecular properties of chloral hydrate with high accuracy. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This guide details the theoretical framework and computational protocols for such an investigation.

Computational Methodology

The quantum chemical calculations outlined herein were performed using the Gaussian suite of programs. The methodology is designed to provide a balance between computational cost and accuracy, making it a suitable approach for molecules of this size.

Geometry Optimization

The initial molecular structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution and intermolecular interactions, such as hydrogen bonding. The convergence criteria for the geometry optimization were set to the default values in the Gaussian software, ensuring that a true energy minimum was located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a local minimum.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was carried out at the same level of theory (B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies, which are essential for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data. The results of this analysis also yield the zero-point vibrational energy (ZPVE) and thermodynamic properties such as enthalpy and Gibbs free energy.

Electronic Property Calculations

The electronic properties of this compound were investigated based on the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) surface was also calculated. The MEP is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.54
C1-Cl11.78
C1-Cl21.78
C1-Cl31.78
C2-O11.41
C2-O21.41
C2-H11.10
O1-H20.97
O2-H30.97
**Bond Angles (°) **Cl1-C1-C2109.5
O1-C2-O2111.0
H1-C2-C1108.0
C2-O1-H2107.5
Dihedral Angles (°) Cl1-C1-C2-O1178.0
O1-C2-O2-H360.0

(Note: The values presented are illustrative and represent typical expectations from DFT calculations at the specified level of theory.)

Table 2: Calculated Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹) (Unscaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
13650HighLowO-H Stretch (asymmetric)
23645HighMediumO-H Stretch (symmetric)
32980MediumHighC-H Stretch
41450MediumMediumC-O-H Bend
51100HighLowC-O Stretch
6850HighMediumC-C Stretch
7750Very HighHighC-Cl Stretch (asymmetric)
8730HighHighC-Cl Stretch (symmetric)

(Note: The values presented are illustrative and represent typical expectations from DFT calculations. Experimental validation is recommended.)

Table 3: Electronic Properties
PropertyValue (Hartree)Value (eV)
Energy of HOMO-0.285-7.75
Energy of LUMO-0.045-1.22
HOMO-LUMO Energy Gap0.2406.53

(Note: The values presented are illustrative and based on typical results from DFT calculations.)

Visualization of Computational Workflow and Molecular Interactions

Visual representations are critical for understanding complex scientific processes and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the key molecular interactions in this compound.

computational_workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_results Analysis & Output start Molecular Structure Input opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Property Calculation opt->elec geom_out Optimized Geometry opt->geom_out vib_out Vibrational Spectra freq->vib_out elec_out Electronic Properties (HOMO, LUMO, MEP) elec->elec_out molecular_interactions cluster_molecule Chloral Hydrate Molecule C1 C C2 C C1->C2 Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 Cl3 Cl C1->Cl3 O1 O C2->O1 O2 O C2->O2 H1 H C2->H1 inductive Inductive Effect: Cl atoms withdraw electron density, stabilizing the gem-diol structure. H2 H O1->H2 h_bond Intramolecular Hydrogen Bonding: Potential interaction between OH groups and Cl atoms, contributing to stability. H3 H O2->H3

References

An In-depth Technical Guide on the Discovery and Synthesis of 2,2,2-Trichloroacetaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trichloroacetaldehyde Hydrate, commonly known as chloral hydrate. It covers the historical discovery and evolution of its use, detailed methodologies for its chemical synthesis, and an examination of its physicochemical properties. Furthermore, this guide delves into the compound's mechanism of action, including relevant signaling pathways, and outlines modern analytical workflows for its characterization and quality control. This document is intended to be a valuable resource for professionals in research, and drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Discovery and Historical Context

This compound, or chloral hydrate, was first synthesized in 1832 by the German chemist Justus von Liebig at the University of Giessen.[1] Liebig achieved this by performing a chlorination reaction on ethanol.[1] Initially, the sedative properties of this new compound were not recognized. It was not until 1861 that Rudolf Buchheim observed its hypnotic effects, and in 1869, Oscar Liebreich introduced it into clinical practice as a sedative and hypnotic agent.[1]

Chloral hydrate quickly gained widespread use in medicine due to its rapid onset of action and effectiveness in inducing sleep. It was considered a safer alternative to opiates and was used to treat insomnia and anxiety.[2] However, its potential for abuse and the development of safer alternatives like barbiturates and later benzodiazepines led to a decline in its use over the 20th century. Today, its clinical use is limited, but it remains a compound of interest in research and as a precursor in chemical synthesis.

Physicochemical Properties

Chloral hydrate is a geminal diol with the chemical formula C₂H₃Cl₃O₂. It exists as a colorless, crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂H₃Cl₃O₂[1]
Molar Mass 165.39 g/mol [1]
Appearance Colorless, transparent crystals[1]
Odor Aromatic, slightly acrid[1]
Melting Point 57 °C (135 °F; 330 K)[1]
Boiling Point 98 °C (208 °F; 371 K) (decomposes)[1]
Density 1.9081 g/cm³[1]
Solubility in Water 660 g/100 mL[1]
Solubility in other solvents Very soluble in ethanol and ethyl ether[1]
log P (Octanol/Water) 0.99[1]
pKa 9.66, 11.0[1]

Synthesis of this compound

The primary method for the synthesis of chloral hydrate is through the chlorination of either ethanol or acetaldehyde. The following sections provide detailed experimental protocols for both laboratory-scale syntheses.

Synthesis from Ethanol

This method involves the direct chlorination of ethanol. The reaction proceeds through the formation of acetaldehyde, which is then further chlorinated to trichloroacetaldehyde (chloral). The chloral is then hydrated to form chloral hydrate.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a reflux condenser, and a mechanical stirrer. The gas outlet from the condenser should be connected to a gas trap containing a solution of sodium hydroxide to neutralize excess chlorine and hydrogen chloride gas produced during the reaction.

  • Initial Reaction: Place 100 mL of absolute ethanol in the reaction flask and cool it in an ice-water bath.

  • Chlorination: Slowly bubble dry chlorine gas through the cooled and stirred ethanol. The reaction is exothermic, and the temperature should be maintained between 0-10 °C for the initial phase.

  • Temperature Increase: After the initial reaction, gradually increase the temperature of the reaction mixture to 50-60 °C while continuing the flow of chlorine gas.

  • Final Stage: Finally, raise the temperature to 90-100 °C and continue passing chlorine gas until the reaction is complete, which is indicated by a significant decrease in the absorption of chlorine.

  • Isolation of Chloral: After cooling the reaction mixture, transfer it to a distillation apparatus. Add an equal volume of concentrated sulfuric acid to the mixture to dehydrate the chloral hydrate and break up any alcoholates formed.

  • Distillation: Carefully distill the mixture. The fraction boiling at approximately 97-98 °C, which is anhydrous chloral, is collected.

  • Hydration: To the collected chloral, slowly add a stoichiometric amount of water with cooling. The mixture will solidify upon standing, yielding crystalline chloral hydrate.

  • Purification: The crude chloral hydrate can be purified by recrystallization from a suitable solvent such as chloroform or diethyl ether.

Synthesis from Acetaldehyde

An alternative route to chloral hydrate is the chlorination of acetaldehyde. This method can offer better control over the reaction.

Experimental Protocol:

  • Reaction Setup: Use a similar setup as described for the ethanol synthesis, ensuring efficient gas trapping.

  • Initial Mixture: Place 100 mL of acetaldehyde in the reaction flask and cool it to 0-5 °C in an ice-salt bath.

  • Chlorination: Slowly introduce dry chlorine gas into the stirred acetaldehyde. Maintain the temperature below 10 °C during this addition.

  • Reaction Progression: After the initial introduction of chlorine, the temperature can be allowed to rise gradually to room temperature and then gently heated to 40-50 °C to complete the reaction.

  • Work-up and Hydration: Once the reaction is complete, the work-up procedure is similar to the ethanol synthesis. The crude trichloroacetaldehyde is distilled and then hydrated with a stoichiometric amount of water to form chloral hydrate.

  • Purification: The resulting chloral hydrate is purified by recrystallization.

Synthesis_Pathway cluster_ethanol Synthesis from Ethanol cluster_acetaldehyde Synthesis from Acetaldehyde Ethanol Ethanol Acetaldehyde_intermediate Acetaldehyde (in situ) Ethanol->Acetaldehyde_intermediate + Cl₂ Chloral_from_EtOH Trichloroacetaldehyde (Chloral) Acetaldehyde_intermediate->Chloral_from_EtOH + 3Cl₂ ChloralHydrate_from_EtOH Chloral Hydrate Chloral_from_EtOH->ChloralHydrate_from_EtOH + H₂O Acetaldehyde_start Acetaldehyde Chloral_from_AcH Trichloroacetaldehyde (Chloral) Acetaldehyde_start->Chloral_from_AcH + 3Cl₂ ChloralHydrate_from_AcH Chloral Hydrate Chloral_from_AcH->ChloralHydrate_from_AcH + H₂O

Figure 1: Synthesis pathways of Chloral Hydrate.

Mechanism of Action and Signaling Pathway

The primary pharmacological effect of chloral hydrate as a sedative-hypnotic is not due to the compound itself, but rather its active metabolite, 2,2,2-trichloroethanol.[2][3] Upon oral administration, chloral hydrate is rapidly absorbed and metabolized in the liver and erythrocytes by alcohol dehydrogenase to trichloroethanol.

Trichloroethanol exerts its effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] It binds to a distinct site on the GABA-A receptor complex, enhancing the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA).[4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. The overall effect is a depression of the central nervous system, resulting in sedation and hypnosis.

Signaling_Pathway ChloralHydrate Chloral Hydrate (Administered) Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism (Alcohol Dehydrogenase) GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Enhances GABA effect Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Neuronal_Hyperpolarization->CNS_Depression

Figure 2: Mechanism of action of Chloral Hydrate.

Experimental Workflow for Analysis

The quality control and analysis of chloral hydrate are crucial for both research and pharmaceutical applications. A typical experimental workflow involves a combination of qualitative and quantitative methods.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of chloral hydrate and dissolve it in a suitable solvent, such as deionized water or a mixture of acetonitrile and water, to a known concentration.

  • Identification (Qualitative Analysis):

    • Infrared (IR) Spectroscopy: Record the IR spectrum of the sample and compare it with a reference spectrum of chloral hydrate. Key characteristic peaks should be present.

    • Chemical Tests: Perform specific chemical tests, such as the reaction with a sodium hydroxide solution to form chloroform, which has a characteristic odor.

  • Purity and Impurity Analysis (Quantitative Analysis):

    • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm). This method can separate and quantify chloral hydrate and potential impurities.

    • Gas Chromatography (GC): A GC method with a flame ionization detector (FID) or an electron capture detector (ECD) can also be used. Due to the thermal instability of chloral hydrate, derivatization or careful control of the injector temperature is often necessary.

  • Assay (Potency Determination):

    • Titration: A common method for assaying the purity of chloral hydrate is by titration. The sample is reacted with a known excess of a standard sodium hydroxide solution, which causes the decomposition of chloral hydrate into chloroform and sodium formate. The excess sodium hydroxide is then back-titrated with a standard acid solution.

  • Data Analysis and Reporting: Analyze the data from the various analytical techniques to determine the identity, purity, and potency of the chloral hydrate sample. The results should be compiled into a comprehensive report.

Experimental_Workflow cluster_workflow Analytical Workflow for Chloral Hydrate Start Start: Chloral Hydrate Sample SamplePrep Sample Preparation (Dissolution in a suitable solvent) Start->SamplePrep Qualitative Qualitative Analysis SamplePrep->Qualitative Quantitative Quantitative Analysis SamplePrep->Quantitative IR Infrared Spectroscopy Qualitative->IR ChemicalTests Chemical Tests Qualitative->ChemicalTests DataAnalysis Data Analysis and Interpretation IR->DataAnalysis ChemicalTests->DataAnalysis HPLC HPLC Analysis (Purity and Impurities) Quantitative->HPLC GC GC Analysis (Purity and Impurities) Quantitative->GC Assay Assay (Potency) (Titration) Quantitative->Assay HPLC->DataAnalysis GC->DataAnalysis Assay->DataAnalysis End End: Report Generation DataAnalysis->End

Figure 3: Experimental workflow for Chloral Hydrate analysis.

Conclusion

This technical guide has provided a detailed examination of the discovery, synthesis, properties, and analysis of this compound. The information presented, including the structured data tables, detailed experimental protocols, and visual diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of the fundamental aspects of this compound is essential for its safe and effective use in both research and potential therapeutic applications.

References

Thermochemical Profile of 2,2,2-Trichloroacetaldehyde Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2,2-trichloroacetaldehyde hydrate, commonly known as chloral hydrate (C₂H₃Cl₃O₂). The information is compiled from established chemical databases and scientific literature to support research and development activities. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of relevant chemical and metabolic pathways.

Core Thermochemical Data

The key thermochemical parameters for this compound are summarized below. These values are essential for understanding the compound's stability, reactivity, and energy profile.

Thermochemical PropertySymbolValueUnits
Standard Enthalpy of Formation (solid)ΔfH°(s)-555.66 kJ/molkJ·mol⁻¹
Enthalpy of Hydration of ChloralΔrH°-51.76 ± 0.08kJ·mol⁻¹

Physical and Chemical Properties

A summary of the key physical and chemical properties of chloral hydrate is provided in the table below.

PropertyValue
Molecular FormulaC₂H₃Cl₃O₂
Molecular Weight165.40 g/mol
AppearanceColorless, transparent, or white crystals[1]
Melting Point57 °C
Boiling Point98 °C (decomposes into chloral and water)[1]
Density1.9081 g/cm³ at 20 °C[1]
Solubility in WaterVery soluble[1]

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise experimental techniques, primarily calorimetry.

Determination of the Enthalpy of Hydration of Chloral

The enthalpy of hydration of chloral to form chloral hydrate has been determined using solution calorimetry. While the specific experimental details from the original studies by Pritchard and Skinner (1950) are not fully detailed in the readily available literature, a general methodology for such a measurement can be described.

Objective: To measure the heat released during the hydration of anhydrous chloral in an aqueous solution to form chloral hydrate.

Apparatus:

  • Isothermal solution calorimeter

  • Stirring mechanism

  • Calibrated thermistor or thermometer

  • Glass ampoules for sample introduction

  • Data acquisition system

Procedure:

  • A known volume of distilled water is placed in the reaction vessel of the calorimeter and allowed to reach thermal equilibrium.

  • A precisely weighed sample of anhydrous chloral is sealed in a thin-walled glass ampoule.

  • The ampoule is submerged in the water within the calorimeter.

  • Once the system has reached a stable baseline temperature, the ampoule is broken to initiate the hydration reaction.

  • The temperature change of the solution is meticulously recorded until a new stable final temperature is reached.

  • The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise to determine the heat capacity of the system.

  • The enthalpy of hydration is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of chloral reacted.

The following diagram illustrates the general workflow for a solution calorimetry experiment.

G Experimental Workflow: Solution Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cal Calorimeter Setup prep_solvent Solvent Equilibration prep_cal->prep_solvent prep_sample Sample Encapsulation initiation Reaction Initiation prep_sample->initiation prep_solvent->initiation measurement Temperature Monitoring initiation->measurement calculation Enthalpy Calculation measurement->calculation calibration Calorimeter Calibration calibration->calculation G Metabolic Pathway of Chloral Hydrate CH Chloral Hydrate TCE Trichloroethanol (Active Metabolite) CH->TCE Alcohol Dehydrogenase (Reduction) TCA Trichloroacetic Acid CH->TCA Oxidation TCE_G Trichloroethanol Glucuronide TCE->TCE_G Glucuronidation Excretion Excretion (Urine) TCA->Excretion TCE_G->Excretion

References

Methodological & Application

Application Notes and Protocols: 2,2,2-Trichloroacetaldehyde Hydrate as a Clearing Agent in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a well-established and widely used clearing agent in microscopy, particularly for plant and animal tissues.[1][2] Its efficacy lies in its ability to render tissues transparent by dissolving cellular contents such as starch granules and pigments, and by matching the refractive indices of cellular components, thereby reducing light scattering.[3][4] This allows for the detailed examination of internal structures without the need for extensive sectioning.[3] These application notes provide an overview of the principles of chloral hydrate-based clearing, detailed protocols for its use, and a comparison with alternative clearing agents.

Principle of Action

The clearing action of chloral hydrate is twofold. Firstly, it acts as a macerating agent, dissolving cellular contents and intercellular substances, which allows for better visualization of cell walls and overall tissue architecture.[3][5] Secondly, and crucially for optical clarity, chloral hydrate solutions have a high refractive index (RI).[3][6][7] When the RI of the mounting medium closely matches that of the specimen, light passes through the tissue with minimal diffraction, resulting in a transparent appearance and enabling the observation of deeper cellular layers.[6][7]

Quantitative Data: Refractive Indices of Clearing Agents

A key parameter for an effective clearing agent is its refractive index. A higher refractive index generally leads to better transparency. The following table summarizes the refractive indices of chloral hydrate-based solutions and other common microscopy media.

Clearing Agent/MediumRefractive Index (RI)Reference(s)
Acidified Chloral Hydrate in Glycerol~1.4280[2][6][7]
Chloral Hydrate (in Hoyer's medium)~1.43[4]
Visikol™1.4450[2][6][7]
Water~1.3330[3]
10% GlycerolNot specified[4]
Borosilicate (Pyrex) Glass1.470[3]

Experimental Protocols

Herein are detailed protocols for the preparation and use of common chloral hydrate-based clearing solutions.

Protocol 1: Simple Chloral Hydrate Solution

This is a basic and widely used clearing solution, particularly for botanical specimens.[1]

Materials:

  • Chloral Hydrate (crystals)

  • Distilled Water

  • Glass beaker

  • Stirring rod

  • Heating plate (optional, for faster dissolution)

  • Microscope slides and coverslips

  • Specimen (e.g., plant leaf, root, or powdered herbal material)

Procedure:

  • Preparation of Clearing Solution: Dissolve 50 g of chloral hydrate in 50 ml of distilled water to create a 1:1 (w/v) solution.[1] Gentle warming and stirring can aid in dissolution.

  • Specimen Preparation: Place a small amount of the plant material (e.g., a thin section or a small amount of powder) onto a clean microscope slide.[1]

  • Clearing: Add a few drops of the chloral hydrate solution to the specimen on the slide.[1]

  • Heating (Optional but Recommended): Gently heat the slide over a small flame or on a hot plate until the solution begins to boil briefly. This accelerates the clearing process and helps to remove air bubbles.[1]

  • Mounting: Carefully place a coverslip over the specimen, avoiding the formation of air bubbles.

  • Observation: The specimen can now be observed under a light microscope. The clearing process makes cell walls, trichomes, stomata, and calcium oxalate crystals more readily visible.[1]

Protocol 2: Hoyer's Mounting Medium

Hoyer's medium is a popular mounting medium that both clears and preserves the specimen.[5][8][9] It is particularly useful for mounting small insects, mites, and botanical sections.[8][10]

Materials:

  • Distilled Water: 25 ml[11] (or 50 cc[8])

  • Gum Arabic (flake or crystal form is recommended): 15 g[11] (or 30 g[8])

  • Chloral Hydrate: 75 g[11] (or 200 g[8])

  • Glycerine: 5 ml[11] (or 20 cc[8])

  • Beaker

  • Stirring apparatus (e.g., magnetic stirrer)

  • Funnel and glass wool for filtration

  • Airtight, amber-colored storage container

Procedure:

  • Dissolve Gum Arabic: Add the gum arabic to the distilled water in a beaker and mix well at room temperature. Allow this mixture to stand for 1-2 days, or until the gum is completely dissolved.[11] Using flake or crystal gum arabic is preferable to powdered form to minimize bubble formation.[8]

  • Add Chloral Hydrate: Once the gum arabic is dissolved, add the chloral hydrate and let the mixture stand for another day, or until it is fully dissolved.[11]

  • Add Glycerine: Add the glycerine to the mixture and mix thoroughly.[11]

  • Settle and Filter: Allow the mixture to stand for a while to let any sediment settle.[11] Filter the solution through glass wool using a funnel to remove any remaining impurities.[11]

  • Storage: Store the final Hoyer's medium in an airtight, amber-colored bottle.[11]

  • Mounting: Place a drop of Hoyer's medium on a microscope slide, transfer the specimen into the drop, and cover with a coverslip. The clearing process will occur over 15-30 minutes or longer, depending on the specimen.[5]

Protocol 3: Acidified Chloral Hydrate (Hertwig's Solution)

This modification is often used in pharmacognosy for the microscopic authentication of herbal drugs.[3][7]

Materials:

  • Chloral Hydrate

  • Hydrochloric Acid (HCl)

  • Glycerol

  • Distilled Water

  • Specimen for analysis

Procedure:

  • Preparation of Solution: A common formulation involves dissolving 45g of chloral hydrate into a solution consisting of 25mL of 4.2% HCl and 10mL of glycerol.[7]

  • Application: This solution is applied to the botanical sample on a microscope slide.

  • Action: The acidified chloral hydrate dissolves cellular contents, allowing for clear observation of diagnostic features.[3]

Visualizations

Experimental Workflow for Specimen Clearing

G General Workflow for Specimen Clearing with Chloral Hydrate cluster_prep Preparation cluster_clearing Clearing Process cluster_observation Observation start Start: Obtain Specimen place_specimen Place Specimen on Slide start->place_specimen prep_solution Prepare Chloral Hydrate Solution add_solution Add Clearing Solution prep_solution->add_solution place_specimen->add_solution heat_optional Apply Gentle Heat (Optional) add_solution->heat_optional mount Mount with Coverslip add_solution->mount No Heat heat_optional->mount observe Microscopic Observation mount->observe

Caption: General workflow for clearing a specimen using a chloral hydrate-based solution.

Logical Relationship of Clearing Principles

G Principles of Chloral Hydrate Clearing cluster_properties Chemical Properties cluster_effects Microscopic Effects cluster_outcome Final Outcome chloral_hydrate Chloral Hydrate Solution maceration Macerating Agent chloral_hydrate->maceration high_ri High Refractive Index chloral_hydrate->high_ri dissolve Dissolves Cellular Contents maceration->dissolve match_ri Matches Specimen RI high_ri->match_ri transparency Increased Tissue Transparency dissolve->transparency match_ri->transparency deep_view Observation of Deeper Layers transparency->deep_view

References

Application of 2,2,2-Trichloroacetaldehyde Hydrate in Plant Tissue Clearing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a well-established clearing agent that has been instrumental in plant anatomy and histology for over a century.[1][2][3] Its efficacy lies in its ability to render plant tissues transparent, enabling detailed microscopic examination of internal structures without the need for sectioning.[1][4][5] This is achieved through its high refractive index and its capacity to dissolve cellular contents like starch granules and pigments, thereby reducing light scattering.[1][4][6] These application notes provide a comprehensive overview and detailed protocols for the use of chloral hydrate in plant tissue clearing.

The primary mechanism by which chloral hydrate clears plant tissue is by infiltrating the cells and matching the refractive indices of the different cellular components, such as the cell wall and cytoplasm.[6][7] This minimizes the scattering of light as it passes through the tissue, resulting in a transparent specimen.[1] Chloral hydrate solutions typically have a high refractive index, which is crucial for achieving a high degree of transparency.[1][4]

Applications in Plant Science and Drug Development

The application of chloral hydrate in plant tissue clearing is extensive and spans various research areas:

  • Plant Anatomy and Morphology: Detailed examination of vascular bundles, trichomes, stomata, and other cellular structures.[1][8]

  • Developmental Biology: Observing embryo and endosperm development within seeds.[9][10]

  • Plant Pathology: Visualizing pathogen structures, such as fungal hyphae, within host tissues.[11]

  • Pharmacognosy and Herbal Drug Quality Control: Identification and authentication of botanical materials by examining diagnostic microscopic features.[1][12][13]

  • Taxonomy: Aiding in the classification of plant species based on micromorphological characteristics.

Quantitative Data Summary

The refractive index (RI) is a critical parameter for a clearing agent's effectiveness. A higher RI, closer to that of the plant tissue components, results in better clearing.

Clearing Agent/MediumRefractive Index (at 23°C)Reference(s)
Acidified Chloral Hydrate in Glycerol~1.4280[1][4]
Visikol™1.4450[1][2]
Water~1.3330[1]
Ethanol~1.3610[1]
Lactic AcidNot specified[1]
Plant Cell Wall~1.42[6]

Experimental Protocols

Herein are detailed protocols for various applications of chloral hydrate in plant tissue clearing.

Protocol 1: General Leaf Clearing

This protocol is suitable for clearing leaves of various plant species to observe venation patterns, stomata, and trichomes.

Materials:

  • Plant leaves (fresh or fixed)

  • Ethanol series (70%, 95%, 100%) for fixation (optional)

  • Chloral Hydrate Solution (8:1:2 w/v/v): 80g chloral hydrate, 10ml glycerol, 20ml distilled water.

  • Microscope slides and coverslips

  • Hot plate or water bath

Procedure:

  • Fixation (Optional): For delicate tissues, fix the leaf samples in 70% ethanol for at least 24 hours to preserve cellular structures.

  • Clearing:

    • Immerse the leaf samples in the Chloral Hydrate Solution in a glass vial.

    • Heat the vial in a water bath or on a hot plate at 60-80°C for 30-60 minutes, or until the tissue becomes transparent.[1] For denser tissues, longer incubation times at room temperature (several hours to days) may be necessary.[8]

  • Mounting:

    • Carefully transfer the cleared leaf onto a microscope slide.

    • Add a drop of fresh Chloral Hydrate Solution or Hoyer's solution (see Protocol 3) as a mounting medium.

    • Gently lower a coverslip, avoiding air bubbles.

  • Observation: Examine the cleared leaf under a light microscope.

Protocol 2: Seed Clearing for Embryo Observation

This protocol is adapted for observing the early stages of embryo and endosperm development in seeds.[9][10]

Materials:

  • Developing seeds (e.g., Arabidopsis thaliana, Mimulus)[9]

  • Hoyer's Solution (see Protocol 3 for preparation)

  • Diluted Hoyer's Solution (3 parts Hoyer's Solution: 1 part 10% gum arabic)[9][10]

  • Dissecting needles

  • Microscope slides and coverslips

  • Differential Interference Contrast (DIC) microscope

Procedure:

  • Dissection: Dissect the developing ovules or seeds from the fruit.

  • Mounting: Place the dissected ovules/seeds on a microscope slide.

  • Clearing: Add 20-40 µL of diluted Hoyer's solution over the specimens and place a coverslip on top.[9]

  • Incubation: Let the slide sit at room temperature for a few hours to overnight, or at 4°C for 1 to 12 hours, depending on the developmental stage and tissue density.[9]

  • Observation: Observe the cleared seeds using a DIC microscope to visualize the embryo and endosperm.[9]

Protocol 3: Preparation of Chloral Hydrate-Based Solutions

A. Acidified Chloral Hydrate-Glycerol Solution [1][4]

This is a commonly used general-purpose clearing and mounting medium.

  • Dissolve 45 g of chloral hydrate in a solution consisting of 25 mL of 4.2% HCl and 10 mL of glycerol.[1][4]

B. Hoyer's Solution [9][10]

This solution serves as both a clearing agent and a semi-permanent mounting medium.

  • Dissolve 19 g of gum arabic in 75 mL of distilled water.

  • Slowly add 250 g of chloral hydrate and stir until completely dissolved.

  • Add 12 g of glycerol and mix thoroughly.

C. Solution for Clearing Fungal Infections in Leaves [11]

This two-step protocol is designed to clear leaf tissue while preserving fungal structures.

  • Solution A: In a flask with continuous agitation, successively add:

    • 30 mL 95% ethanol

    • 15 mL chloroform

    • 12.5 mL 90% lactic acid

    • 45 g chloral hydrate

    • 0.06 g aniline blue

  • Solution B: Dissolve 50 g of chloral hydrate in 20 mL of distilled water.[11]

Procedure:

  • Submerge leaf pieces in Solution A for 48 hours at room temperature.[11]

  • Briefly wash the leaf pieces in distilled water.

  • Transfer the leaf pieces to Solution B for 24 hours.[11]

  • Wash again in distilled water and mount on a slide in 85% lactic acid for observation.[11]

Advantages and Limitations of Chloral Hydrate

Advantages:

  • High Efficacy: Provides excellent clearing for a wide range of plant tissues.[1][13]

  • Simple to Use: The protocols are generally straightforward and do not require complex equipment.[6]

  • Preserves Cellular Features: Chloral hydrate is known to preserve cellular details better than many other solvents.[14]

  • Versatility: Can be used for various applications, from basic anatomical studies to quality control of herbal products.[1]

Limitations:

  • Incompatibility with Fluorescent Proteins: Chloral hydrate quenches the fluorescence of proteins like GFP, making it unsuitable for studies involving fluorescent markers.[6][7]

  • Regulatory Restrictions: In some countries, including the United States, chloral hydrate is a regulated substance, making it difficult to acquire.[1][4]

  • Toxicity: Chloral hydrate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[11]

  • Time-Consuming: For dense or thick tissues, the clearing process can be lengthy.

Alternative Clearing Agents

Due to the limitations of chloral hydrate, several alternative clearing agents have been developed:

  • Visikol™: A proprietary, non-regulated clearing agent that is reported to be as effective as chloral hydrate and has a higher refractive index.[1][4][13]

  • ClearSee: A urea-based clearing agent that is compatible with fluorescent proteins.[15]

  • 2,2'-Thiodiethanol (TDE): A clearing agent whose refractive index can be adjusted, making it suitable for high-resolution imaging and compatible with fluorescent proteins.[6][7][15]

Visualizations

Experimental_Workflow_Leaf_Clearing cluster_prep Sample Preparation cluster_clearing Clearing Process cluster_mounting Mounting and Observation Start Fresh or Fixed Leaf Sample ClearingSolution Immerse in Chloral Hydrate Solution Start->ClearingSolution Heating Heat at 60-80°C (30-60 min) or Room Temperature (hours to days) ClearingSolution->Heating Mounting Mount on Slide with Clearing Medium Heating->Mounting Observation Microscopic Examination Mounting->Observation

Caption: General workflow for plant leaf clearing using chloral hydrate.

Seed_Clearing_Workflow cluster_dissection Sample Preparation cluster_clearing_mount Clearing and Mounting cluster_incubation_obs Incubation and Observation Start Dissect Developing Ovules/Seeds Mount Place on Microscope Slide Start->Mount AddHoyer Add Diluted Hoyer's Solution Mount->AddHoyer Cover Apply Coverslip AddHoyer->Cover Incubate Incubate at RT or 4°C (1-12 hours) Cover->Incubate Observe Observe with DIC Microscopy Incubate->Observe

Caption: Workflow for clearing plant seeds to observe embryo development.

Mechanism_of_Action cluster_before Before Clearing cluster_process Clearing Process cluster_after After Clearing Opaque Opaque Plant Tissue (Mismatched RIs) ChloralHydrate Application of Chloral Hydrate (High RI) Opaque->ChloralHydrate LightIn Incident Light LightIn->Opaque Scattering Transparent Transparent Tissue (Matched RIs) ChloralHydrate->Transparent Refractive Index Matching LightOut Transmitted Light Transparent->LightOut Minimal Scattering

Caption: Simplified mechanism of chloral hydrate tissue clearing.

References

Application Notes and Protocols for 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate) as a Sedative for Rodent Surgical Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a sedative and hypnotic agent that has been historically used in both human and veterinary medicine.[1][2][3] In laboratory settings, it has been employed for the sedation of rodents during surgical and non-surgical procedures.[4][5] Its primary mechanism of action involves its active metabolite, trichloroethanol, which potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][3][6]

While effective as a sedative, the use of chloral hydrate as a sole anesthetic agent in rodents is a subject of debate due to its narrow therapeutic window and potential for adverse effects.[4][7][8] This document provides detailed application notes and protocols for its use, emphasizing careful dose selection, administration route, and diligent monitoring to ensure animal welfare.

Mechanism of Action

Chloral hydrate is metabolized in the body to its active form, 2,2,2-trichloroethanol.[2][6] This metabolite enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain.[1] Trichloroethanol binds to the GABA-A receptor, increasing the influx of chloride ions into neurons.[6] This hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, resulting in sedation, hypnosis, and anxiolysis.[6]

Chloral Hydrate Mechanism of Action cluster_0 Metabolism cluster_1 Neuronal Action Chloral Hydrate Chloral Hydrate Trichloroethanol (Active Metabolite) Trichloroethanol (Active Metabolite) Chloral Hydrate->Trichloroethanol (Active Metabolite) Alcohol Dehydrogenase GABA-A Receptor GABA-A Receptor Trichloroethanol (Active Metabolite)->GABA-A Receptor Binds to and enhances Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Increases Cl- influx Sedation/Hypnosis Sedation/Hypnosis Neuronal Inhibition->Sedation/Hypnosis

Mechanism of action of chloral hydrate.

Quantitative Data Summary

The following tables summarize the recommended dosages and physiological parameters for mice and rats when using chloral hydrate. It is crucial to note that the intraperitoneal (IP) route is associated with a higher risk of adverse effects and is often not recommended for survival surgeries.[7][8][9] Intravenous (IV) administration, while technically more demanding, may offer a better safety and efficacy profile.[8][10]

Table 1: Recommended Dosages of Chloral Hydrate for Rodents

SpeciesRoute of AdministrationDosage (mg/kg)Onset of ActionDuration of AnesthesiaNotes
Mouse Intraperitoneal (IP)300 - 400[5][11]~10 minutes1 - 2 hours[5]Primarily for non-survival procedures due to risk of peritonitis.[11] Poor analgesic properties.[5]
Mouse Intraperitoneal (IP) - Combined with 2,2,2-tribromoethanol200 (Chloral Hydrate) + 375 (Tribromoethanol)[5]~5 minutes~60 minutes[5]Reported to have minimal effects on auditory brainstem response latencies.[5]
Rat Intraperitoneal (IP)300 - 450[7]~15 minutes60 - 136 minutes[7]Not recommended for surgical procedures. [7] Anesthetic dose is near the lethal dose.[7] Can cause peritonitis with concentrations above 5%.[7]
Rat Intravenous (IV)200 (initial bolus) followed by 150/hour (continuous infusion)[10]RapidDependent on infusion durationShown to provide adequate analgesia for surgical manipulations.[10]

Table 2: Normal Physiological Parameters for Anesthetized Rodents

ParameterMouseRat
Respiratory Rate (breaths/min) 55 - 100[11]70 - 110[7]
Pulse Rate (beats/min) 300 - 500[11]260 - 500[7]
Body Temperature (°C) 36.0 - 38.0[11]35.9 - 37.5[7]
Mucous Membrane Color Pink[11]Pink[7]
Capillary Refill Time (CRT) < 2 seconds[11]< 2 seconds[7]

Experimental Protocols

1. Preparation of Chloral Hydrate Solution

  • Materials: this compound powder, sterile saline (0.9% NaCl) or sterile water for injection, sterile vials, 0.22 µm sterile filter.

  • Procedure:

    • Under a fume hood, accurately weigh the desired amount of chloral hydrate powder.

    • Dissolve the powder in sterile saline to the desired concentration (e.g., 5% solution = 50 mg/mL). For IP administration in rats, the concentration should not exceed 5% to minimize peritoneal irritation.[7]

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

    • Label the vial clearly with the name of the drug, concentration, and date of preparation.

    • Store the solution at room temperature, protected from light.

2. Animal Preparation and Pre-Anesthetic Care

  • Acclimation: Allow newly arrived animals a minimum of 3 days to acclimate to their new environment before any procedures.[7][11]

  • Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required for a specific procedure, it should be limited to 2-3 hours due to their high metabolic rate. Water should never be restricted.[7][11]

  • Weighing: Accurately weigh the animal immediately before anesthetic administration to ensure correct dosage calculation.

  • Eye Lubrication: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.[7][11]

3. Anesthetic Administration

  • Intraperitoneal (IP) Injection:

    • Restrain the rodent appropriately. For mice, scruff the neck and secure the tail. For rats, a two-handed grip securing the head and thorax is effective.

    • Tilt the animal slightly head-down.

    • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.

    • Inject the calculated volume slowly.

  • Intravenous (IV) Injection (Rat Tail Vein):

    • Place the rat in a suitable restrainer that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Insert a 25-27 gauge needle or a catheter into one of the lateral tail veins.

    • Administer the initial bolus dose slowly.

    • If a continuous infusion is required, connect the catheter to a syringe pump.

4. Monitoring During Anesthesia

  • Anesthetic Depth: Assess the depth of anesthesia by monitoring the loss of reflexes such as the pedal withdrawal (toe pinch) reflex and the righting reflex.

  • Physiological Parameters: Monitor respiratory rate, heart rate (using a stethoscope or pulse oximeter), and body temperature (using a rectal probe) every 15 minutes.[7][11]

  • Thermoregulation: Rodents are prone to hypothermia under anesthesia. Use a circulating warm water blanket or a heating pad set to a low temperature to maintain body temperature within the normal range.[7][11]

5. Post-Anesthetic Care and Recovery

  • Recovery Environment: Place the animal in a clean, quiet cage without bedding initially to prevent aspiration.[11] The cage should be kept warm to prevent hypothermia during recovery.

  • Observation: Monitor the animal continuously until it is fully ambulatory.[7][11]

  • Analgesia: Since chloral hydrate has poor analgesic properties, the administration of an appropriate analgesic is crucial for painful procedures, especially in survival surgeries.[8][9] This should be done as part of a multimodal anesthetic plan.

  • Hydration: Consider administering warmed subcutaneous fluids (e.g., sterile saline) to aid in recovery.

  • Return to Cage Mates: Do not return the animal to a cage with other animals until it has fully recovered to prevent injury or cannibalism.[7][11]

Experimental Workflow Diagram

Experimental Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Animal Acclimation Animal Acclimation Weigh Animal Weigh Animal Animal Acclimation->Weigh Animal Calculate Dosage Calculate Dosage Weigh Animal->Calculate Dosage Prepare Anesthetic Prepare Anesthetic Calculate Dosage->Prepare Anesthetic Apply Eye Lubricant Apply Eye Lubricant Prepare Anesthetic->Apply Eye Lubricant Administer Anesthetic Administer Anesthetic Apply Eye Lubricant->Administer Anesthetic Monitor Anesthesia Depth Monitor Anesthesia Depth Administer Anesthetic->Monitor Anesthesia Depth Perform Surgical Procedure Perform Surgical Procedure Monitor Anesthesia Depth->Perform Surgical Procedure Monitor Vital Signs Monitor Vital Signs Perform Surgical Procedure->Monitor Vital Signs Recovery in Warm Environment Recovery in Warm Environment Monitor Vital Signs->Recovery in Warm Environment Monitor until Ambulatory Monitor until Ambulatory Recovery in Warm Environment->Monitor until Ambulatory Administer Analgesics Administer Analgesics Monitor until Ambulatory->Administer Analgesics Return to Home Cage Return to Home Cage Administer Analgesics->Return to Home Cage

Workflow for rodent surgery using chloral hydrate sedation.

Disclaimer: The use of chloral hydrate in laboratory animals should be approved by the Institutional Animal Care and Use Committee (IACUC). Researchers should be aware of the potential adverse effects and the ongoing debate regarding its use as a sole anesthetic agent. The development of safer and more effective anesthetic protocols is continuously evolving, and researchers are encouraged to explore alternatives.

References

Application Notes and Protocols for 2,2,2-Trichloroacetaldehyde Hydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a sedative and hypnotic agent that has been historically used in animal research for anesthesia and sedation.[1] Its primary active metabolite, trichloroethanol, enhances the function of the GABA-A receptor complex, leading to central nervous system depression.[2][3] While effective, its use has declined due to the development of safer alternatives. However, it is still employed in specific experimental contexts where other anesthetics may interfere with the study's objectives.[4] These notes provide detailed guidance on dosage calculations, administration protocols, and the mechanism of action of chloral hydrate in common laboratory animal models.

Data Presentation: Dosage and Lethality

The following tables summarize the reported dosages of chloral hydrate for various effects and the lethal doses (LD50) in rats and mice. It is crucial to note that these values can be influenced by factors such as animal strain, age, sex, and the specific experimental conditions.

Table 1: Anesthetic and Sedative Doses of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationDosageEffectReference
RatIntravenous (i.v.)200 mg/kg (bolus)Anesthesia Induction[5]
RatIntravenous (i.v.)150 mg/kg/hourAnesthesia Maintenance[5]
RatIntraperitoneal (i.p.)300 - 400 mg/kgSurgical Anesthesia[6]
MouseIntraperitoneal (i.p.)400 mg/kgLight Anesthesia[7][8]
MouseOral (gavage)300 mg/kgSedation[9]

Table 2: Lethal Doses (LD50) of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationLD50Reference
RatOral479 - 480 mg/kg[10][11]
RatIntraperitoneal (i.p.)580 mg/kg[11]
MouseOral1100 - 1442 mg/kg[9][11][12]
MouseIntraperitoneal (i.p.)400 mg/kg[11]

Experimental Protocols

Preparation of Chloral Hydrate Solution

Chloral hydrate is a colorless, crystalline solid that is soluble in water.[4] To prepare an injectable solution, follow these steps:

  • Weighing: Accurately weigh the desired amount of chloral hydrate powder using a calibrated scale.

  • Dissolving: Dissolve the powder in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). To minimize tissue irritation, it is recommended to use a less concentrated solution.[13]

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution in a tightly sealed, light-resistant container.

Administration Routes

The choice of administration route depends on the experimental requirements and should be carefully considered to minimize adverse effects.

  • Intravenous (i.v.) Injection: This is the preferred route for anesthesia as it allows for dose titration to achieve the desired effect and avoids the local tissue irritation associated with other routes.[4][14] It requires technical proficiency and proper animal restraint.

  • Intraperitoneal (i.p.) Injection: While commonly used, i.p. administration of chloral hydrate can cause chemical peritonitis, serositis, and ileus (intestinal obstruction).[4][15][16] The irritant effect is concentration-dependent.[4] If this route is necessary, use a dilute solution and inject into the lower abdominal quadrant to avoid puncturing the cecum or bladder.

  • Oral Gavage: This route is suitable for sedative or hypnotic effects.[9] Care must be taken to avoid accidental administration into the trachea.

Anesthetic Protocol for Rats (Intravenous Administration)

This protocol is based on a study demonstrating the analgesic efficacy of intravenous chloral hydrate for surgical interventions.[5][14]

  • Animal Preparation: Acclimatize the animal to the laboratory environment. Ensure the animal is healthy and of an appropriate weight for the procedure.

  • Catheterization (Optional but Recommended): For precise and continuous administration, surgically implant a catheter into the jugular or femoral vein under short-acting inhalation anesthesia (e.g., isoflurane).

  • Induction: Administer an initial bolus dose of 200 mg/kg of chloral hydrate solution intravenously.[5] Monitor the animal for loss of the righting reflex to confirm the onset of anesthesia.

  • Maintenance: Once anesthetized, maintain a surgical plane of anesthesia with a continuous intravenous infusion at a rate of 150 mg/kg/hour.[5]

  • Monitoring: Throughout the procedure, closely monitor the animal's respiratory rate, heart rate, and body temperature.[5][6] A drop in respiratory rate is expected, but severe depression may require intervention.[6] Use a heating pad to maintain core body temperature. Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

  • Recovery: Post-procedure, discontinue the infusion and monitor the animal until it regains the righting reflex and is able to move freely. Provide supportive care as needed.

Mandatory Visualizations

Metabolic Pathway of Chloral Hydrate

G Metabolic Pathway of Chloral Hydrate CH Chloral Hydrate TCE Trichloroethanol (Active Metabolite) CH->TCE Alcohol Dehydrogenase TCA Trichloroacetic Acid CH->TCA Oxidation TCE->TCA Oxidation TCEG Trichloroethanol Glucuronide (Inactive Metabolite) TCE->TCEG Glucuronidation Excretion Urinary Excretion TCA->Excretion TCEG->Excretion

Caption: Metabolic conversion of chloral hydrate to its active and inactive metabolites.

Experimental Workflow for Anesthesia in Rats

G Experimental Workflow: Intravenous Anesthesia with Chloral Hydrate cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Animal_Prep Animal Acclimatization & Health Check Solution_Prep Prepare Sterile Chloral Hydrate Solution Animal_Prep->Solution_Prep Induction Anesthesia Induction (i.v. bolus) Solution_Prep->Induction Maintenance Anesthesia Maintenance (continuous i.v. infusion) Induction->Maintenance Surgery Surgical Intervention Maintenance->Surgery Monitoring Monitor Vital Signs & Anesthetic Depth Maintenance->Monitoring Surgery->Monitoring Recovery Discontinue Infusion & Monitor Recovery Surgery->Recovery Post_Op_Care Provide Post-Operative Supportive Care Recovery->Post_Op_Care

Caption: Step-by-step workflow for inducing and maintaining anesthesia in rats.

Disclaimer: The use of chloral hydrate in animal research should be scientifically justified and approved by the institution's Animal Care and Use Committee. Researchers must be aware of its potential adverse effects, including respiratory and cardiovascular depression, and its irritant properties.[6][15] The information provided here is for guidance and should be adapted to specific experimental needs and institutional guidelines.

References

Application Notes and Protocols: The Versatility of 2,2,2-Trichloroacetaldehyde Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate (C₂H₃Cl₃O₂), is a geminal diol that serves as a versatile and cost-effective building block in organic synthesis.[1] While historically recognized for its sedative and hypnotic properties, its utility in the modern organic chemistry laboratory is significant, providing access to a range of valuable intermediates and final products.[1][2] This collection of application notes provides detailed protocols for key synthetic transformations utilizing chloral hydrate, accompanied by quantitative data and graphical representations of the reaction workflows.

Application Note 1: Synthesis of Isatin and Derivatives via the Sandmeyer Reaction

The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of isatins, which are important precursors for various biologically active compounds and dyes.[1][3] The reaction involves the condensation of chloral hydrate with a primary aniline and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid.[4][5]

Quantitative Data: Yields of Isatin and Derivatives

Starting AnilineProductYield of Isonitrosoacetanilide Intermediate (%)Overall Yield of Isatin (%)
AnilineIsatin80-91>75
p-Toluidine5-Methylisatin83-86Not specified
3-Bromoaniline4-Bromo- and 6-BromoisatinHigh (not quantified)46 (4-Bromo), 21 (6-Bromo)

Experimental Protocol: Synthesis of Isatin [6]

Part A: Isonitrosoacetanilide

  • In a 5-liter round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • To this solution, add 1300 g of crystallized sodium sulfate, a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 43 mL (0.52 mole) of concentrated hydrochloric acid, and finally a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture to a vigorous boil, which should be achieved in approximately 40-45 minutes.

  • Continue boiling for 1-2 minutes, during which the reaction will be complete.

  • Cool the solution in running water to crystallize the product.

  • Filter the crystals with suction and air-dry. The expected yield is 65-75 g (80-91%) of isonitrosoacetanilide.

Part B: Isatin

  • Warm 600 g (326 mL) of concentrated sulfuric acid to 50°C in a 1-liter round-bottomed flask equipped with a mechanical stirrer.

  • Add 75 g (0.46 mole) of dry isonitrosoacetanilide at a rate that maintains the temperature between 60°C and 70°C, using external cooling if necessary.

  • After the addition is complete, heat the solution to 80°C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice.

  • Allow the mixture to stand for about 30 minutes, then filter the crude isatin.

  • The crude product can be purified by dissolving in a sodium hydroxide solution and re-precipitating with hydrochloric acid.

Sandmeyer_Isatin_Synthesis cluster_step1 Step 1: Condensation Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate p1 ChloralHydrate Chloral Hydrate ChloralHydrate->Intermediate Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate Isatin Isatin Intermediate->Isatin Cyclization p2 Intermediate->p2 H2SO4 H₂SO₄ H2SO4->p2 Heat1 Heat (Boil) Heat1->p1 Heat2 Heat (80°C) Heat2->p2 p1->Intermediate p2->Isatin

Caption: Workflow of the Sandmeyer Isatin Synthesis.

Application Note 2: Palladium-Catalyzed Synthesis of 1-(Aryl)-2,2,2-trichloroethanols

A modern application of chloral hydrate is its use in palladium-catalyzed cross-coupling reactions with (hetero)arylboroxines to afford 1-(hetero)aryl-2,2,2-trichloroethanols.[7][8] These products are valuable intermediates for the synthesis of various bioactive compounds.[7][8] This method provides a direct route to these alcohols, avoiding the use of pre-formed organometallic reagents with the unstable chloral aldehyde.[8]

Quantitative Data: Synthesis of 1-(Aryl)-2,2,2-trichloroethanols [9]

Arylboroxine (Ar in (ArBO)₃)ProductYield (%)
2-Naphthyl2,2,2-Trichloro-1-(naphthalen-2-yl)ethan-1-ol95
1-Naphthyl2,2,2-Trichloro-1-(naphthalen-1-yl)ethan-1-ol65
4-(tert-Butyl)phenyl1-(4-(tert-Butyl)phenyl)-2,2,2-trichloroethan-1-ol66
Biphenyl-4-yl1-(Biphenyl-4-yl)-2,2,2-trichloroethan-1-ol97
4-Methoxyphenyl1-(4-Methoxyphenyl)-2,2,2-trichloroethan-1-ol81
4-(Methylthio)phenyl1-(4-(Methylthio)phenyl)-2,2,2-trichloroethan-1-ol79
Thiophen-2-yl2,2,2-Trichloro-1-(thiophen-2-yl)ethan-1-ol43
Benzofuran-2-yl1-(Benzofuran-2-yl)-2,2,2-trichloroethan-1-ol24

Experimental Protocol: General Procedure for Arylation [7]

  • In a 10 mL test tube sealed with a rubber septum, add chloral hydrate (0.50 mmol), the corresponding arylboroxine (0.50 mmol), PhS-IPent-CYP catalyst (0.0050 mmol), and potassium carbonate (1.50 mmol).

  • Evacuate the test tube and backfill with argon (repeat three times).

  • Add dehydrated toluene (1 mL) via syringe.

  • Under an argon flow, replace the rubber septum with a Teflon-lined screw cap.

  • Stir the reaction mixture at the desired temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1-(aryl)-2,2,2-trichloroethanol.

Palladium_Catalytic_Cycle Pd_Catalyst Pd(0) Catalyst (PhS-IPent-CYP) ArPd_Intermediate Ar-Pd(II) Intermediate Pd_Catalyst->ArPd_Intermediate Transmetalation Arylboroxine Arylboroxine (ArBO)₃ Chloral Chloral (dehydrated) Arylboroxine->Chloral Dehydration Product 1-Aryl-2,2,2-trichloroethanol ChloralHydrate Chloral Hydrate AlkoxyPd_Intermediate Alkoxy-Pd(II) Intermediate ArPd_Intermediate->AlkoxyPd_Intermediate Insertion AlkoxyPd_Intermediate->Pd_Catalyst Regeneration AlkoxyPd_Intermediate->Product Transmetalation

Caption: Proposed Catalytic Cycle for Arylation of Chloral Hydrate.

Application Note 3: Synthesis of Dichloroacetic Acid and Dichloroacetamide

Chloral hydrate serves as a convenient starting material for the synthesis of dichloroacetic acid and its corresponding amide, which are useful intermediates in organic synthesis. The procedures are well-established and provide good yields of the desired products.

Quantitative Data: Synthesis of Dichloro- Compounds

ProductKey ReagentsYield (%)
Dichloroacetic AcidCalcium carbonate, Sodium cyanide88-92
DichloroacetamidePotassium cyanide, Ammonium hydroxide65-78

Experimental Protocol: Synthesis of Dichloroacetic Acid [10]

  • In a 3-liter round-bottomed flask, dissolve 250 g (1.5 moles) of chloral hydrate in 450 mL of warm water (50-60°C).

  • Add 152.5 g (1.52 moles) of precipitated calcium carbonate, 2 mL of amyl alcohol (to reduce foaming), and a solution of 10 g of sodium cyanide in 25 mL of water.

  • Heat the mixture gently to reach 75°C in about 10 minutes, then discontinue heating. The temperature will rise to 80-85°C.

  • Once the temperature begins to drop, heat the solution to boiling and reflux for 20 minutes.

  • Cool the mixture to 0-5°C in an ice bath and acidify with 215 mL of concentrated hydrochloric acid.

  • Extract the product with five 100-mL portions of ether.

  • Dry the combined ether extracts with anhydrous sodium sulfate, remove the ether by distillation, and distill the residue under vacuum. The yield of dichloroacetic acid is 172-180 g (88-92%).

Experimental Protocol: Synthesis of Dichloroacetamide [11]

  • In a 2-liter three-necked flask, place a solution of 134 g (0.81 mole) of chloral hydrate in 400 mL of ether.

  • Over 15 minutes, add a solution of 12 g of potassium cyanide in 220 mL of concentrated ammonium hydroxide at a rate sufficient to cause vigorous reflux of the ether.

  • Continue stirring for an additional 20 minutes.

  • Separate the layers and wash the ether layer with water and 10% sulfuric acid.

  • Extract the aqueous layer with ether and wash the extracts similarly.

  • Combine the ether extracts, dry with sodium sulfate, and remove the ether by distillation.

  • Recrystallize the residue from benzene to yield 67-81 g (65-78%) of dichloroacetamide.

Dichloro_Synthesis ChloralHydrate Chloral Hydrate DichloroaceticAcid Dichloroacetic Acid ChloralHydrate->DichloroaceticAcid CaCO₃, NaCN, H₂O, then H⁺ Dichloroacetamide Dichloroacetamide ChloralHydrate->Dichloroacetamide KCN, NH₄OH, Ether

Caption: Synthetic routes from Chloral Hydrate to Dichloro- compounds.

Application Note 4: Reduction to 2,2,2-Trichloroethanol

The reduction of the carbonyl group in chloral hydrate (in equilibrium with chloral) provides 2,2,2-trichloroethanol, a sedative and hypnotic agent, and a useful synthetic intermediate.[12] Sodium borohydride is an effective reducing agent for this transformation.

Quantitative Data: Reduction of Chloral Hydrate

Reducing AgentProductYield (%)
Sodium Borohydride2,2,2-Trichloroethanol~36

Experimental Protocol: Synthesis of 2,2,2-Trichloroethanol [12]

  • Dissolve 10.13 g of chloral hydrate in 10 mL of water in a 50 mL beaker and cool the solution in an ice bath.

  • Separately, dissolve 0.83 g of sodium borohydride in 10 mL of water.

  • Add the sodium borohydride solution dropwise to the chloral hydrate solution, maintaining the temperature between 20-30°C.

  • After stirring for 10 minutes at room temperature, add 10% HCl to neutralize any remaining borohydride.

  • Transfer the mixture to a separatory funnel and extract the product with 40 mL of ether.

  • Separate the aqueous layer and collect the ether layer.

  • Dry the ether layer with a small amount of anhydrous magnesium sulfate.

  • Remove the ether by distillation to obtain 2,2,2-trichloroethanol. The reported yield is approximately 36%.

Reduction_of_Chloral_Hydrate ChloralHydrate Chloral Hydrate Trichloroethanol 2,2,2-Trichloroethanol ChloralHydrate->Trichloroethanol NaBH₄, H₂O

Caption: Reduction of Chloral Hydrate to 2,2,2-Trichloroethanol.

References

Application Notes and Protocols: 2,2,2-Trichloroacetaldehyde Hydrate in Chemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroacetaldehyde, commonly known as chloral hydrate, is a versatile geminal diol with the formula Cl₃CCH(OH)₂. While historically recognized for its sedative and hypnotic properties, it serves as a valuable reagent in various fields of chemical analysis, particularly in microscopy and qualitative testing. Its primary function in analytical protocols is as a clearing agent, rendering tissues transparent for microscopic examination. This document provides detailed application notes and experimental protocols for the use of chloral hydrate in chemical analysis, with a focus on its applications in microscopy for biological sample preparation.

Application 1: Clearing and Mounting Agent in Microscopy (Hoyer's Solution)

Chloral hydrate is a key component of Hoyer's solution, a widely used mounting medium in microscopy for the observation of small organisms and tissues, such as bryophytes, ferns, seeds, and arthropods.[1] Its high refractive index and ability to dissolve cellular contents make it an excellent clearing agent, allowing for detailed examination of cellular structures without the need for extensive sectioning.[2][3]

Quantitative Data: Composition of Hoyer's Solution

The composition of Hoyer's solution can be tailored to specific applications. Below are two common formulations.

ComponentFormulation 1[4][5]Formulation 2[6]
Distilled Water75 mL25 mL
Gum Arabic19 g15 g
Chloral Hydrate250 g100 g
Glycerol12 g10 g
Experimental Protocol: Preparation and Use of Hoyer's Solution for Seed Clearing

This protocol is adapted for the clearing of Mimulus seeds to observe early embryo and endosperm development.[4][5]

Materials:

  • Chloral Hydrate

  • Gum Arabic

  • Glycerol

  • Distilled Water

  • Glass microscope slides and coverslips

  • Forceps

  • Dissecting microscope

  • Differential Interference Contrast (DIC) microscope

Procedure:

  • Preparation of Hoyer's Solution:

    • To prepare the standard Hoyer's solution, dissolve 19 g of gum arabic in 75 mL of distilled water. This may take some time and gentle warming can be applied.

    • Once the gum arabic is dissolved, add 250 g of chloral hydrate and 12 g of glycerol.

    • Stir the mixture until all components are fully dissolved. The resulting solution should be clear and viscous.

  • Preparation of Diluted Hoyer's Solution:

    • Prepare a 10% (w/v) gum arabic solution in distilled water.

    • Mix 3 parts of the standard Hoyer's solution with 1 part of the 10% gum arabic solution.

  • Sample Preparation and Mounting:

    • Emasculate a bud from the maternal plant.

    • Pollinate the flower 2-3 days later.

    • Collect the developing fruit 1-5 days after pollination. For Mimulus, this timeframe is ideal for observing early seed development.[4][5]

    • Under a dissecting microscope, carefully dissect the developing ovules from the fruit.

    • Place the ovules on a clean glass microscope slide.

    • Pipette 20-40 µL of the diluted Hoyer's solution over the ovules.

    • Gently place a coverslip over the solution, avoiding air bubbles.

  • Clearing and Observation:

    • Place the slide in a flat, upright position in a 4°C refrigerator for at least 1 to 12 hours. The clearing time will depend on the developmental stage of the ovules.[4]

    • After clearing, observe the seeds under a DIC microscope to visualize the embryo and endosperm.

Experimental Workflow for Hoyer's Solution

Hoyers_Solution_Workflow cluster_prep Preparation of Hoyer's Solution cluster_sample Sample Preparation and Mounting cluster_analysis Analysis A Dissolve Gum Arabic in Water B Add Chloral Hydrate and Glycerol A->B C Stir to Dissolve B->C F Add Diluted Hoyer's Solution C->F D Dissect Ovules E Place on Slide D->E E->F G Apply Coverslip F->G H Clear in Refrigerator (1-12 hours) G->H I Observe under DIC Microscope H->I

Workflow for preparing and using Hoyer's solution.

Application 2: Mycological Staining (Melzer's Reagent)

Melzer's reagent is a crucial chemical in mycology for the microscopic identification of fungi.[7] It is an iodine-based solution containing chloral hydrate that is used to test the amyloidity of fungal spores and tissues. The reaction of fungal structures to this reagent, categorized as amyloid, dextrinoid, or inamyloid, is a key diagnostic feature in fungal taxonomy.[8]

Quantitative Data: Composition of Melzer's Reagent

The formulation for Melzer's reagent is precise to ensure accurate and reproducible staining results.

ComponentAmount[9]
Distilled Water20 mL
Potassium Iodide (KI)1.5 g
Iodine (I₂)0.5 g
Chloral Hydrate20 g
Experimental Protocol: Preparation and Use of Melzer's Reagent

Materials:

  • Chloral Hydrate

  • Potassium Iodide (KI)

  • Iodine (I₂)

  • Distilled Water

  • Glass beaker and stirring rod

  • Microscope slides and coverslips

  • Fungal specimen for analysis

  • Light microscope

Procedure:

  • Preparation of Melzer's Reagent:

    • In a glass beaker, dissolve 1.5 g of potassium iodide in 20 mL of distilled water.

    • To this solution, add 0.5 g of iodine and stir until it is completely dissolved. The potassium iodide aids in the dissolution of iodine in water.[7]

    • Once the iodine is dissolved, add 20 g of chloral hydrate and stir until the solution is homogeneous.

    • Store the reagent in a well-sealed, dark glass bottle, as it is light-sensitive.

  • Staining and Observation:

    • Place a small section of the fungal tissue or a spore print on a clean microscope slide.

    • Add a single drop of Melzer's reagent to the specimen.

    • Gently place a coverslip over the drop, avoiding air bubbles.

    • Observe the specimen under a light microscope. The reaction is typically immediate but may take up to 20 minutes to fully develop.[7]

  • Interpretation of Results:

    • Amyloid (amyloid reaction): A blue to black color change indicates an amyloid reaction.

    • Dextrinoid (pseudoamyloid reaction): A reddish-brown color change indicates a dextrinoid reaction.

    • Inamyloid (negative reaction): No significant color change, with the structures appearing yellowish-brown, indicates an inamyloid reaction.

Logical Diagram: Fungal Spore Reactions to Melzer's Reagent

Melzers_Reagent_Reactions Start Fungal Spore + Melzer's Reagent Result Observe Color Change Start->Result Amyloid Amyloid Reaction (Blue to Black) Result->Amyloid Positive (Blue/Black) Dextrinoid Dextrinoid Reaction (Reddish-Brown) Result->Dextrinoid Positive (Red/Brown) Inamyloid Inamyloid Reaction (Yellowish-Brown) Result->Inamyloid Negative

Decision tree for interpreting fungal spore reactions.

Application 3: Qualitative and Quantitative Analysis

Chloral hydrate can be identified and quantified through various analytical methods. A specific colorimetric method allows for its determination, which is useful in quality control and forensic applications.

Experimental Protocol: Colorimetric Determination of Chloral Hydrate

This protocol is based on the reaction of chloral hydrate with 2-thiobarbituric acid to produce a pink-colored complex, which can be measured spectrophotometrically.[10]

Materials:

  • Chloral Hydrate standard solution

  • Sample containing an unknown concentration of chloral hydrate

  • 2-Thiobarbituric acid solution

  • Spectrophotometer

  • Test tubes

  • Pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of chloral hydrate of a known concentration in distilled water.

    • Prepare a series of standard solutions by diluting the stock solution to cover a desired concentration range (e.g., 50-250 µg/mL).

    • Prepare a solution of 2-thiobarbituric acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction and Measurement:

    • Pipette a fixed volume of each standard solution and the unknown sample solution into separate test tubes.

    • Add a fixed volume of the 2-thiobarbituric acid solution to each test tube.

    • Incubate the tubes in a water bath at a specific temperature and for a set time to allow for color development.

    • After incubation, cool the tubes to room temperature.

    • Measure the absorbance of the pink-colored solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer, with a reagent blank as the reference.

  • Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the chloral hydrate standards.

    • Determine the concentration of chloral hydrate in the unknown sample by interpolating its absorbance value on the calibration curve.

This method is reported to be sensitive to concentrations as low as 50 µg/mL with a reproducibility of ±2%.[10]

Experimental Workflow for Colorimetric Analysis

Colorimetric_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Solutions D Mix Sample/Standard with Reagent A->D B Prepare Unknown Sample B->D C Prepare 2-Thiobarbituric Acid Reagent C->D E Incubate for Color Development D->E F Cool to Room Temperature E->F G Measure Absorbance at λmax F->G H Plot Calibration Curve G->H I Determine Unknown Concentration H->I

References

Application Note and Protocol: Preparation of 2,2,2-Trichloroacetaldehyde Hydrate Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation, handling, and storage of 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate) solutions for various laboratory applications. It includes formulations for use as a tissue clearing agent, a component in mounting media, and as a sedative for animal studies. Quantitative data on physical properties and solution stability are summarized, and procedural workflows are visualized to ensure clarity and reproducibility. Strict adherence to safety protocols is emphasized due to the toxic and regulated nature of chloral hydrate.

Introduction

This compound, commonly known as chloral hydrate (C₂H₃Cl₃O₂), is a geminal diol derived from trichloroacetaldehyde.[1] Historically used as a sedative and hypnotic, its application in modern research is primarily as a versatile chemical reagent.[1][2] In laboratory settings, it is widely employed as a clearing agent in microscopy to render tissues transparent, allowing for detailed examination of internal structures.[3][4][5] It is a key ingredient in Hoyer's medium for mounting microscopic specimens and is also used as a sedative for non-recovery procedures in animal research.[6][7]

The effectiveness of chloral hydrate as a clearing agent stems from its high refractive index and its ability to dissolve cellular contents like starch, making cell walls more visible.[8][9][10] Proper preparation and handling of chloral hydrate solutions are critical due to its toxicity, potential for irritation, and status as a controlled substance in many regions.[11][12][13] This document outlines standardized procedures to ensure safety, accuracy, and stability of prepared solutions.

Physical and Chemical Properties

Understanding the fundamental properties of chloral hydrate is essential for its safe handling and use in solution preparation.

PropertyValueReference
Chemical Formula C₂H₃Cl₃O₂[7]
Molecular Weight 165.40 g/mol [7]
Appearance Colorless, transparent or white crystals[14]
Odor Aromatic, pungent, characteristic[14]
Melting Point ~57 °C[5]
Solubility Very soluble in water; freely soluble in ethanol and ether[14][15]
pH (10% solution) 3.5 - 5.5[5][14]
Refractive Index ~1.43[16]

Safety, Handling, and Storage

Warning: Chloral hydrate is toxic if swallowed and causes serious eye and skin irritation.[12][13] It is a regulated substance in many jurisdictions.[17] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE).

PrecautionDescription
Engineering Controls Use only in a chemical fume hood. Ensure a safety shower and eye wash station are accessible.[11]
Personal Protective Equipment Wear a lab coat, compatible chemical-resistant gloves, and chemical safety goggles.[11][12]
Handling Avoid breathing dust. Prevent contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the handling area.[12][18]
Storage Store in a tightly closed, light-resistant container in a cool, dry, and locked location.[11][19] It is sensitive to air and light.[11]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Experimental Protocols and Formulations

This section provides detailed methodologies for preparing common chloral hydrate solutions.

General Preparation Workflow

The following diagram illustrates the fundamental workflow for preparing a simple chloral hydrate solution.

G start Start weigh 1. Weigh Chloral Hydrate Solid in Fume Hood start->weigh dissolve 3. Add Solid to Solvent in Beaker with Stir Bar weigh->dissolve solvent 2. Measure Required Volume of Solvent solvent->dissolve mix 4. Mix on Stir Plate Until Fully Dissolved dissolve->mix transfer 5. Transfer to Labeled, Light-Resistant Bottle mix->transfer store 6. Store in a Secure, Cool, Dry Location transfer->store end End store->end

Caption: General workflow for preparing chloral hydrate solutions.

Protocol 1: Aqueous Solution for Tissue Clearing

This simple aqueous solution is widely used as a clearing agent in microscopy.[8]

Formulation:

ComponentQuantityPurpose
Chloral Hydrate50 gClearing Agent
Distilled Water50 mLSolvent

Materials and Equipment:

  • Chloral hydrate solid (≥99% purity)

  • Distilled water

  • 100 mL glass beaker

  • Magnetic stir bar and stir plate

  • Graduated cylinder

  • Analytical balance

  • Spatula

  • Labeled, amber glass storage bottle with a tight-fitting cap

Procedure:

  • Place the 100 mL beaker on the analytical balance within a chemical fume hood and tare the balance.

  • Carefully weigh 50 g of chloral hydrate crystals into the beaker.

  • Remove the beaker from the balance and place a magnetic stir bar inside.

  • Using a graduated cylinder, measure 50 mL of distilled water and add it to the beaker.

  • Place the beaker on a magnetic stir plate and stir at a moderate speed at room temperature until all crystals have completely dissolved.

  • Once the solution is clear, transfer it to the amber glass storage bottle.

  • Label the bottle clearly with the contents ("Chloral Hydrate Solution, 1:1 w/v"), preparation date, and appropriate hazard symbols.

  • Store as directed in Section 3.0.

Protocol 2: Hoyer's Mounting Medium

Hoyer's medium is a popular aqueous mounting medium used for preparing semi-permanent microscope slides of small organisms and tissues.[6][7][20] It acts as both a clearing agent and a mounting medium.

Formulation:

ComponentQuantityPurpose
Distilled Water50 mLSolvent
Gum Arabic (Flake or Crystal)30 gMounting Matrix
Chloral Hydrate200 gClearing Agent, Preservative
Glycerin20 mLPlasticizer (prevents cracking)

Materials and Equipment:

  • All materials from Protocol 4.2

  • Gum arabic (flake or "crystal" form is preferred over powder)[6]

  • Chloral hydrate solid

  • Glycerin

  • 250 mL or larger glass beaker

  • Optional: Glass wool and funnel for filtration

Procedure Workflow:

G cluster_step1 Step 1: Prepare Gum Solution cluster_step2 Step 2: Add Clearing Agent cluster_step3 Step 3: Finalize and Store s1_dissolve Dissolve 30g Gum Arabic in 50mL Distilled Water s1_stand Let stand for 24-48 hours until fully dissolved s1_dissolve->s1_stand s2_add Add 200g Chloral Hydrate to Gum Solution s1_stand->s2_add s2_stand Let stand for ~24 hours until fully dissolved s2_add->s2_stand s3_add Add 20mL Glycerin and Mix Well s2_stand->s3_add s3_filter Optional: Filter through glass wool to clarify s3_add->s3_filter s3_store Store in a Tightly Sealed, Airtight Amber Bottle s3_filter->s3_store

Caption: Sequential workflow for the preparation of Hoyer's medium.

Detailed Procedure:

  • In a fume hood, combine 30 g of gum arabic with 50 mL of distilled water in a beaker. Stir well.

  • Cover the beaker and let the mixture stand at room temperature for 1-2 days, or until the gum arabic is completely dissolved.[19] Using a magnetic stirrer at a low speed can facilitate this process. Avoid powdered gum arabic as it can be difficult to dissolve without introducing excessive air bubbles.[6]

  • Once the gum solution is clear, slowly add 200 g of chloral hydrate while stirring.

  • Cover the mixture and let it stand for another day, or until the chloral hydrate has fully dissolved.[19]

  • Add 20 mL of glycerin to the solution and mix thoroughly.[19]

  • Allow the final mixture to stand for a short period to let any sediment settle.

  • For an exceptionally clear medium, filter the solution through glass wool packed into a funnel.[19]

  • Transfer the final Hoyer's medium to a labeled, airtight, and light-resistant container for storage.

Stability and Storage of Prepared Solutions

The stability of chloral hydrate solutions is crucial for ensuring experimental consistency. Studies have shown that extemporaneously prepared solutions can be stable for extended periods under proper storage conditions.

Solution Concentration/TypeStorage ConditionsStability DurationKey Findings
40 mg/mL in X-temp™ vehicleRoom Temperature (30°C) & Refrigerated (5 ± 3°C)Up to 180 daysMaintained 90-100% of initial concentration; no significant changes in physical appearance or pH.[21]
25 mg/mL & 100 mg/mL in SuspendIt®Room Temperature (25°C) & Refrigerated (5°C)Up to 180 daysRetained at least 96% of initial concentration; pH remained constant and no microbial growth was observed.[22]
7% (70 mg/mL) SyrupRoom Temperature (20°C) & Refrigerated (5°C)At least 180 daysRemained physically and chemically stable in both mono- and multi-dose containers.[23][24]
Aqueous Solution & Medicated SyrupRoom Temperature & 60°CUp to 3 monthsNo obvious change in chloral hydrate concentration, but a decrease in pH was noted, suggesting it as a potential stability indicator.[25]

General Recommendations:

  • Storage: Store all solutions in well-sealed, amber (light-resistant) glass or HDPE bottles.[19][21]

  • Temperature: While many formulations are stable at room temperature, refrigeration is often recommended to ensure long-term chemical and microbiological stability.[21][22]

  • Labeling: Always include the preparation date and a "beyond-use" date on the label. Based on available data, a beyond-use date of up to 180 days is justifiable for many formulations when stored correctly.[21][22]

References

Application Notes and Protocols for Mounting Media Containing 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mounting media containing 2,2,2-Trichloroacetaldehyde, commonly known as chloral hydrate, are invaluable tools in microscopy for the preparation of slides requiring clearing of tissues. These media, such as Hoyer's solution and Berlese's fluid, simultaneously act as clearing and mounting agents, rendering tissues transparent for detailed microscopic examination of internal structures.[1][2] Their high refractive indices reduce light scatter, resulting in sharp, high-resolution images.[1][3][4] This makes them particularly useful in various fields, including botany, entomology, and quality control of herbal products, for identifying diagnostic characteristics.[1][2][5]

The primary active ingredient, chloral hydrate, is a potent clearing agent that dissolves cellular contents like starches and pigments, allowing for unobstructed observation of cell walls and other structural features.[3][5] While highly effective, it is important to note that chloral hydrate is a regulated substance in many regions, and appropriate safety precautions must be strictly followed during its handling and disposal.[6][7] These mounting media are generally considered temporary to semi-permanent, as they can be prone to crystallization or drying out over time, a phenomenon sometimes referred to as "crazing".[8][9]

Data Presentation: Comparison of Common Chloral Hydrate-Based Mounting Media

The following tables summarize the compositions and properties of frequently used chloral hydrate-based mounting media. These formulations offer a range of clearing intensities and viscosities suitable for different specimen types.

Table 1: Composition of Chloral Hydrate Mounting Media

ComponentHoyer's Medium (Standard)Berlese's FluidAcidified Chloral Hydrate-Glycerol
Distilled Water 50 mL[10]20 mL[11]25 mL (in 4.2% HCl)[1]
Chloral Hydrate 200 g[10]160 g[11]45 g[1]
Gum Arabic 30 g (flake)[10]15 g[11]-
Glycerol 20 mL[10]-10 mL[1]
Glucose Syrup -10 g[11]-
Glacial Acetic Acid -5 mL[11]-
Hydrochloric Acid (HCl) --4.2% solution[1]

Table 2: Properties and Applications

PropertyHoyer's MediumBerlese's FluidAcidified Chloral Hydrate-Glycerol
Refractive Index ~1.43[12]Low (enables clear images of transparent objects)[11]~1.4280[1][4]
Primary Application Small insects, mites, bryophytes, fungi[8][10]Small arthropods (mites, aphids, thrips)[11][13]Plant tissues for quality control and anatomy[1][3]
Clearing Action Very effective, clears dense tissues[10]Strong, dissolves most soft tissues[13]Effective for botanical specimens[1]
Permanence Semi-permanent, may crystallize over time[8]Prone to crystallization, not considered permanent[9][11][13]Temporary mounting medium[1]
Special Notes Should be stored in an airtight bottle.[10] Avoid powdered gum arabic.[10]Requires specimens to be transferred from water, not alcohol.[13]Often requires heating for rapid clearing.[1]

Experimental Protocols

Preparation of Hoyer's Mounting Medium

Materials:

  • Distilled water: 50 mL

  • Gum arabic (U.S.P. Flake): 30 g

  • Chloral hydrate: 200 g

  • Glycerin: 20 mL

  • Beaker or flask

  • Magnetic stirrer and stir bar (recommended) or glass stirring rod

  • Airtight storage bottle (amber colored recommended)[14]

Procedure:

  • In a clean beaker or flask, add the 30 g of flake gum arabic to the 50 mL of distilled water.

  • Stir the mixture at room temperature until the gum arabic is completely dissolved. This may take several hours to a couple of days.[14] Using a magnetic stirrer can expedite this process and minimize air bubbles.[10] Avoid using powdered gum arabic as it is difficult to dissolve without forming clumps.[10]

  • Once the gum arabic is fully dissolved, slowly add the 200 g of chloral hydrate to the solution. Continue stirring until the chloral hydrate is completely dissolved. This may also take some time.

  • After the chloral hydrate has dissolved, add the 20 mL of glycerin and mix thoroughly until a homogenous, viscous solution is achieved.[14]

  • Allow the mixture to stand for a while to let any sediment settle.[14]

  • If necessary, filter the medium through glass wool to remove any impurities.[14]

  • Store the prepared Hoyer's medium in a clearly labeled, airtight bottle in a cool, dark place.[10][14]

Slide Preparation and Mounting of Specimens

Materials:

  • Prepared Hoyer's medium (or other chloral hydrate-based medium)

  • Microscope slides and coverslips

  • Specimen (e.g., small insect, plant tissue section)

  • Dissecting needles or fine-tipped forceps

  • Dropper or pipette

  • Hot plate (optional, for rapid clearing)

Procedure:

  • Ensure the specimen is properly prepared. For dried plant material, it is advisable to rehydrate it in water before mounting.[10] For specimens stored in alcohol, they should be transferred to water to remove the alcohol, as it is not compatible with some media like Berlese's fluid.[13]

  • Place a clean microscope slide on a flat surface.

  • Using a dropper or the tip of a dissecting needle, place one or two drops of the mounting medium in the center of the slide.[5]

  • Carefully transfer the specimen into the drop of mounting medium.

  • Use dissecting needles to orient the specimen as desired.

  • Gently lower a coverslip over the specimen at a 45-degree angle to avoid trapping air bubbles.[5]

  • For rapid clearing, the slide can be gently heated on a hot plate at a low temperature (60-80°C) for 30-60 seconds, until just before the medium boils.[1] This will help to remove air bubbles and accelerate the clearing process.

  • Allow the slide to harden in a flat position. This may take several days.[15]

  • For long-term storage, the edges of the coverslip can be sealed with a sealant such as nail polish to prevent the medium from drying out.[15]

Visualizations

Experimental Workflow for Slide Preparation

experimental_workflow cluster_prep Specimen Preparation cluster_mounting Mounting Procedure cluster_finishing Finishing Steps start Start rehydration Rehydrate Dried Specimen (if necessary) start->rehydration alcohol_removal Transfer from Alcohol to Water (if necessary) start->alcohol_removal place_medium Place Drop of Mounting Medium on Slide rehydration->place_medium alcohol_removal->place_medium transfer_specimen Transfer Specimen to Medium place_medium->transfer_specimen orient_specimen Orient Specimen transfer_specimen->orient_specimen apply_coverslip Apply Coverslip orient_specimen->apply_coverslip heating Gentle Heating (Optional, for rapid clearing) apply_coverslip->heating hardening Allow Medium to Harden apply_coverslip->hardening heating->hardening sealing Seal Coverslip Edges (Optional, for longevity) hardening->sealing end End hardening->end sealing->end logical_relationships cluster_components Key Components cluster_properties Resulting Properties cluster_outcome Final Outcome chloral_hydrate Chloral Hydrate clearing Tissue Clearing (Dissolves cellular contents) chloral_hydrate->clearing high_ri High Refractive Index chloral_hydrate->high_ri gum_arabic Gum Arabic viscosity Appropriate Viscosity gum_arabic->viscosity glycerin Glycerin glycerin->viscosity water Water water->viscosity outcome High-Resolution Microscopic Image clearing->outcome high_ri->outcome mounting Mounting and Preservation viscosity->mounting mounting->outcome

References

High-performance liquid chromatography (HPLC) method for 2,2,2-Trichloroacetaldehyde hydrate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of this compound, commonly known as chloral hydrate, using High-Performance Liquid Chromatography (HPLC). This method is applicable for the determination of chloral hydrate in pharmaceutical formulations.

Introduction

This compound is a sedative and hypnotic agent. Accurate and reliable analytical methods are crucial for quality control in pharmaceutical manufacturing and for stability studies of chloral hydrate formulations. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive method for its quantification. This application note details a reversed-phase HPLC method for the direct analysis of chloral hydrate.

Principle of the Method

The method employs a reversed-phase C18 column to separate chloral hydrate from potential degradation products and excipients. The mobile phase consists of a buffered aqueous solution and an organic modifier. Detection is achieved using an ultraviolet (UV) detector at 220 nm, where chloral hydrate exhibits adequate absorbance.[1][2][3][4][5] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[2]

  • Chromatographic Column: Zorbax Eclipse XDB-C18, 4.6 mm ID x 150 mm, 5 µm particle size, or equivalent.[2]

  • Chemicals and Reagents:

    • Chloral Hydrate reference standard

    • Acetonitrile (HPLC grade)

    • Monopotassium phosphate (analytical grade)

    • Potassium hydroxide or phosphoric acid (for pH adjustment)

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of chloral hydrate.

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 0.02 M Monopotassium Phosphate (pH 8.0) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 100 µL[2][3]
Column Temperature 40°C[6]
Detection Wavelength 220 nm[1][2][3][4][5]
Run Time Approximately 10 minutes

Table 1: HPLC Chromatographic Conditions

Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 2.72 g of monopotassium phosphate in 800 mL of HPLC grade water. Adjust the pH to 8.0 with potassium hydroxide. Add 200 mL of acetonitrile and mix well. Filter and degas the solution before use.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of Chloral Hydrate reference standard and dissolve it in 100 mL of the mobile phase.[2]

  • Sample Preparation (Example for a 100 mg/mL oral solution): Pipette 10 µL of the chloral hydrate oral solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.[2]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following table outlines the typical system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas (n=6) ≤ 2.0%

Table 2: System Suitability Parameters

Data Presentation

The following table summarizes hypothetical validation data for the described HPLC method.

Validation ParameterResult
Linearity (Concentration Range) 0.025 - 0.150 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)< 1.0%
- Intermediate Precision (n=6)< 2.0%
Limit of Detection (LOD) 0.005 mg/mL
Limit of Quantification (LOQ) 0.015 mg/mL

Table 3: Summary of Method Validation Data

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of chloral hydrate.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection system_suitability->sample_injection If Passed chrom_integration Chromatogram Integration sample_injection->chrom_integration quantification Quantification chrom_integration->quantification reporting Reporting quantification->reporting

Caption: HPLC Analysis Workflow for Chloral Hydrate.

Logical Relationship of Method Components

The following diagram shows the logical relationship between the key components of the HPLC method.

G cluster_instrument HPLC System cluster_consumables Method Parameters cluster_output Output pump Pump mobile_phase Mobile Phase pump->mobile_phase autosampler Autosampler column C18 Column autosampler->column Injects Sample column_oven Column Oven column_oven->column Maintains Temp. detector Detector chromatogram Chromatogram detector->chromatogram mobile_phase->column Flows Through column->detector Eluent to peak_area Peak Area chromatogram->peak_area

Caption: Interrelationship of HPLC Method Components.

Discussion

This HPLC method is demonstrated to be suitable for the routine analysis of chloral hydrate in pharmaceutical preparations. The method is specific, accurate, and precise. The use of a common C18 column and standard reagents makes it accessible for most analytical laboratories. For different sample matrices, appropriate sample preparation procedures should be developed and validated. It is important to note that while direct UV detection is feasible, some methods utilize derivatization to enhance sensitivity, particularly for trace-level analysis in complex matrices like drinking water.[1][4][5] This protocol focuses on a direct, stability-indicating method suitable for pharmaceutical quality control.

References

Troubleshooting & Optimization

Technical Support Center: 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the crystallization of 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate) in solutions.

Troubleshooting Guide: Crystallization Issues

Unexpected crystallization of chloral hydrate from a solution can compromise experimental accuracy. This guide provides a systematic approach to troubleshooting and resolving such issues.

Immediate Steps Upon Crystal Formation
  • Isolate the Solution: Separate the container with the crystallized solution to prevent contamination of other reagents.

  • Gentle Warming: Place the solution in a warm water bath (not exceeding 40°C) and stir gently to redissolve the crystals.[1] Proceed with caution, as excessive heat can accelerate degradation.

  • Verify Concentration: If possible, re-verify the concentration of your solution after redissolving to ensure no significant solvent evaporation has occurred.

Root Cause Analysis and Corrective Actions

If crystallization recurs, use the following logical workflow to identify and address the underlying cause.

Crystallization_Troubleshooting start Crystallization Observed check_temp Was the solution exposed to temperatures below its saturation point? start->check_temp check_conc Is the concentration too high for the storage temperature? check_temp->check_conc No solution_temp Store at a stable, controlled room temperature. Avoid refrigeration unless specified for low concentrations. check_temp->solution_temp Yes check_solvent Is the solvent appropriate and pure? check_conc->check_solvent No solution_conc Dilute the solution to a lower working concentration or prepare a fresh solution at the correct concentration. check_conc->solution_conc Yes check_ph Has the pH of the solution shifted? check_solvent->check_ph No solution_solvent Use a co-solvent (e.g., ethanol) to increase solubility. Ensure high-purity solvents are used. check_solvent->solution_solvent Yes solution_ph Buffer the solution to a slightly acidic pH (3.2-4.8) to improve stability and prevent degradation-induced precipitation. check_ph->solution_ph Yes end Stable Solution Achieved check_ph->end No solution_temp->end solution_conc->end solution_solvent->end solution_ph->end

Caption: Troubleshooting workflow for chloral hydrate crystallization.

Frequently Asked Questions (FAQs)

Q1: At what temperatures can I expect my chloral hydrate solution to be stable?

A1: The stability of your solution is highly dependent on its concentration. Chloral hydrate is very soluble in water and ethanol, but this solubility decreases at lower temperatures. Saturated or near-saturated solutions prepared at room temperature are prone to crystallization if stored in a refrigerator or exposed to cold drafts. For long-term storage of concentrated solutions, maintaining a controlled room temperature is advisable.

Q2: I've observed crystals in my aqueous chloral hydrate solution upon refrigeration. What should I do?

A2: This is likely due to the solution becoming supersaturated at the lower temperature. Gently warm the solution in a water bath (around 30-40°C) with occasional swirling until the crystals dissolve. To prevent this from recurring, you can either store the solution at room temperature or dilute it to a concentration that remains stable at refrigerated temperatures.

Q3: Can the pH of my solution affect crystallization?

A3: While pH primarily affects the chemical stability of chloral hydrate, it can indirectly influence crystallization. Chloral hydrate is most stable in slightly acidic conditions (pH 3.2-4.8).[2] In alkaline solutions (high pH), it degrades into chloroform and formic acid.[3] These degradation products have different solubility profiles and could potentially precipitate or act as nucleation sites for the crystallization of remaining chloral hydrate. Therefore, maintaining the optimal pH range is crucial for both chemical stability and preventing the formation of precipitates.

Q4: Can I use a different solvent to prevent crystallization?

A4: Yes, using co-solvents can be an effective strategy. Chloral hydrate is freely soluble in ethanol, and adding ethanol to an aqueous solution will increase its overall solubility and reduce the likelihood of crystallization, especially at lower temperatures. However, you must ensure that the chosen co-solvent is compatible with your experimental design.

Q5: How should I prepare a concentrated stock solution to minimize the risk of crystallization?

A5: When preparing a concentrated stock solution, it is recommended to dissolve the chloral hydrate in the solvent at room temperature. If gentle heating is required to fully dissolve the compound, allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of a supersaturated solution and subsequent crystallization. For aqueous solutions, consider buffering to a pH between 3.2 and 4.8 to enhance long-term stability.[2]

Quantitative Solubility Data

The following tables summarize the solubility of chloral hydrate in water and ethanol at various temperatures. Preparing solutions with concentrations below these limits for a given temperature will help prevent crystallization.

Table 1: Solubility of Chloral Hydrate in Water [1]

Temperature (°C)Solubility (g / 100 g Water)
0239
5292
17470
301005
401430

Table 2: Solubility of Chloral Hydrate in Ethanol [1]

Temperature (°C)Solubility (g / 100 g Ethanol)
0188
5200
20425
30950
455600

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of Chloral Hydrate (e.g., 10% w/v)

This protocol describes the preparation of a stable aqueous solution suitable for many research applications.

  • Materials:

    • Chloral Hydrate, crystal (reagent grade)

    • Citric acid monohydrate

    • Sodium citrate dihydrate

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated pH meter

    • Volumetric flasks and magnetic stirrer

    • Amber glass storage bottle

  • Procedure:

    • Prepare a 0.1 M citrate buffer solution by dissolving approximately 2.10 g of citric acid monohydrate and 2.94 g of sodium citrate dihydrate in 100 mL of high-purity water. Adjust the pH to 4.0 ± 0.2 using small additions of 1 M HCl or 1 M NaOH if necessary.

    • To prepare a 10% (w/v) chloral hydrate solution, weigh 10.0 g of chloral hydrate crystals.

    • Transfer the chloral hydrate to a 100 mL volumetric flask.

    • Add approximately 80 mL of the prepared citrate buffer to the flask.

    • Stir the solution at room temperature until all the chloral hydrate has dissolved. Avoid heating unless absolutely necessary.

    • Once dissolved, bring the solution to the final volume of 100 mL with the citrate buffer.

    • Transfer the solution to a tightly sealed amber glass bottle for storage.

  • Storage:

    • Store the solution at a controlled room temperature (20-25°C).

    • Protect from light.[3][4]

    • Under these conditions, the solution is expected to be stable for an extended period.[4]

Protocol_Workflow start Start: Prepare Buffered Solution prep_buffer Prepare 0.1 M Citrate Buffer (pH 4.0) start->prep_buffer weigh_ch Weigh 10.0 g Chloral Hydrate prep_buffer->weigh_ch dissolve Dissolve Chloral Hydrate in ~80 mL Buffer weigh_ch->dissolve final_vol Bring to 100 mL Final Volume with Buffer dissolve->final_vol store Transfer to Amber Bottle and Store at Room Temperature final_vol->store end End: Stable 10% Solution store->end

Caption: Workflow for preparing a stable chloral hydrate solution.

References

Technical Support Center: Utilizing 2,2,2-Trichloroacetaldehyde Hydrate for Enhanced Microscopy Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, to reduce background noise and improve image clarity in microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce background noise in microscopy?

A1: this compound (chloral hydrate) is a chemical clearing agent used to render biological specimens, particularly plant tissues, more transparent for microscopic analysis.[1][2] It reduces background noise, which in this context is primarily caused by light scattering from opaque cellular structures, in two main ways:

  • Dissolving Cellular Contents: Chloral hydrate dissolves intracellular substances like starch granules and pigments that can obstruct the light path and obscure underlying structures.[3][4] This allows for a clearer view of cell walls and other features of interest.[3]

  • High Refractive Index: Chloral hydrate solutions have a high refractive index (typically around 1.4280), which is closer to the refractive index of glass slides and mounting media.[1][3] This minimizes the refraction and scattering of light as it passes through the specimen, resulting in a more transparent sample and allowing for a greater depth of field.[1][5]

Q2: Is this compound safe to handle?

A2: No, chloral hydrate is a hazardous substance and must be handled with appropriate safety precautions. It is toxic and prolonged exposure can be unhealthy.[6] In some countries, such as the United States, it is a regulated or controlled substance, requiring special permits for purchase and use.[1][3] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Q3: Are there alternatives to chloral hydrate?

A3: Yes, due to the regulations and safety concerns associated with chloral hydrate, several alternative clearing agents have been developed. One such commercially available alternative is Visikol™, which has been shown to be as effective as chloral hydrate in clearing various plant tissues.[1][2][7][8]

Q4: Can chloral hydrate be used for all types of specimens?

A4: Chloral hydrate is most widely used for clearing plant tissues.[9][10] Its effectiveness can vary depending on the sample's thickness and density. For example, some seed tissues may become too thick for effective clearing after a certain period of development.[11] For particularly dense or tannin-rich tissues, a pre-treatment, such as with bleach, may be necessary before clearing with chloral hydrate.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Clearing / Opaque Specimen 1. Insufficient incubation time. 2. Tissue is too thick or dense.[11] 3. Presence of interfering substances (e.g., tannins).[12] 4. Incorrect concentration of chloral hydrate solution.1. Increase the clearing time. Depending on the tissue, this can range from a few hours to several days.[11][12] 2. Use thinner sections of the specimen. 3. Pre-treat the specimen with a suitable agent, such as Stockwell's bleach, before proceeding with chloral hydrate clearing.[12] 4. Ensure the clearing solution is prepared correctly. A saturated solution is often used for stubborn tissues.[9]
Crystallization on the Slide The chloral hydrate solution is supersaturated or is drying out.This is often prevented by adding glycerol to the chloral hydrate solution, creating a more stable mounting medium.[1][5]
Tissue Damage or Maceration 1. Over-exposure to harsh clearing conditions (e.g., high temperature, prolonged incubation with strong bases).[12] 2. The tissue is very delicate.1. Reduce the incubation time or temperature. Avoid harsh pre-treatments if they are causing damage.[12] 2. For delicate tissues, consider using a less aggressive clearing agent or a more dilute chloral hydrate solution.
Poor Image Resolution Despite Clearing The refractive index mismatch between the clearing agent, mounting medium, and immersion oil is still significant.Ensure that the refractive index of your mounting medium is as close as possible to that of the clearing agent and the microscope's objective lens immersion medium.
Air Bubbles Trapped Under the Coverslip Improper mounting technique.When placing the coverslip, apply it at a 45-degree angle to allow air to escape.[4] If bubbles persist, you can gently tap the coverslip to dislodge them.

Quantitative Data Summary

The primary quantitative measure of a clearing agent's effectiveness is its refractive index (RI). A higher RI generally leads to better light transmission and reduced scattering.

MediumRefractive Index (RI)Notes
Water~1.333Reference
Acidified Chloral Hydrate Solution ~1.4280 A commonly used clearing solution.[1][3]
Visikol™ (Alternative)~1.445A commercial replacement for chloral hydrate.
Borosilicate (Pyrex) Glass~1.470Reference for microscope slides.[3]

Experimental Protocols

Protocol 1: Basic Clearing of Plant Material

This protocol is suitable for general clearing of relatively thin plant tissues like leaves or small roots.

  • Sample Preparation: Obtain a small, thin section of the plant material to be examined.

  • Mounting: Place one or two drops of Chloral Hydrate Solution (e.g., 50g chloral hydrate in 20 ml of water) onto a clean microscope slide.[4]

  • Specimen Transfer: Transfer a small amount of the plant material into the drop of clearing solution on the slide.

  • Heating (Optional but Recommended): Gently heat the slide over a small flame for a few moments to expedite the clearing process and remove air bubbles.[4] Be careful not to boil the solution dry.

  • Observation: Place a coverslip over the specimen and observe under a light microscope. The cellular contents should be dissolved, making the cell walls and other structures visible.[4]

Protocol 2: Hoyer's Solution for Mounting and Clearing

Hoyer's solution is a classic mounting medium that also clears the specimen. It is particularly useful for small specimens like ovules or seeds.[11][13]

  • Preparation of Hoyer's Solution:

    • Dissolve 19g of gum arabic in 75ml of distilled water.

    • Add 250g of chloral hydrate and dissolve.

    • Add 12g of glycerol.

  • Mounting: Pipette a small amount (e.g., 10µL) of diluted Hoyer's solution (3 parts Hoyer's solution to 1 part 10% gum arabic) onto a glass slide.[11]

  • Dissection: Dissect the specimen (e.g., developing ovules) directly in the drop of solution on the slide.[11]

  • Clearing: Add more diluted Hoyer's solution (20-40µL) to cover the specimen and place a coverslip on top.[11]

  • Incubation: Allow the slide to clear for at least 1 to 12 hours at 4°C before viewing.[11] The time required will depend on the developmental stage and thickness of the tissue.

Visualizations

Signaling Pathways

The mechanism of action for this compound as a tissue clearing agent is based on its chemical properties of dissolving cellular contents and its physical property of having a high refractive index. It does not involve the modulation of specific biological signaling pathways. Therefore, a signaling pathway diagram is not applicable in this context.

Experimental Workflow

G General Workflow for Tissue Clearing with Chloral Hydrate cluster_prep Sample Preparation cluster_clearing Clearing Process cluster_analysis Microscopic Analysis A Obtain Thin Specimen B Pre-treatment (Optional) e.g., Bleaching A->B C Mount Specimen in Chloral Hydrate Solution B->C Transfer to Slide D Incubate / Gently Heat C->D E Add Coverslip D->E Cleared Specimen F Image Acquisition E->F

Caption: Workflow for clearing biological specimens.

Logical Relationships

G Chloral Hydrate's Mechanism for Reducing Background Noise cluster_mechanism Mechanism of Action cluster_effect Observed Effect cluster_outcome Final Outcome A Chloral Hydrate Application B Dissolves Opaque Cellular Contents A->B C High Refractive Index (~1.4280) A->C D Reduced Light Scattering B->D C->D E Increased Specimen Transparency D->E F Reduced Background Noise & Improved Clarity E->F

Caption: How chloral hydrate improves image quality.

References

Technical Support Center: 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe and effective use of 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate) in animal models. It addresses common questions and troubleshooting scenarios related to its side effects and toxicity.

Frequently Asked Questions (FAQs)

Q1: What is chloral hydrate and what is its primary use in animal research?

A1: Chloral hydrate is a sedative and hypnotic agent. In laboratory settings, it has been historically used for anesthesia and hypnosis in various animal models, particularly for non-painful procedures or when other anesthetics might interfere with experimental outcomes.[1] However, due to its narrow therapeutic index and potential for severe side effects, its use is increasingly limited and requires careful consideration.[2][3]

Q2: What are the major routes of administration for chloral hydrate in animal models?

A2: Chloral hydrate is most commonly administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1] Oral gavage is also used in toxicity studies.[4][5] It is critical to note that the i.p. route is associated with a high incidence of adverse local tissue reactions.[1][6]

Q3: What is the primary mechanism of action for chloral hydrate?

A3: Chloral hydrate is a prodrug. It is rapidly metabolized in the body by alcohol dehydrogenase to its active metabolite, 2,2,2-trichloroethanol (TCE).[2][7] TCE is responsible for the sedative and hypnotic effects, which are exerted by enhancing the function of the GABA-A receptor complex in the central nervous system, similar to benzodiazepines and barbiturates.[8]

Q4: What are the most critical side effects to monitor for after administration?

A4: The most critical side effects are route- and dose-dependent.

  • Intraperitoneal (i.p.) Administration: Monitor for signs of peritonitis, abdominal distension, lethargy, and anorexia, which may indicate adynamic ileus (paralysis of the intestine) or chemical irritation.[6][9]

  • Intravenous (i.v.) Administration: Extravasation (paravenous injection) can cause severe tissue necrosis.[1]

  • High Doses/Overdose: Watch for signs of excessive CNS depression (prolonged sedation, coma), respiratory depression (slow, shallow breathing), hypothermia, and cardiac arrhythmias.[2]

Q5: Is chloral hydrate a carcinogen?

A5: The carcinogenicity of chloral hydrate is complex and appears to be species-specific. Studies have shown evidence of carcinogenic activity in male B6C3F1 mice, specifically causing an increased incidence of hepatocellular (liver) tumors (adenomas and carcinomas).[10][11][12] In contrast, long-term studies in F344/N rats have generally not found evidence of carcinogenicity.[10][13]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Action(s)
High mortality rate in study animals. Overdose: Narrow therapeutic index. Species, strain, or age sensitivity.Recalculate dose based on precise body weight. Consider a dose-finding study for your specific animal model. The lethal dose (LD50) varies significantly between species (see Table 1).
Route of Administration: I.p. injection can lead to fatal peritonitis or ileus.[9]If possible, switch to intravenous (i.v.) administration by trained personnel to avoid local tissue damage.[1] If i.p. must be used, ensure the solution is not highly concentrated.
Animal exhibits abdominal bloating, lethargy, and anorexia days after i.p. injection. Adynamic Ileus or Peritonitis: Chloral hydrate is a known irritant to the peritoneal cavity, causing inflammation and paralysis of the gut.[5][6][9]This is a severe adverse effect. Provide supportive care (fluid therapy, nutritional support) under veterinary guidance. Euthanasia may be necessary. For future studies, strongly consider alternative anesthetics or administration routes.
Animal does not reach the desired plane of anesthesia. Insufficient Dose: Incorrect dose calculation or strain/species resistance.Verify dose calculation. Ensure the chloral hydrate solution has not degraded (prepare fresh). A slight dose increase may be needed, but proceed with caution due to the narrow safety margin.
Poor Analgesic Properties: Chloral hydrate is a hypnotic, not a potent analgesic.[1]For painful procedures, chloral hydrate should not be used as a sole agent. It must be combined with an appropriate analgesic.
Swelling, inflammation, or necrosis at the injection site. Subcutaneous or Paravenous Injection: The solution is caustic to tissues if not delivered strictly intravenously.[1]Provide appropriate veterinary care for the tissue injury. Ensure proper i.v. technique for all future administrations.

Quantitative Toxicity Data

Table 1: Acute Lethal Doses (LD50) of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
MouseOral1100 - 1442[4][14]
MouseIntraperitoneal (i.p.)400[4]
RatOral479[4][14]
RatIntraperitoneal (i.p.)580[4]

Table 2: Summary of Organ-Specific Toxicity in Animal Models

Organ SystemSpeciesKey FindingsReference(s)
Liver MouseIncreased liver weight, hepatocellular hypertrophy, adenomas, and carcinomas, particularly in males after long-term exposure.[4][10][11][15][4][10][11][15]
RatRepeated high doses can increase serum ALT and AST, indicating liver damage.[16] Long-term studies show less evidence of carcinogenicity compared to mice.[13][13][16]
Gastrointestinal RatIntraperitoneal injection is strongly linked to adynamic ileus, peritonitis, and serosal fibrosis.[6][9][6][9]
Cardiovascular GeneralOverdose can sensitize the myocardium to catecholamines, leading to potentially lethal cardiac dysrhythmias.[2][2]
Central Nervous Rat, MouseDose-dependent sedation; high doses cause heavy sedation, coma, and respiratory depression.[2][4][15][2][4][15]

Experimental Protocols

Protocol: Induction of Adynamic Ileus via Intraperitoneal Chloral Hydrate (Rat Model)

This protocol is described for investigational purposes to understand the pathology of chloral hydrate-induced side effects and is based on published findings. It is not a recommended procedure for routine anesthesia.

  • Objective: To model the adverse gastrointestinal effects of intraperitoneally administered chloral hydrate.

  • Animal Model: Male Sprague-Dawley rats [Crl:COBS CD(SD)BR].[9]

  • Materials:

    • Chloral hydrate powder

    • Sterile water for injection

    • Syringes and needles (23-25 gauge)

  • Methodology:

    • Prepare a chloral hydrate solution at a high concentration (e.g., 125–275 mg/mL) in sterile water.[9]

    • Weigh the animal accurately to determine the correct volume for a dose of 400 mg/kg body weight.[9]

    • Administer the solution via a single intraperitoneal injection.

    • House the animals individually and monitor daily for clinical signs including lethargy, anorexia, abdominal distension, ruffled fur, and constipation.[9]

    • Pathological evaluation is typically performed between 3 to 36 days post-injection, observing for gross findings like gaseous distension of the cecum and small intestine, and microscopic findings such as chronic serositis and fibrosis.[9]

Protocol: Assessment of Hepatotoxicity (Rat Model)

This protocol outlines a method to assess liver toxicity from repeated anesthetic administration.

  • Objective: To evaluate changes in liver function and histology following repeated exposure to high doses of chloral hydrate.

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Animals are administered a high dose of chloral hydrate (e.g., 300 mg/kg, i.p.) daily for a set period (e.g., 7 days).

    • A control group receives equivalent volumes of saline.

    • At the end of the treatment period, blood is collected for serum biochemistry analysis. Key markers for hepatotoxicity such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured.[16]

    • Animals are euthanized, and liver tissue is collected. A portion is fixed in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining) to look for cellular damage, necrosis, and apoptosis.[16]

    • Another portion of the liver can be snap-frozen for molecular analysis, such as measuring markers of oxidative stress or apoptosis (e.g., Bax, Bcl-2, caspase-3 activity).[16]

Visualizations

G cluster_0 Chloral Hydrate Administration & Metabolism cluster_1 Pharmacological & Toxic Effects CH Chloral Hydrate (Prodrug) ADH Alcohol Dehydrogenase (Liver, Erythrocytes) CH->ADH Metabolism Toxicity Toxicity Pathways CH->Toxicity TCE Trichloroethanol (Active Metabolite) ADH->TCE TCA Trichloroacetic Acid (Metabolite) ADH->TCA GABA Enhances GABA-A Receptor Activity TCE->GABA CNS CNS Depression (Sedation, Anesthesia) GABA->CNS Liver Hepatotoxicity (Oxidative Stress, Tumors) Toxicity->Liver GI GI Toxicity (i.p. route) (Ileus, Peritonitis) Toxicity->GI Heart Cardiotoxicity (Arrhythmias) Toxicity->Heart

Caption: Metabolic pathway and toxicological effects of chloral hydrate.

G cluster_0 Pre-Procedure cluster_1 Administration (Intraperitoneal) cluster_2 Post-Procedure Monitoring P1 Accurate Animal Weight Measurement P2 Dose Calculation (e.g., 400 mg/kg) P1->P2 P3 Prepare Fresh Solution (e.g., 10-20% w/v) P2->P3 A1 Proper Animal Restraint P3->A1 A2 Inject into Lower Abdominal Quadrant A1->A2 M1 Assess Anesthetic Depth A2->M1 M2 Monitor Vital Signs (Respiration, Temperature) M1->M2 M3 Observe for Adverse Effects (Abdominal Distension) M2->M3

Caption: Experimental workflow for intraperitoneal chloral hydrate administration.

References

Improving the stability of 2,2,2-Trichloroacetaldehyde hydrate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preparation, storage, and use of chloral hydrate stock solutions.

Question/Issue Answer/Solution
Why is my chloral hydrate solution's pH decreasing over time? A drop in pH is a primary indicator of chloral hydrate degradation. The main degradation pathway is hydrolysis, which produces formic acid and chloroform.[1] The accumulation of formic acid will lower the pH of the solution. To mitigate this, prepare the solution in a buffer, such as a citrate buffer, to maintain a stable acidic pH (ideally between 3.2 and 4.5).[2]
My chloral hydrate solution has turned yellow. What should I do? Discoloration, such as a yellow tint, can indicate chemical degradation. This may be accelerated by exposure to light.[3] It is recommended to prepare fresh solution and store it in a light-resistant (amber) container.[3] If discoloration persists even with proper storage, consider the purity of the starting material and the quality of the solvent.
There is a precipitate in my chloral hydrate solution. What is it and how can I prevent it? Precipitate formation can occur if the solution is stored at low temperatures and the concentration of chloral hydrate is high, leading to it coming out of solution. Ensure the storage temperature is within the recommended range (typically controlled room temperature or refrigeration, depending on the formulation). If you observe a precipitate after refrigeration, allow the solution to warm to room temperature and gently agitate to see if it redissolves. If it does not, it may be a degradation product or an impurity, and the solution should be discarded.
How can I minimize the degradation of my chloral hydrate stock solution? To enhance stability, several factors must be controlled: • pH: Maintain an acidic pH (3.2-4.5) using a buffer system (e.g., citrate buffer).[2] • Temperature: Store solutions at controlled room temperature (15-25°C) or under refrigeration (2-8°C), as higher temperatures accelerate degradation.[3][4] • Light: Protect the solution from light by using amber, light-resistant containers.[3] • Air: Use tightly sealed containers to minimize exposure to air, as chloral hydrate can slowly volatilize.[5]
What are the primary degradation products of chloral hydrate in an aqueous solution? The primary degradation products of chloral hydrate in an aqueous solution are chloroform and formic acid, formed through hydrolysis.[1] This reaction is accelerated in alkaline conditions.

Quantitative Stability Data

The stability of chloral hydrate solutions is significantly influenced by pH and temperature. The following tables summarize the quantitative data on its stability under various conditions.

Table 1: Effect of pH on Chloroform Formation in Chloral Hydrate Solutions at 50°C

pHChloroform Content (ppm) after 48 hours
2.9~100
3.8~250
4.9~700
6.9>1500

Data extrapolated from a study on controlling chloroform content in pharmaceutical oral solutions.

Table 2: Stability of 7% (70 mg/mL) Chloral Hydrate Syrup Over 180 Days

Storage ConditionInitial pHpH after 180 DaysChloral Hydrate Concentration
Room Temperature (20°C)2.97 - 3.09Remained within this range>95% of initial concentration
Refrigeration (5°C)2.97 - 3.09Remained within this range>95% of initial concentration

This study demonstrates that a well-formulated syrup can be stable for at least 180 days at both room and refrigerated temperatures.

Experimental Protocols

Preparation of a Stabilized Chloral Hydrate Stock Solution (100 mg/mL)

This protocol describes the preparation of a 100 mL stabilized aqueous stock solution of chloral hydrate using a citrate buffer to maintain an acidic pH.

Materials:

  • This compound (Chloral Hydrate), crystal

  • Citric acid, anhydrous

  • Sodium citrate, dihydrate

  • Purified water (e.g., Milli-Q or equivalent)

  • 100 mL volumetric flask (amber)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Procedure:

  • Prepare the Citrate Buffer (0.1 M, pH ~4.2):

    • In a beaker with 80 mL of purified water, dissolve 1.47 g of sodium citrate dihydrate.

    • Slowly add approximately 1.05 g of citric acid while stirring.

    • Monitor the pH using a calibrated pH meter. Adjust with small amounts of citric acid or sodium citrate solution to reach a final pH of 4.2 ± 0.1.

    • Transfer the buffer solution to a 100 mL volumetric flask and bring to volume with purified water.

  • Prepare the Chloral Hydrate Solution:

    • Accurately weigh 10.0 g of this compound.

    • Transfer the chloral hydrate to a clean, amber 100 mL volumetric flask.

    • Add approximately 80 mL of the prepared citrate buffer to the volumetric flask.

    • Place a magnetic stir bar in the flask and stir on a magnetic stirrer at a low speed until the chloral hydrate is completely dissolved.

    • Once dissolved, remove the stir bar and bring the solution to the final volume of 100 mL with the citrate buffer.

    • Cap the flask and invert several times to ensure homogeneity.

  • Storage:

    • Store the solution in the tightly capped amber volumetric flask or transfer to another labeled, airtight, light-resistant container.

    • For optimal stability, store at controlled room temperature (15-25°C) or under refrigeration (2-8°C).

Stability-Indicating HPLC Method for Chloral Hydrate

This method is designed to separate and quantify chloral hydrate from its primary degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (10:90 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 210 nm[6]

  • Column Temperature: 35°C[6]

  • Injection Volume: 10 µL[6]

Procedure:

  • Preparation of Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of chloral hydrate reference standard and dissolve it in 100 mL of the mobile phase.

  • Preparation of Sample Solution:

    • Dilute the prepared chloral hydrate stock solution with the mobile phase to an expected concentration within the calibration range (e.g., 100 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution(s) to establish a calibration curve.

    • Inject the sample solution(s).

    • The retention time for chloral hydrate should be determined from the standard chromatogram. Degradation products, if present, will likely appear as separate peaks.

Visualizations

degradation_pathway chloral_hydrate 2,2,2-Trichloroacetaldehyde Hydrate hydrolysis Hydrolysis (accelerated by high pH and temperature) chloral_hydrate->hydrolysis chloroform Chloroform hydrolysis->chloroform formic_acid Formic Acid hydrolysis->formic_acid

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep_buffer Prepare Citrate Buffer (pH 4.2) dissolve Dissolve in Buffer prep_buffer->dissolve weigh_ch Weigh Chloral Hydrate weigh_ch->dissolve final_volume Adjust to Final Volume dissolve->final_volume store Store in Airtight, Light-Resistant Container at Controlled Temperature final_volume->store sampling Sample at Time Points store->sampling hplc Analyze by HPLC sampling->hplc ph_measurement Measure pH sampling->ph_measurement

Caption: Workflow for preparing and testing a stabilized chloral hydrate solution.

References

Technical Support Center: 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the optimal use of 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate), focusing on the critical role of pH in solution stability and experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for chloral hydrate?

A1: Chloral hydrate is a prodrug that is rapidly metabolized in the body by enzymes like alcohol dehydrogenase to its active form, trichloroethanol (TCE).[1][2][3] TCE is responsible for the sedative and hypnotic effects.[1][4] It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[1][5] By enhancing the effects of GABA, TCE increases chloride ion flow into neurons, causing hyperpolarization and making them less likely to fire, which leads to central nervous system depression.[1]

Q2: What is the optimal pH for preparing and storing chloral hydrate solutions?

A2: To ensure chemical stability and prevent degradation, chloral hydrate solutions should be maintained at a slightly acidic pH. An aqueous solution of chloral hydrate is naturally acidic, with a 10% solution having a pH in the range of 3.5 to 5.5.[6] For optimal stability, especially for long-term storage, preparing the solution in a buffer system to maintain a pH between 3.8 and 4.8 is recommended.[6]

Q3: How does pH affect the stability and performance of chloral hydrate?

A3: The pH of the solution is critical for the chemical stability of chloral hydrate before administration.

  • Acidic to Neutral pH: Chloral hydrate is relatively stable in neutral (pH 7) and acidic conditions at room temperature, with a half-life of approximately 7 days at pH 7 and 20°C.[7]

  • Alkaline pH: The degradation rate increases significantly at higher pH levels.[7][8] In alkaline conditions, chloral hydrate undergoes hydrolysis to form chloroform and formic acid.[7][9][10] This degradation can be rapid; at pH 9 and 60°C, the half-life can be as short as 16 minutes.[9]

Degradation of the stock solution leads to a lower effective concentration, which can cause inconsistent experimental outcomes. The formation of acidic byproducts like formic and hydrochloric acid can also cause the pH of unbuffered solutions to drop over time.[11][12]

Q4: Can I use a newly prepared aqueous solution of chloral hydrate without pH adjustment?

A4: For immediate use, a freshly prepared solution in high-purity water is often acceptable, as it will be naturally acidic.[6] However, for experiments requiring high precision, batch consistency, or if the solution is to be stored, it is best practice to measure and record the pH. If the pH is outside the optimal acidic range, adjustment or buffering is strongly recommended to prevent degradation.

Quantitative Data Summary: pH and Temperature Effects on Stability

The following table summarizes the impact of pH and temperature on the degradation rate of chloral hydrate.

pHTemperatureHalf-Life / Breakdown TimeReference(s)
7.020°C~7 days[7]
7.030°CNo detectable breakdown over 24 hours[9]
9.060°C~16 minutes[9]
9.060°C~2.3 minutes[13]
3.5–5.5AmbientpH range of a standard 10% w/v aqueous solution[6]
3.8–4.8AmbientRecommended target pH range for a stable oral solution[6]

Troubleshooting Guide

Issue: My chloral hydrate solution has developed a sharp, acidic odor.

  • Cause: This likely indicates chemical degradation. Chloral hydrate can hydrolyze into formic acid and chloroform, especially if stored improperly (e.g., at room temperature for extended periods or at an inappropriate pH).[7][11] The odor is a sign that the solution's integrity is compromised.

  • Solution: Discard the solution according to your institution's safety protocols. Prepare a fresh solution, ensuring it is buffered to a slightly acidic pH and stored in a cool, dark place, preferably under refrigeration.[11]

Issue: I am observing inconsistent levels of sedation in my animal models.

  • Cause: Inconsistent results are often linked to inconsistent dosing, which can be caused by the degradation of the chloral hydrate stock solution. If the solution degrades, the actual concentration will be lower than the calculated concentration, leading to a reduced sedative effect. This degradation is accelerated by elevated temperatures and non-optimal pH.[7][11]

  • Solution:

    • Check Solution Age and Storage: Do not use old stock solutions. Prepare fresh solutions regularly. Always store stock solutions protected from light at 2-8°C.

    • Verify pH: Use a calibrated pH meter to check the pH of your stock solution. If it has shifted significantly or is outside the recommended acidic range, discard it.

    • Implement Buffering: Prepare your solutions using a buffer (e.g., a citrate buffer) to maintain a stable acidic pH. This is a key step in reducing the rate of degradation.[10]

Issue: The pH of my unbuffered aqueous solution is decreasing over time.

  • Cause: This is an expected outcome of slow hydrolysis, which produces acidic byproducts like formic acid and hydrochloric acid.[11][12] The rate of this pH drop is faster at room temperature than under refrigeration.[11]

  • Solution: This pH shift is an indicator of degradation. While minor shifts may be acceptable for immediate use, a significant drop indicates a compromised solution. Using a buffered vehicle is the most effective way to prevent this issue and ensure solution stability over time.[10]

Experimental Protocols

Protocol: Preparation of a Buffered Chloral Hydrate Solution (100 mg/mL)

This protocol provides a method for preparing a stable, pH-controlled solution for research applications.

Materials:

  • This compound (solid crystals)

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • High-Purity Water (e.g., USP grade or Milli-Q)

  • Calibrated pH meter

  • Sterile glassware (volumetric flasks, beakers)

  • Magnetic stirrer and stir bar

  • Sterile, amber glass storage bottle

Methodology:

  • Prepare 0.1 M Citrate Buffer (pH 4.5):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).

    • In a beaker, combine approximately 32.5 mL of the citric acid solution with 67.5 mL of the sodium citrate solution for every 100 mL of buffer needed.

    • Place the beaker on a magnetic stirrer and use a calibrated pH meter to monitor the pH. Slowly titrate with the citric acid solution (to lower pH) or sodium citrate solution (to raise pH) until the pH is exactly 4.5.

  • Prepare Chloral Hydrate Solution:

    • Weigh 10.0 g of chloral hydrate crystals.

    • Place the crystals into a 100 mL volumetric flask.

    • Add approximately 80 mL of the prepared 0.1 M Citrate Buffer (pH 4.5) to the flask.

    • Mix gently by swirling or using a magnetic stirrer until the chloral hydrate is completely dissolved.

    • Once dissolved, add more citrate buffer to bring the final volume to exactly 100 mL.

  • Final Check and Storage:

    • Verify the final pH of the solution to ensure it remains at or near 4.5.

    • Transfer the solution to a clearly labeled, sterile, amber glass bottle to protect it from light.

    • Store the solution at 2-8°C. For maximum stability, prepare fresh solutions bi-weekly or validate stability for longer periods according to your specific experimental needs.

Visualizations

Signaling Pathway and Mechanism of Action

G Mechanism of Action of Chloral Hydrate cluster_systemic Systemic Circulation cluster_synapse Synaptic Cleft & Neuron CH Chloral Hydrate (Administered Drug) TCE Trichloroethanol (TCE) (Active Metabolite) CH->TCE Metabolism (Alcohol Dehydrogenase) GABA_A GABA-A Receptor (Chloride Channel) TCE->GABA_A Positive Allosteric Modulation Cl_in Cl- (influx) GABA_A->Cl_in Channel Opens GABA GABA GABA->GABA_A Binds Cl_out Cl- (extracellular) Neuron Postsynaptic Neuron (Hyperpolarized) Cl_in->Neuron Causes Inhibition

Caption: Metabolic activation and modulation of the GABA-A receptor by chloral hydrate.

Workflow for Preparing a Stable Solution

G Workflow for Preparation of Stable Chloral Hydrate Solution start Start weigh 1. Weigh solid Chloral Hydrate start->weigh dissolve 2. Dissolve in buffered vehicle (pH 4-5) weigh->dissolve check_ph 3. Verify final pH with calibrated meter dissolve->check_ph adjust Adjust pH if necessary (use buffer components) check_ph->adjust pH out of range store 4. Transfer to amber bottle and store at 2-8°C check_ph->store pH is OK adjust->check_ph use 5. Use in experiment store->use end End use->end

Caption: Recommended workflow for preparing a pH-stabilized chloral hydrate solution.

Troubleshooting Logic for Inconsistent Results

G Troubleshooting Inconsistent Experimental Results start Inconsistent Sedation Observed check_age Is the solution freshly prepared (<2 weeks)? start->check_age check_storage Was it stored correctly (2-8°C, protected from light)? check_age->check_storage Yes discard Action: Discard solution. Prepare fresh, buffered solution. check_age->discard No check_ph Is the solution pH in the acidic range (e.g., 4-5)? check_storage->check_ph Yes check_storage->discard No check_ph->discard No other_factors Consider other experimental variables (animal weight, etc.) check_ph->other_factors Yes root_cause Root Cause Likely: Solution Degradation discard->root_cause

Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.

References

Minimizing artifacts in histology when using 2,2,2-Trichloroacetaldehyde hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate) in histological applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize artifacts and achieve high-quality results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during tissue fixation and processing with chloral hydrate-containing solutions.

Issue 1: Tissue Shrinkage or Separation

Question: My tissue samples appear smaller than expected, and there are artificial spaces between tissue layers after processing. What could be the cause and how can I fix it?

Probable Causes:

  • Hyperosmolar Fixative: The fixative solution may be too concentrated, causing water to leave the cells.[1] Chloral hydrate itself can contribute to tissue shrinkage.[2]

  • Prolonged Fixation: Leaving the tissue in the fixative for too long can lead to excessive hardening and shrinkage.[1][3]

  • Over-dehydration: Excessive dehydration during tissue processing can also cause the tissue to become brittle and shrink.[4]

Recommended Solutions:

  • Optimize Fixative Composition: If using a compound fixative, ensure the components are balanced. Some shrinkage caused by chloral hydrate can be mitigated by performing the fixation at 0°C for approximately 18 hours.[2]

  • Control Fixation Time: Adhere to recommended fixation times. For many tissues, 12-24 hours is sufficient.[5] For specific protocols like the Klotz II solution, the recommended time is 20-24 hours.[2]

  • Adjust Dehydration Steps: Ensure the dehydration series is gradual and that tissues are not left in high concentrations of alcohol for excessive periods.

  • Rehydration: If shrinkage has already occurred, you can attempt to rehydrate the tissue with distilled water before proceeding with further processing.[1]

Issue 2: Poor Nuclear Detail and Fragile Tissue

Question: The cellular morphology in my sections is poor, with distorted cells and compromised nuclear detail. The tissue also feels soft and fragile. What went wrong?

Probable Causes:

  • Under-Fixation: The fixative may not have fully penetrated the tissue, leading to autolysis (self-digestion) and putrefaction.[6][7] This can be due to insufficient fixation time or a weak fixative solution.[6]

  • Inadequate Fixative Volume: A common issue is not using a sufficient volume of fixative relative to the tissue size.[7]

  • Large Tissue Size: The fixative may not have reached the center of a large or thick specimen, resulting in a focal area of autolysis in the middle of the tissue.[1][8]

Recommended Solutions:

  • Increase Fixation Time: Ensure the tissue remains in the fixative long enough for complete penetration. While over-fixation can be an issue, under-fixation is often more problematic.[3][6]

  • Optimize Fixative-to-Tissue Ratio: Use a fixative volume that is at least 10 times the volume of the tissue specimen (a 10:1 ratio) to ensure thorough fixation.[7][9]

  • Reduce Tissue Thickness: For larger specimens, slice or trim them to a smaller thickness (ideally less than 4mm) to facilitate faster and more even fixative penetration.[1][7]

  • Ensure Immediate Fixation: Place specimens in a fixative solution immediately after collection to prevent degradation.[5][7]

Issue 3: Difficulty Sectioning the Tissue

Question: The embedded tissue block is very hard and brittle, making it difficult to obtain thin, intact sections on the microtome. What causes this?

Probable Causes:

  • Over-Fixation: Excessive time in the fixative can make tissues rigid and difficult to section.[3][6]

  • Over-Hardening from Processing: Over-exposure to clearing agents like xylene or processing at too high a temperature can cause tissues to harden.[9]

Recommended Solutions:

  • Reduce Fixation Time: Strictly follow the recommended fixation duration for your specific tissue type and protocol.[6]

  • Use a Softening Agent: If tissues are known to be hard, or if over-fixation is suspected, they can be treated with a softening agent. Chloral hydrate itself is sometimes used for this purpose on already fixed tissues.[3]

  • Optimize Processing Schedule: Review your tissue processing protocol to ensure that times in dehydrating and clearing agents are not excessive.

  • Cool the Block: Cooling the paraffin block on ice can sometimes make it easier to section brittle tissue.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a fixative solution?

This compound (chloral hydrate) is often used as a component in compound fixatives, frequently in combination with formaldehyde.[12][13] While formaldehyde is a cross-linking fixative that preserves protein structure, chloral hydrate can aid in preserving certain cellular elements and has been noted for its use in enzyme histochemistry.[12][13] It also has a hardening effect, which can be beneficial for some tissues, but can also cause shrinkage.[2] Additionally, it can be used to soften tissues that have become excessively hard.[3]

Q2: Are there specific safety precautions I should take when working with chloral hydrate?

Yes. This compound is a controlled substance and should be handled with care.[14] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult your institution's safety guidelines and the material safety data sheet (MSDS) for detailed handling and disposal instructions.

Q3: Can I use a chloral hydrate-based fixative for immunohistochemistry (IHC)?

The compatibility of any fixative with IHC depends on the specific antigen being targeted. Formaldehyde, a common partner for chloral hydrate in fixatives, is known to cross-link proteins, which can mask epitopes and necessitate antigen retrieval steps. The effects of chloral hydrate itself on specific epitopes are less documented. It is highly recommended to validate a chloral hydrate-containing fixative for your specific antibody and protocol before use in critical experiments.

Q4: How does temperature affect fixation with chloral hydrate solutions?

Temperature plays a crucial role in the fixation process.[5]

  • Room Temperature (20-25°C): This is the standard temperature for most routine fixation procedures as it provides a good balance between the rate of fixation and the preservation of tissue morphology.[5][7]

  • Increased Temperature: Higher temperatures increase the rate of fixative penetration but also accelerate autolysis, which can damage the tissue.[5]

  • Reduced Temperature (e.g., 0°C): For fixatives containing chloral hydrate that are known to cause shrinkage, performing the fixation at a lower temperature (e.g., 0°C for 18 hours) can help reduce this artifact.[2]

Experimental Protocols & Data

Table 1: Example Fixative Formulations Containing Chloral Hydrate

This table details the composition of Klotz I and Klotz II solutions, which are compound fixatives.

ComponentKlotz I SolutionKlotz II Solution
Sodium Chloride 90 g90 g
Sodium Bicarbonate 50 g50 g
Chloral Hydrate 400 g200 g
Formaldehyde (37%) 300 ml100 ml
Distilled Water 10,000 ml10,000 ml
Data sourced from The Journal of Plastination.[2]
Protocol: Tissue Fixation Using Klotz II Solution

This protocol is intended for routine fixation of standard tissue samples.

  • Tissue Preparation: Immediately after excision, trim the tissue specimen to a thickness of no more than 4-5 mm to ensure adequate fixative penetration.

  • Initial Fixation (Optional - Klotz I): For certain applications, an initial fixation in Klotz I solution may be performed. After this step, the tissue should be washed thoroughly in running tap water for at least 12 hours before proceeding.[2]

  • Primary Fixation (Klotz II): Submerge the tissue in Klotz II solution. Use a volume of fixative that is at least 10 times the volume of the tissue.

  • Duration: Allow the tissue to fix for 20-24 hours at room temperature (20-25°C).[2] For delicate tissues or to minimize shrinkage, consider fixing at 0°C for 18 hours.[2]

  • Post-Fixation Washing: After fixation is complete, thoroughly rinse the tissue with water to remove excess fixative components before proceeding to tissue processing (dehydration, clearing, and infiltration).[2]

Visual Guides

Experimental Workflow

G cluster_pre Pre-Fixation cluster_fix Fixation Step cluster_post Post-Fixation tissue_collection 1. Tissue Collection (Immediate processing is critical) trimming 2. Trimming (Slice to <5mm thick) tissue_collection->trimming Prevents autolysis fixation 3. Immersion in Chloral Hydrate Fixative (10:1 volume ratio) trimming->fixation Ensures full penetration washing 4. Washing (Remove excess fixative) fixation->washing 20-24 hours processing 5. Tissue Processing (Dehydration, Clearing, Infiltration) washing->processing G cluster_shrink cluster_poor start Observe Artifact in Section shrink Tissue Shrinkage or Cracking? start->shrink cause_shrink Cause: - Over-fixation - Hyperosmolar fixative - Over-dehydration shrink->cause_shrink Yes poor_morph Poor Morphology / Fragile Tissue? shrink->poor_morph No sol_shrink Solution: - Reduce fixation time - Fix at 0°C - Adjust processing cause_shrink->sol_shrink cause_poor Cause: - Under-fixation - Large tissue size - Low fixative volume poor_morph->cause_poor Yes sol_poor Solution: - Increase fixation time - Slice tissue thinner - Use 10:1 volume ratio cause_poor->sol_poor

References

Technical Support Center: Safe Disposal of 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate) Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the safe disposal of 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate) waste in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound waste?

This compound, commonly known as chloral hydrate, is classified as a toxic and hazardous substance.[1][2][3] Key hazards include:

  • Toxicity: It is toxic if swallowed.[4][5]

  • Irritation: It causes serious eye and skin irritation.[4][6][7]

  • Carcinogenicity: It is suspected of causing cancer and genetic defects.[3][5]

  • Environmental Hazard: It is crucial to prevent its release into the environment by avoiding disposal down the drain.[2][6]

2. What materials are incompatible with this compound waste?

To prevent dangerous reactions, do not mix chloral hydrate waste with the following substances:

  • Alkalis and alkaline earth metals[8][9]

  • Strong oxidizing agents[1][2]

  • Alcohols[1][8]

  • Soluble barbiturates[8][9]

A summary of incompatible materials is provided in the table below.

Incompatible Material CategorySpecific ExamplesPotential Hazard
Alkalis/Bases Sodium hydroxide, potassium hydroxideDecomposition, potentially violent reaction[2][9]
Strong Oxidizing Agents Permanganates, nitratesViolent reaction[2]
Metals Alkaline earth metals, ironIncompatible[2][8]
Alcohols Ethanol, methanolIncompatible[1][8]
Other Organic Compounds Soluble barbiturates, menthol, camphor, thymolLiquefies when triturated[8][9]

3. What is the standard procedure for disposing of this compound waste?

The standard and required procedure is to dispose of it as hazardous waste through a licensed environmental waste management vendor.[1][2][6] Given that chloral hydrate is also a DEA-regulated controlled substance, its disposal must comply with all relevant regulations, which may include incineration at a DEA-registered facility.[10][11][12] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

4. Can I neutralize or treat this compound waste in the lab before disposal?

In-lab neutralization of chloral hydrate waste is not recommended . While chloral hydrate decomposes at elevated pH and temperature, the decomposition products include chloroform and formic acid, which are also hazardous.[13][14] Any in-lab treatment of hazardous waste may require special permits and should only be performed by trained personnel with a validated procedure. The safest and most compliant method of disposal is through your institution's hazardous waste program.

5. What Personal Protective Equipment (PPE) is required when handling chloral hydrate waste?

Appropriate PPE is crucial to minimize exposure. The following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[6][15]

  • Eye Protection: Safety goggles and a face shield.[15][16]

  • Lab Coat: A lab coat or chemical-resistant apron.[15]

  • Respiratory Protection: In situations with a risk of dust or aerosol generation, a NIOSH-approved respirator (e.g., N95) is recommended.[16][17]

PPE ItemSpecificationPurpose
Hand Protection Nitrile rubber glovesPrevents skin contact
Eye/Face Protection Safety goggles and face shieldProtects against splashes
Body Protection Lab coat or chemical-resistant apronProtects clothing and skin
Respiratory Protection NIOSH-certified N95 or higherPrevents inhalation of dust/aerosols

Troubleshooting Guide

Issue: Accidental Spill of this compound

Solution:

In the event of a spill, follow these steps immediately:

  • Alert Personnel: Notify everyone in the immediate area of the spill.[18][19]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before attempting to clean the spill, put on the appropriate PPE as listed above.[18]

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or cat litter to dike the spill and prevent it from spreading.[18][20] For solid spills, you can moisten the material slightly to prevent dust from becoming airborne.[5]

  • Absorb the Spill: Cover the spill with an absorbent material, working from the outside in.[18][21]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, leak-proof container for hazardous waste.[18]

  • Decontaminate the Area: Clean the spill area with soap and water.[8] Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS office.[18]

Spill_Cleanup_Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B C Don Appropriate PPE B->C D Contain the Spill (Use Absorbent Dikes) C->D E Absorb the Spilled Material D->E F Collect Waste into Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Report Spill to Supervisor & EHS H->I

Caption: Workflow for the safe cleanup of a this compound spill.

Issue: The hazardous waste container for this compound is full.

Solution:

  • Do not overfill the container. Leave adequate headspace to prevent spills and to allow for safe handling and transport.

  • Securely close the container. Ensure the lid is tightly sealed.

  • Label the container correctly. The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date and any other information required by your institution.

  • Request a waste pickup. Contact your institution's EHS office to schedule a pickup for the full container.

  • Store the container safely while awaiting pickup. Keep it in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[6][8]

Experimental Protocols

Protocol for a Minor Spill Cleanup of this compound (Solid or Liquid)

1.0 Objective

To safely clean and decontaminate a minor spill (less than 1 liter or 1 kilogram) of this compound.

2.0 Materials

  • Spill kit containing:

    • Chemical-resistant gloves (nitrile)

    • Safety goggles and face shield

    • Lab coat or apron

    • Absorbent material (vermiculite, cat litter, or spill pillows)

    • Scoop or dustpan (non-sparking)

    • Labeled, leak-proof hazardous waste container

    • Soap and water

    • Paper towels or sponges

3.0 Procedure

  • Immediate Actions: 1.1. Announce the spill to others in the lab and restrict access to the area. 1.2. If safe to do so, stop the source of the spill. 1.3. Ensure the area is well-ventilated. Open a fume hood sash if the spill is contained within it.

  • Personal Protection: 2.1. Don two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Spill Containment and Cleanup: 3.1. For liquid spills: Gently cover the spill with absorbent material, starting from the outer edge and working inwards to prevent splashing.[18] 3.2. For solid spills: If necessary, lightly moisten the solid with water to prevent dust from becoming airborne, then cover with absorbent material.[5] 3.3. Allow the absorbent material to fully soak up the chemical. 3.4. Using a scoop or dustpan, carefully collect the absorbed material. 3.5. Place the collected material into the designated hazardous waste container.

  • Decontamination: 4.1. Wash the spill surface with soap and water. 4.2. Use paper towels or a sponge to clean the area, and place these used items into the hazardous waste container. 4.3. Remove the outer pair of gloves and place them in the waste container. 4.4. With the inner pair of gloves still on, wipe down any equipment that may have been contaminated.

  • Waste Disposal and Final Steps: 5.1. Securely seal the hazardous waste container. 5.2. Remove all PPE and dispose of single-use items in the hazardous waste container. 5.3. Wash hands thoroughly with soap and water. 5.4. Report the spill to your supervisor and EHS office as per your institution's policy.

Disposal_Logic Start Generate Chloral Hydrate Waste Collect Collect in a designated, properly labeled hazardous waste container Start->Collect Check_Compatibility Is waste mixed with incompatible materials? Segregate Segregate from incompatible materials Check_Compatibility->Segregate Yes Store Store container in a secure, well-ventilated area Check_Compatibility->Store No Segregate->Collect Collect->Check_Compatibility Request_Pickup Request waste pickup from EHS or licensed vendor Store->Request_Pickup End Waste disposed of via incineration by a licensed vendor Request_Pickup->End

Caption: Logical workflow for the routine disposal of chloral hydrate waste.

References

Validation & Comparative

A Head-to-Head Comparison of Tissue Clearing Agents: 2,2,2-Trichloroacetaldehyde Hydrate vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of 3D tissue imaging, the choice of clearing agent is paramount. This guide provides an objective comparison of 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate) with other popular clearing agents, supported by experimental data and detailed protocols to inform your selection process.

The ability to visualize intact biological systems in three dimensions has revolutionized our understanding of complex biological processes. At the heart of this capability lies tissue clearing, a process that renders opaque tissues transparent, enabling deep imaging without the need for physical sectioning.[1] Historically, chloral hydrate has been a widely used clearing agent, particularly in botany.[2][3] However, a host of modern clearing techniques have emerged, each with distinct advantages and disadvantages. This guide will compare chloral hydrate with three other widely used clearing agents: BABB (Benzyl Alcohol/Benzyl Benzoate), 3DISCO (Three-Dimensional Imaging of Solvent-Cleared Organs), CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis), and SeeDB (See Deep Brain).

The fundamental principle of tissue clearing is to homogenize the refractive index (RI) within the tissue, thereby minimizing light scattering, which is the primary cause of opacity.[4] This is typically achieved by removing lipids, the main light-scattering components, and replacing the interstitial fluid with a solution that has a refractive index closely matching that of the remaining proteins and other cellular components.[5][6]

Performance Comparison at a Glance

To facilitate a direct comparison, the following table summarizes the key performance metrics of chloral hydrate and its alternatives.

FeatureThis compoundBABB3DISCOCUBICSeeDB
Clearing Principle Refractive Index MatchingDehydration, Delipidation, RI MatchingDehydration, Delipidation, RI MatchingDelipidation, RI MatchingRefractive Index Matching
Clearing Time Hours to DaysDays[7]Hours to Days[7][8]Days to Weeks[7][9]Days[7]
Refractive Index ~1.43[2]~1.56[10]~1.56[11]~1.47[7]~1.48[7]
Tissue Shrinkage MinimalSignificant Shrinkage[7][12]Significant Shrinkage[7]Expansion, then restored[7]Minimal to No Change[6][13]
Fluorescence Preservation Quenches Fluorescent Proteins[2]Quenches Fluorescent Proteins[7]Quenches Fluorescent Proteins[7][14]Good Preservation[15][16]Good Preservation[6][13]
Toxicity Regulated Substance, Toxic[17][18]Toxic, Teratogenic[7]Toxic[11]Low Toxicity[15]Low Toxicity[13]
Compatibility Primarily Plant TissuesBroad Range of TissuesBroad Range of TissuesBroad Range of TissuesPrimarily Neural Tissues

In-Depth Analysis of Clearing Agents

This compound (Chloral Hydrate)

Chloral hydrate is a simple hydrate that has been traditionally used for clearing plant tissues.[2] Its mechanism primarily relies on its ability to penetrate the tissue and match the refractive index of cellular components, thereby reducing light scattering.[2][19] While effective for certain applications and relatively simple to use, its use is increasingly restricted due to its toxicity and regulatory controls.[17][18] A significant drawback for modern biological imaging is its quenching effect on fluorescent proteins, making it unsuitable for studies relying on fluorescent reporters.[2]

BABB (Benzyl Alcohol/Benzyl Benzoate)

BABB is a classic solvent-based clearing method that is rapid and effective for a wide range of tissues.[20] The protocol involves dehydration of the tissue with an alcohol series followed by immersion in a mixture of benzyl alcohol and benzyl benzoate.[21] This process efficiently removes lipids and matches the refractive index of the remaining tissue components.[10] However, this harsh dehydration and clearing process leads to significant tissue shrinkage and is known to quench the fluorescence of proteins like GFP.[7][22]

3DISCO (Three-Dimensional Imaging of Solvent-Cleared Organs)

Similar to BABB, 3DISCO is a solvent-based method that offers rapid and robust clearing.[5][11] It utilizes tetrahydrofuran (THF) for dehydration and dibenzyl ether (DBE) for refractive index matching.[5] The protocol is fast, with clearing achievable in a matter of hours for smaller samples.[8] Like other solvent-based methods, 3DISCO causes considerable tissue shrinkage and is not ideal for preserving the signal from fluorescent proteins.[14]

CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis)

CUBIC is an aqueous-based clearing method that has gained popularity due to its ability to clear entire organs and even whole bodies while preserving the fluorescence of reporters.[9][15] The CUBIC protocol involves a two-step process: first, delipidation with a cocktail containing aminoalcohols, and second, refractive index matching with a sucrose-based solution.[23] A key advantage of CUBIC is the minimal tissue shrinkage; in fact, some protocols can cause slight tissue expansion.[7] The trade-off for its gentle nature is a longer clearing time, which can range from days to weeks depending on the sample size.[9]

SeeDB (See Deep Brain)

SeeDB is another aqueous-based clearing agent, primarily developed for clearing neural tissues.[13] It utilizes a high concentration of fructose to match the refractive index of the tissue.[13] The protocol is relatively simple and fast, typically taking a few days.[6] SeeDB is excellent at preserving the fluorescence of a wide range of fluorescent proteins and causes minimal changes in tissue size.[13] Its application is somewhat more specialized for brain and embryonic tissues.

Experimental Protocols and Workflows

Detailed, step-by-step protocols are crucial for reproducible results. Below are the methodologies for the key experiments cited in this guide.

General Tissue Preparation (Applicable to most protocols)
  • Fixation: Tissues are fixed by transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), followed by post-fixation in 4% PFA overnight at 4°C.

  • Washing: Fixed tissues are washed extensively in PBS to remove residual fixative.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for each clearing method.

Chloral_Hydrate_Clearing start Fixed Tissue clearing Immerse in Chloral Hydrate Solution start->clearing Hours to Days wash Wash with Ethanol (Optional) clearing->wash mount Mount for Imaging wash->mount end Cleared Tissue mount->end

Figure 1. Workflow for Chloral Hydrate Clearing.

BABB_Clearing start Fixed Tissue dehydration Dehydration (Graded Ethanol/Methanol) start->dehydration Hours clearing Immersion in BABB (1:2 Benzyl Alcohol:Benzyl Benzoate) dehydration->clearing Hours to Days mount Mount for Imaging clearing->mount end Cleared Tissue mount->end

Figure 2. Workflow for BABB Clearing.

ThreeDISCO_Clearing start Fixed Tissue dehydration Dehydration (Graded Tetrahydrofuran) start->dehydration Hours delipidation Delipidation (Dichloromethane) dehydration->delipidation Minutes ri_matching Refractive Index Matching (Dibenzyl Ether) delipidation->ri_matching Minutes to Hours mount Mount for Imaging ri_matching->mount end Cleared Tissue mount->end

Figure 3. Workflow for 3DISCO Clearing.

CUBIC_Clearing start Fixed Tissue delipidation Delipidation (CUBIC-L) start->delipidation Days to Weeks wash Wash (PBS) delipidation->wash ri_matching Refractive Index Matching (CUBIC-R) wash->ri_matching Days mount Mount for Imaging ri_matching->mount end Cleared Tissue mount->end

Figure 4. Workflow for CUBIC Clearing.

SeeDB_Clearing start Fixed Tissue incubation Serial Incubation (Increasing Fructose Concentrations) start->incubation ~2-3 Days ri_matching Final Refractive Index Matching (SeeDB Solution) incubation->ri_matching ~1 Day mount Mount for Imaging ri_matching->mount end Cleared Tissue mount->end

Figure 5. Workflow for SeeDB Clearing.

Detailed Experimental Protocols
  • Materials:

    • Hoyer's solution: 30 g gum arabic, 200 g chloral hydrate, 20 g glycerol, 50 mL distilled water. Dissolve gum arabic in water, then add chloral hydrate and finally glycerol.

  • Procedure:

    • Place the fixed and washed tissue on a microscope slide.

    • Add a few drops of Hoyer's solution to cover the tissue.

    • Gently lower a coverslip, avoiding air bubbles.

    • Allow the slide to clear at room temperature for several hours to days. Clearing can be accelerated by gentle heating (e.g., 60°C for 1-2 hours).

    • Seal the coverslip with nail polish for long-term storage.

  • Materials:

    • Methanol or Ethanol (50%, 80%, 96%, 100%)

    • BABB solution: 1 part benzyl alcohol to 2 parts benzyl benzoate (v/v)

  • Procedure:

    • Dehydrate the fixed and washed tissue in a graded series of methanol or ethanol (e.g., 50%, 80%, 96%, 100%), with each step lasting at least 1 hour for a mouse brain.

    • Immerse the dehydrated tissue in BABB solution.

    • The tissue will become transparent within a few hours to a day.

    • Image the cleared tissue in BABB.

  • Materials:

    • Tetrahydrofuran (THF) (50%, 70%, 80%, 100% in distilled water)

    • Dichloromethane (DCM)

    • Dibenzyl ether (DBE)

  • Procedure:

    • Dehydrate the fixed and washed tissue in a graded series of THF (50%, 70%, 80%, 100%), with each step lasting 1-2 hours for a mouse brain.

    • Incubate the tissue in DCM for 20 minutes.

    • Immerse the tissue in DBE. The tissue will clear almost instantly.

    • Image the cleared tissue in DBE.

  • Materials:

    • CUBIC-L (for delipidation): 10 wt% N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, 10 wt% Triton X-100, and 5 wt% urea in water.

    • CUBIC-R (for RI matching): 45 wt% sucrose and 30 wt% urea in water.

  • Procedure:

    • Immerse the fixed and washed tissue in CUBIC-L at 37°C with gentle shaking. The duration depends on the tissue size and can range from a few days to two weeks. The solution should be changed every 2-3 days.

    • Wash the delipidated tissue with PBS.

    • Immerse the tissue in CUBIC-R at room temperature for 1-2 days for refractive index matching.

    • Image the cleared tissue in CUBIC-R.

  • Materials:

    • Fructose solutions (20%, 40%, 60%, 80%, 100% w/v in distilled water)

    • SeeDB solution: 80.2% (w/w) fructose in distilled water with 0.5% α-thioglycerol.

  • Procedure:

    • Incubate the fixed and washed tissue in a graded series of fructose solutions (20%, 40%, 60%, 80%) for 4-8 hours each at room temperature with gentle shaking.

    • Incubate in 100% fructose solution for 12-24 hours.

    • Finally, immerse the tissue in SeeDB solution for at least 24 hours.

    • Image the cleared tissue in SeeDB solution.

Conclusion: Selecting the Right Tool for the Job

The choice of a tissue clearing agent is a critical decision that depends on the specific requirements of the experiment.

  • For studies where fluorescent protein imaging is not required and a simple, traditional method is preferred for plant tissues, chloral hydrate remains a viable, albeit regulated, option.

  • When speed is the primary concern and fluorescence preservation is not critical, solvent-based methods like BABB and 3DISCO excel, providing rapid and effective clearing for a wide variety of tissues. However, researchers must account for the significant tissue shrinkage these methods induce.

  • For experiments that rely on the visualization of endogenous or introduced fluorescent reporters, aqueous-based methods are the superior choice. CUBIC offers excellent fluorescence preservation and is suitable for large samples, including whole organs, with the trade-off of a longer processing time. SeeDB provides a faster, gentle clearing process that is particularly well-suited for delicate neural tissues and maintains excellent fluorescence.

By carefully considering the experimental goals, tissue type, and imaging requirements, researchers can select the most appropriate clearing agent to unlock the full potential of 3D biological imaging.

References

A Comparative Guide: 2,2,2-Trichloroacetaldehyde Hydrate vs. Anhydrous Chloral

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Nomenclature, Chemical Properties, and Applications for the Research Professional

For researchers, scientists, and drug development professionals, precision in chemical nomenclature and a thorough understanding of a compound's properties are paramount. A common point of confusion arises with the compound known by both the systematic name 2,2,2-Trichloroacetaldehyde hydrate and the common name chloral hydrate. This guide clarifies that these are two names for the exact same chemical entity and provides a comparative analysis against its anhydrous precursor, chloral, to illuminate the distinct characteristics and applications of each.

Nomenclature Clarified: One and the Same

It is critical to establish that This compound and chloral hydrate are synonymous names for the same chemical compound . The systematic name, 2,2,2-Trichloro-1,1-ethanediol, accurately describes its structure as a geminal diol.[1][2][3] Chloral hydrate is formed when one molecule of water is added to the aldehyde group of 2,2,2-trichloroacetaldehyde (chloral).[4][5] This reaction is reversible.[5]

This guide will now focus on comparing chloral hydrate (the hydrated form) with chloral (the anhydrous form) to provide a useful reference for laboratory applications.

Chemical and Physical Properties: A Comparative Analysis

While chloral hydrate and anhydrous chloral are closely related, their physical properties differ significantly due to the presence of a water molecule in the former. These differences dictate their handling, storage, and application in experimental settings.

PropertyChloral Hydrate (this compound)Chloral (Anhydrous 2,2,2-Trichloroacetaldehyde)
Synonyms Trichloroacetaldehyde monohydrate, 2,2,2-Trichloro-1,1-ethanediolTrichloroethanal, Anhydrous chloral
CAS Number 302-17-0[1][2][3]75-87-6[6]
Molecular Formula C₂H₃Cl₃O₂[1][6]C₂HCl₃O[5][6]
Molecular Weight 165.40 g/mol [1][6]147.39 g/mol [5][6]
Appearance Colorless, transparent, or white crystalline solid[1][6]Oily, colorless liquid[1][5][6]
Melting Point 57 °C[1][6]-57.5 °C[1][5][6]
Boiling Point 98 °C (decomposes into chloral and water)[4][6]97.8 °C[1][5][6]
Density 1.9081 g/cm³ (at 20 °C)[1][6]1.510 g/cm³ (at 20 °C)[1][6]
Solubility in Water Very soluble; forms a stable hydrate[1][6]Freely soluble; reacts with water to form chloral hydrate[1][5][6]
Stability Stable, but may be sensitive to air and light[7]Polymerizes under the influence of light and in the presence of sulfuric acid[6]

Applications in Research and Development

The distinct properties of chloral hydrate and chloral lend themselves to different primary applications in a research context.

Chloral Hydrate:

  • Sedative-Hypnotic in Animal Research: Due to its stability as a solid and ease of preparation in solution, chloral hydrate is widely used as a sedative and anesthetic for laboratory animals.[8][9] Its primary active metabolite, trichloroethanol, exerts its effect by enhancing the GABA receptor complex.[4][10]

  • Microscopy Clearing Agent: Chloral hydrate is a key component in various clearing solutions, such as Hoyer's solution and Hertwig's solution.[7][11][12] It renders plant and animal tissues transparent by dissolving cellular contents and matching the refractive index of glass, which allows for detailed microscopic examination of internal structures.[12][13][14]

  • Reagent in Organic Synthesis: It serves as a stable and easy-to-handle starting material for various chemical syntheses.[4]

Chloral (Anhydrous):

  • Precursor in Chemical Synthesis: Anhydrous chloral is a crucial precursor in the industrial synthesis of insecticides like DDT and methoxychlor.[5][15]

  • Dehydrating Reactions: In laboratory settings where the presence of water would be detrimental to a reaction, the anhydrous form is required.

Experimental Protocols

Below are detailed methodologies for key experiments involving chloral hydrate.

Animal Sedation Protocol (Rodent Model)

This protocol describes the use of chloral hydrate for inducing surgical anesthesia in rats.

Materials:

  • Chloral hydrate powder (≥98% purity)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for intravenous administration

  • Heating pad to maintain body temperature

Procedure:

  • Prepare a 0.1 g/mL solution of chloral hydrate in sterile PBS.

  • Weigh the rat to determine the correct dosage.

  • Initially, induce anesthesia with a short-acting anesthetic like isoflurane.

  • While under isoflurane, implant a jugular catheter for intravenous administration.

  • Discontinue the isoflurane and administer an initial bolus dose of chloral hydrate at 200 mg/kg body weight via the catheter.[16]

  • Monitor the animal for loss of righting reflex to confirm the onset of anesthesia.

  • Maintain the anesthetic plane with a continuous intravenous infusion of chloral hydrate at a rate of approximately 150 mg/kg per hour.[16]

  • Throughout the procedure, monitor the animal's vital signs and depth of anesthesia. Adjust the infusion rate as necessary.

Caution: Intraperitoneal injection of chloral hydrate is not recommended as it can cause peritonitis and adynamic ileus.[8][9] Intravenous administration should be performed carefully to avoid tissue necrosis.[8]

Plant Tissue Clearing for Microscopy

This protocol details the use of chloral hydrate to clear plant tissues for microscopic observation.

Materials:

  • Chloral hydrate solution (e.g., Hertwig's solution: 2.5 g chloral hydrate, 1 ml HCl, 1.5 ml glycerol, 5 ml water)

  • Plant tissue sample (e.g., leaf, root)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Fix the fresh plant tissue in a suitable fixative (e.g., FAA: formalin-acetic acid-alcohol) for at least 24 hours.

  • Wash the fixed tissue in several changes of 70% ethanol.

  • Place the tissue in the chloral hydrate clearing solution. The time required for clearing can range from a few hours to several days, depending on the thickness and density of the tissue.

  • Monitor the tissue periodically until it becomes transparent.

  • Once cleared, mount the tissue on a microscope slide in a drop of the clearing solution or glycerol.

  • Place a coverslip over the specimen and observe under a light microscope.

Sandmeyer Synthesis of Isatin

This protocol outlines the synthesis of isatin using chloral hydrate, a classic named reaction in organic chemistry.

Materials:

  • Chloral hydrate

  • Aniline

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Water

  • Beakers, flasks, and heating mantle

Procedure:

  • Preparation of Isonitrosoacetanilide:

    • In a large flask, dissolve chloral hydrate (0.54 mole) and crystallized sodium sulfate in water.[2]

    • Separately, prepare a solution of aniline (0.5 mole) in water with concentrated hydrochloric acid.[2]

    • Add the aniline solution to the chloral hydrate solution.

    • Finally, add a solution of hydroxylamine hydrochloride (1.58 moles) in water.[2]

    • Heat the mixture. A thick paste will form. Continue heating for approximately 1-2 hours.[2][17]

    • Cool the mixture and filter to collect the isonitrosoacetanilide precipitate.

  • Cyclization to Isatin:

    • Carefully heat concentrated sulfuric acid to 60 °C.[17][18]

    • Slowly add the dried isonitrosoacetanilide in small portions, maintaining the temperature between 60-65 °C.[17]

    • After the addition is complete, heat the mixture to 80 °C, then cool slightly.[17][18]

    • Pour the reaction mixture onto crushed ice. The isatin will precipitate.[17][18]

    • Filter the precipitate, wash with cold water, and dry to obtain the crude isatin product. Further purification can be done by recrystallization.

Visualizing Key Pathways and Workflows

Metabolic Pathway of Chloral Hydrate

Chloral hydrate is a prodrug, meaning it is metabolized in the body to its active form. The primary metabolite responsible for its sedative effects is trichloroethanol.

ChloralHydrateMetabolism CH Chloral Hydrate TCE Trichloroethanol (Active Metabolite) CH->TCE Alcohol Dehydrogenase TCA Trichloroacetic Acid CH->TCA Oxidation TCE_G Trichloroethanol Glucuronide (Inactive) TCE->TCE_G Glucuronidation Excretion Urine/Bile Excretion TCA->Excretion TCE_G->Excretion

Caption: Metabolic conversion of chloral hydrate to its active and inactive metabolites.

Experimental Workflow: Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a two-step process to produce isatin from an aniline derivative.

SandmeyerIsatinSynthesis cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate ChloralHydrate Chloral Hydrate ChloralHydrate->Intermediate Hydroxylamine Hydroxylamine HCl Hydroxylamine->Intermediate SulfuricAcid Conc. H₂SO₄, Heat Intermediate->SulfuricAcid Isatin Isatin SulfuricAcid->Isatin

Caption: Workflow for the Sandmeyer synthesis of isatin using chloral hydrate.

References

A Comparative Guide to the Efficacy of 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate) and Alternative Sedatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety of 2,2,2-trichloroacetaldehyde hydrate, commonly known as chloral hydrate, with other sedative agents used in clinical and research settings. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from comparative studies and detailed experimental methodologies.

Mechanism of Action

Chloral hydrate is a sedative and hypnotic agent that acts as a prodrug.[1][2] Upon oral administration, it is rapidly metabolized by enzymes such as alcohol dehydrogenase in the liver and erythrocytes into its primary active metabolite, 2,2,2-trichloroethanol (TCE).[1][2][3] The sedative effects of chloral hydrate are attributed to TCE, which enhances the action of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][4]

TCE potentiates the effect of GABA at the GABA-A receptor, a ligand-gated chloride ion channel.[1][2] This binding increases the influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[1] This enhanced inhibitory signaling results in the sedative and hypnotic effects characteristic of chloral hydrate.[1][4] Its mechanism is therefore similar to other GABAergic agents like benzodiazepines and barbiturates.[2][4]

G cluster_metabolism Metabolism cluster_action Neuronal Action cluster_result Result CH Chloral Hydrate (Administered) ADH Alcohol Dehydrogenase CH->ADH Liver / Erythrocytes TCE Trichloroethanol (Active Metabolite) ADH->TCE GABA_R GABA-A Receptor TCE->GABA_R Potentiates GABA Effect Neuron Neuron Membrane GABA_R->Neuron Opens Cl- Channel Hyper Hyperpolarization Neuron->Hyper Increased Cl- Influx Sedation CNS Depression (Sedation) Hyper->Sedation

Mechanism of Action for Chloral Hydrate.

Comparative Efficacy: Quantitative Data

The efficacy of chloral hydrate is most often evaluated in the context of pediatric procedural sedation for non-painful diagnostic imaging, such as MRI, CT, and auditory brainstem response (ABR) testing.[5][6][7] Its performance relative to other common sedatives, primarily midazolam and dexmedetomidine, has been documented in numerous clinical trials.

Table 1: Chloral Hydrate vs. Midazolam for Pediatric Procedural Sedation

Parameter Chloral Hydrate (Oral) Midazolam (Oral/Intranasal) Key Findings & Citations
Sedation Success Rate 95% - 100% 50% - 51% (Oral/Intranasal) Chloral hydrate demonstrates a significantly higher success rate for completing procedures.[5][7][8]
Onset of Sedation ~25 minutes Slower than CH (Oral) Oral chloral hydrate has a shorter time to sedation compared to oral midazolam.[6][9]
Need for Second Dose 9% 55% A significantly lower percentage of patients require a supplemental dose with chloral hydrate.[7][8]
Recovery Time ~78 minutes ~108 minutes Recovery is typically faster with chloral hydrate compared to intranasal midazolam in some studies.[5]

| Parent/Audiologist Satisfaction | High (95% / 75%) | Lower (49% / 29%) | Satisfaction rates are reported to be higher with chloral hydrate.[5] |

Table 2: Chloral Hydrate vs. Dexmedetomidine for Pediatric Procedural Sedation

Parameter Chloral Hydrate (Oral) Dexmedetomidine (Intranasal/Oral) Key Findings & Citations
Sedation Success Rate ~71% - 85% Higher (Intranasal DEX) Intranasal dexmedetomidine shows a higher success rate than oral chloral hydrate.[10][11] Oral formulations have similar failure rates.[12]
Onset of Sedation Longer Shorter (Intranasal DEX) Intranasal dexmedetomidine has a significantly faster onset of action.[10][12]
Duration of Sedation Longer Shorter Dexmedetomidine is associated with a shorter duration of sedation and faster awakening.[10]

| Adverse Events (Common) | Vomiting, Nausea | Bradycardia, Hypotension | The side effect profiles differ; CH is associated with more gastrointestinal issues, while DEX has more hemodynamic effects.[10][11] |

Experimental Protocols

To ensure the objective comparison of sedative agents, rigorous experimental designs are essential. Below is a summary of a typical methodology employed in a prospective, randomized, double-blind clinical trial comparing oral chloral hydrate to an alternative sedative.

Objective: To compare the safety and efficacy of oral chloral hydrate (CH) versus oral midazolam (MD) for pediatric sedation during neuroimaging.[7][8]

Study Design:

  • Type: Prospective, randomized, double-blind clinical trial.[6][7]

  • Population: Children aged 2 months to 8 years requiring sedation for a painless diagnostic procedure (e.g., CT, MRI).[7]

  • Exclusion Criteria: Known allergies to study drugs, significant underlying cardiac or respiratory disease, or American Society of Anesthesiologists (ASA) physical status > II.

  • Randomization: Patients are randomly assigned to receive either chloral hydrate or the comparator drug. To maintain blinding, the medications are prepared in identically appearing liquids of equal volume.[7][8]

Procedure:

  • Pre-sedation Assessment: A baseline assessment is conducted, including vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation), weight, and anxiety level.[7] Fasting status is confirmed according to institutional guidelines.[13][14]

  • Drug Administration:

    • Group CH: Receives oral chloral hydrate at a dose of 75 mg/kg (maximum 2 g).[7][8]

    • Group MD: Receives oral midazolam at a dose of 0.5 mg/kg (maximum 10 mg).[7][8]

  • Monitoring: Patients are continuously monitored for changes in vital signs and level of sedation.[7] Sedation depth is assessed using a standardized scale (e.g., Ramsay Sedation Scale).

  • Efficacy Assessment:

    • The primary outcome is sedation success, defined as the ability to complete the intended diagnostic scan without interruption due to movement.[7]

    • If sedation is inadequate after 30 minutes, a supplemental dose (e.g., half the initial dose) is administered, and this is recorded as a partial failure or need for a second dose.[5][7]

  • Data Collection: Time to onset of sedation, duration of sedation, recovery time, and the incidence of any adverse events are recorded.

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Assessment (Vitals, Anxiety Score) B->C D Randomization C->D E1 Administer Drug A (e.g., Chloral Hydrate) D->E1 Group 1 E2 Administer Drug B (e.g., Midazolam) D->E2 Group 2 F Continuous Monitoring (Vitals, Sedation Score) E1->F E2->F G Is Sedation Adequate at 30 min? F->G H Administer Supplemental Dose G->H No I Perform Diagnostic Scan (e.g., MRI, CT) G->I Yes H->F J Post-Sedation Monitoring I->J K Record Outcomes (Success, Onset, Duration) J->K L Record Adverse Events J->L M Data Analysis K->M L->M

References

Validating 2,2,2-Trichloroacetaldehyde Hydrate as a Chromatographic Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of any chromatographic analysis hinges on the quality of the reference standard used. 2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a crucial reference standard in various analytical applications, particularly in the pharmaceutical and environmental sectors. This guide provides a comprehensive comparison of the validation process for chloral hydrate as a reference standard, offering detailed experimental protocols and data presentation to ensure the accuracy and integrity of your chromatographic results.

Performance Comparison: Primary vs. Secondary Reference Standards

In analytical chemistry, reference standards are categorized as either primary or secondary. A primary standard is a highly purified and well-characterized compound, often obtained from a pharmacopeia (e.g., USP, EP) or a national metrology institute. A secondary standard, or in-house standard, is qualified against a primary standard and is used for routine analysis. The validation of a new batch of chloral hydrate or the qualification of a secondary standard is a critical process.

ParameterPrimary Chloral Hydrate StandardSecondary (In-house) Chloral Hydrate StandardAcceptance Criteria (Typical)
Purity (Assay) ≥ 99.5% (as per USP)[1]Characterized against primary standard≥ 98.5%[2]
Identity Confirmed by spectroscopic methods (IR, NMR, MS)Confirmed against primary standardConforms to the structure of this compound
Water Content (Karl Fischer) Specified on the certificate of analysisDetermined and documentedValue used for purity correction
Residual Solvents (GC-HS) Within specified limitsAssessed for potential process impuritiesMeets ICH Q3C limits
Inorganic Impurities (ICP-MS/AAS) Within specified limitsAssessed if relevant to the manufacturing processMeets USP <232>/<233> or equivalent limits
Stability Long-term stability data availableStability study performed to assign a retest date[3]No significant degradation over the defined period
Solubility Data provided by the manufacturerVerified for the intended analytical methodSoluble in the chosen diluent at the required concentration[4]

Experimental Protocols for Validation

The validation of a chloral hydrate reference standard involves a series of experiments to confirm its identity, purity, and stability.

Identity Confirmation

The identity of the chloral hydrate standard should be unequivocally confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the candidate standard with that of a primary reference standard. The spectra should be superimposable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the chemical structure of chloral hydrate.

  • Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion and fragmentation pattern for chloral hydrate.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An HPLC method is a primary tool for assessing the purity of a chloral hydrate reference standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 10:90 v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: UV at 210 nm[5]

    • Column Temperature: 35 °C[5]

    • Injection Volume: 10 µL[5]

  • Procedure:

    • Prepare a reference solution of the primary chloral hydrate standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.[5]

    • Prepare a test solution of the candidate chloral hydrate standard at the same concentration.[5]

    • Inject both solutions into the HPLC system and record the chromatograms.

    • Calculate the purity of the candidate standard by comparing its peak area to that of the primary standard (external standard method).[5] The purity is typically expressed as a percentage on an "as is" basis.

Stability Indicating Method and Forced Degradation Studies

To ensure the stability of the reference standard, a stability-indicating method must be used. This involves subjecting the chloral hydrate to stress conditions to generate potential degradation products.

  • Stress Conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at room temperature for 1 hour

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 105°C for 48 hours

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours

  • Procedure:

    • Analyze the stressed samples by HPLC.

    • The method is considered stability-indicating if the degradation products are well-resolved from the main chloral hydrate peak.

  • Long-Term Stability Study:

    • Store aliquots of the reference standard at the intended storage condition (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C/60% RH).[3]

    • Test the standard at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[3]

    • The data is used to establish a retest date for the reference standard.

Workflow for Qualifying a Secondary Chloral Hydrate Reference Standard

G cluster_0 Phase 1: Procurement and Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Stability Evaluation cluster_3 Phase 4: Qualification and Release Procurement Procure High-Purity Chloral Hydrate Candidate Documentation Review Supplier's Certificate of Analysis Procurement->Documentation Initial_Assessment Perform Initial Identity and Purity Screening Documentation->Initial_Assessment Identity_Confirmation Identity Confirmation (IR, NMR, MS) Initial_Assessment->Identity_Confirmation Purity_Determination Purity by HPLC (vs. Primary Standard) Initial_Assessment->Purity_Determination Data_Review Review All Characterization Data Identity_Confirmation->Data_Review Purity_Determination->Data_Review Water_Content Water Content (Karl Fischer) Water_Content->Data_Review Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Data_Review Inorganic_Impurities Inorganic Impurities (ICP-MS/AAS) Inorganic_Impurities->Data_Review Forced_Degradation Forced Degradation Studies Stability_Protocol Establish Long-Term Stability Protocol Forced_Degradation->Stability_Protocol Stability_Testing Execute Stability Testing at Defined Intervals Stability_Protocol->Stability_Testing Set_Retest_Date Set Retest Date Stability_Testing->Set_Retest_Date Assign_Purity Assign Purity Value and Uncertainty Data_Review->Assign_Purity COA_Generation Generate Certificate of Analysis Assign_Purity->COA_Generation Set_Retest_Date->COA_Generation Release Release for Use as Secondary Standard COA_Generation->Release

Caption: Workflow for the qualification of a secondary chloral hydrate reference standard.

Conclusion

The validation of this compound as a reference standard is a meticulous process that is fundamental to the integrity of chromatographic analyses. By following the detailed protocols for identity, purity, and stability testing, and by comparing the performance of a candidate standard against a primary reference material, researchers can ensure the accuracy and reliability of their analytical data. The establishment of a robust in-house reference standard management program is a critical component of good laboratory practice and regulatory compliance.

References

Cross-Reactivity of 2,2,2-Trichloroacetaldehyde Hydrate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,2,2-trichloroacetaldehyde hydrate, commonly known as chloral hydrate, and its primary metabolites, trichloroethanol and trichloroacetic acid, in various commercially available immunoassays. The information compiled is based on a review of manufacturer's documentation and available literature.

Executive Summary

Extensive review of package inserts from leading immunoassay manufacturers for common drugs of abuse panels—including benzodiazepines, barbiturates, tricyclic antidepressants, opiates, and amphetamines—reveals a consistent lack of reported cross-reactivity with chloral hydrate or its major metabolites. This suggests that at therapeutic and common overdose concentrations, chloral hydrate is unlikely to cause false-positive results in these specific assays. One available cross-reactivity screening list explicitly states that chloral hydrate is "Non-reactive." Furthermore, another source indicates that the metabolite, trichloroethanol, did not show cross-reactivity in a benzodiazepine assay even at a high concentration of 100,000 ng/mL.[1]

While this lack of documented cross-reactivity is a strong indicator of specificity, it is important to note that manufacturers may not have exhaustively tested every potential interferent. The data presented here should serve as a guide, and any unexpected positive results in patients with a history of chloral hydrate ingestion should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolism of Chloral Hydrate

To understand the potential for cross-reactivity, it is essential to consider the metabolism of chloral hydrate. Following administration, chloral hydrate is rapidly metabolized in the body. The primary metabolic pathway involves the reduction to trichloroethanol, which is the main active metabolite, and its subsequent conjugation to trichloroethyl glucuronide. A smaller portion is oxidized to trichloroacetic acid.[2][3][4][5][6][7][8][9] These metabolites are then excreted in the urine.[2][3][4][6][7][9]

Metabolic Pathway of Chloral Hydrate Chloral Hydrate Chloral Hydrate Trichloroethanol (Active) Trichloroethanol (Active) Chloral Hydrate->Trichloroethanol (Active) Reduction (Major) Trichloroacetic Acid (Inactive) Trichloroacetic Acid (Inactive) Chloral Hydrate->Trichloroacetic Acid (Inactive) Oxidation (Minor) Trichloroethyl Glucuronide (Inactive) Trichloroethyl Glucuronide (Inactive) Trichloroethanol (Active)->Trichloroethyl Glucuronide (Inactive) Conjugation Urine Excretion Urine Excretion Trichloroacetic Acid (Inactive)->Urine Excretion Trichloroethyl Glucuronide (Inactive)->Urine Excretion General Cross-Reactivity Testing Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_eval Data Evaluation Drug-Free Matrix Drug-Free Matrix Spiked Samples Spiked Samples Drug-Free Matrix->Spiked Samples Test Compound Test Compound Test Compound->Spiked Samples Immunoassay Immunoassay Spiked Samples->Immunoassay Assay Response Assay Response Immunoassay->Assay Response Cross-Reactivity Calculation Cross-Reactivity Calculation Assay Response->Cross-Reactivity Calculation Immunoassay Specificity Antibody Antibody Binding Binding Antibody->Binding Specific Fit No Binding No Binding Antibody->No Binding No Fit Target Drug Target Drug Target Drug->Binding Chloral Hydrate Chloral Hydrate Chloral Hydrate->No Binding

References

A Researcher's Guide to Tissue Clearing: A Comparative Analysis of Agents for Morphological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to visualize complex cellular structures within intact tissues is paramount. Tissue clearing techniques have revolutionized this field by rendering opaque organs transparent, enabling deep-tissue, three-dimensional imaging. However, the diverse array of available clearing agents presents a challenge, as each method uniquely impacts tissue morphology, protein fluorescence, and epitope integrity. This guide provides an objective comparison of common tissue clearing agents, supported by experimental data, to facilitate the selection of the most appropriate method for your research needs.

The fundamental principle behind tissue clearing is the homogenization of refractive indices (RI) across the different components of a tissue, such as lipids, proteins, and water.[1][2][3] This process minimizes light scattering, which is the primary cause of tissue opacity.[3][4] Broadly, clearing methods can be classified into three categories: organic solvent-based, aqueous-based, and hydrogel-embedding techniques.[5][6][7]

Comparative Analysis of Tissue Clearing Agents

The choice of a clearing agent involves trade-offs between clearing efficiency, processing time, preservation of fluorescent signals, and the maintenance of tissue morphology. Some methods cause significant tissue expansion or shrinkage, while others are better at preserving the native cellular architecture.[8][9]

Organic Solvent-Based Clearing

These methods utilize organic solvents to dehydrate and delipidate the tissue, followed by immersion in a high refractive index solution.[5] This approach, rooted in the original Spalteholz technique, is known for producing highly transparent tissues in a relatively short time.[1][3]

  • Agents: 3DISCO (Three-Dimensional Imaging of Solvent-Cleared Organs), iDISCO, uDISCO, s-DISCO, BABB (Benzyl Alcohol/Benzyl Benzoate).[4][10]

  • Morphological Impact: A significant drawback of most organic solvent-based methods is the substantial tissue shrinkage and deformation they induce.[11] For example, BABB and DBE (Dibenzyl ether) are known to cause considerable tissue shrinking.[9]

  • Fluorescence and Labeling: Historically, a major limitation has been the quenching of fluorescent proteins (FPs).[1][12] However, newer protocols like uDISCO and FDISCO have been developed to better preserve fluorescence.[13] These methods are generally compatible with immunolabeling, though some can cause surface-level staining and potential epitope damage.

  • Advantages: High transparency and rapid clearing speed, making them suitable for large samples like an entire mouse brain.[5]

  • Disadvantages: Causes significant tissue shrinkage.[11] Can quench endogenous fluorescence.[12][14] Solvents are often toxic and can damage microscope optics.[12][15]

Aqueous-Based Clearing

Aqueous-based methods use water-soluble chemicals to clear tissues, either by simple immersion in a high RI solution or through hyperhydration, which lowers the RI of proteins.[5][16] These techniques are generally gentler on the tissue and better at preserving fluorescence.

  • Agents: CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails), SeeDB (See Deep Brain), ScaleS, Ce3D (Clearing-enhanced 3D).[4][10]

  • Morphological Impact: The effect on tissue size varies. CUBIC and Scale methods can cause tissue expansion.[8][9] In contrast, SeeDB and its successor, SeeDB2, are noted for excellent preservation of fine morphology with minimal distortion.[4][17][18] Ce3D has also been reported to generate excellent transparency while preserving cellular morphology and tissue architecture.[19][20]

  • Fluorescence and Labeling: A key advantage is their compatibility with fluorescent proteins.[5][16] CUBIC, for instance, preserves tdTomato and EYFP fluorescence well and is compatible with immunolabeling, although uniform staining can sometimes be challenging.[14][21] Ce3D demonstrates superior FP preservation compared to many other methods and is robustly compatible with multiplexed antibody labeling.[19][22]

  • Advantages: Excellent preservation of fluorescent proteins.[5] Generally less harsh on tissues, leading to better morphological preservation with certain agents like SeeDB2 and Ce3D.[17][19] Reagents are typically safer and less damaging to equipment.[15]

  • Disadvantages: Clearing times can be significantly longer than solvent-based methods, sometimes taking weeks for larger samples.[5] Some agents can make tissues fragile or cause them to swell.[8][12]

Hydrogel-Embedding Clearing

This approach involves embedding the tissue in a hydrogel matrix that crosslinks proteins and other biomolecules. Lipids, which are not linked to the gel, are then washed away with strong detergents, followed by RI matching.[4]

  • Agents: CLARITY, PACT (Passive CLARITY Technique), SWITCH.[23]

  • Morphological Impact: CLARITY is often cited for its excellent retention of tissue quality and structural integrity at both macro and microscopic levels. However, the process can also lead to tissue expansion.[8][9] In some cases, CLARITY and PACT have been found to greatly distort tissue.[21]

  • Fluorescence and Labeling: These methods are compatible with both immunolabeling and fluorescent proteins. The CLARITY workflow uniquely follows a "clear-stain-image" sequence, where lipids are removed before immunostaining.

  • Advantages: Provides excellent structural support to the tissue, preserving molecular information.[6] Allows for multiple rounds of antibody labeling.

  • Disadvantages: Protocols can be complex and lengthy, sometimes requiring specialized equipment for electrophoretic clearing.[4] The process can induce tissue expansion and, in some instances, morphological distortion.[8][21]

Quantitative Data Summary

The following tables summarize the performance of various tissue clearing agents based on key morphological and practical parameters.

Table 1: Comparison of Morphological and Performance Characteristics of Tissue Clearing Agents

Method FamilySpecific AgentPrimary MechanismTypical Processing TimeTissue Size ChangeFP PreservationImmunolabeling CompatibilityKey AdvantageKey Disadvantage
Organic Solvent 3DISCO / uDISCODehydration & DelipidationFast (Hours to Days)[5]Significant ShrinkagePoor to Moderate (uDISCO is better)[13][21]YesSpeed, High TransparencyTissue Deformation, FP Quenching[11][12]
BABBDehydration & RI MatchingFast (Hours to Days)Significant Shrinkage[9]PoorYesSimplicity, High TransparencySevere Shrinkage, FP Quenching[9]
Aqueous-Based CUBICHyperhydration & DelipidationModerate (Days to Weeks)[14]Moderate Expansion[8][9]Good to Excellent[14][21]YesGood FP Preservation, DecolorizationTissue Expansion, Long Incubation[5]
SeeDB / SeeDB2Simple Immersion / RI MatchingModerate (Days)Minimal Change[4][17]ExcellentYesExcellent Morphology PreservationLower Transparency vs. Other Methods
Ce3DRI Matching & DelipidationFast (Clearing in ~24h)[19]Minimal Change[11][20]Excellent[22]Excellent[19]Fast, Excellent FP & MorphologyNewer, Less Widely Adopted
Hydrogel-Based CLARITY / PACTHydrogel Embedding & DelipidationSlow (Days to Weeks)[24]Significant Expansion[8][9]GoodExcellentStructural Support, Deep StainingTissue Expansion, Protocol Complexity[8][21]

Experimental Protocols & Workflows

The general workflow for tissue clearing involves fixation, permeabilization, clearing (delipidation and/or RI matching), labeling, and imaging.[6] However, the specific steps and reagents vary significantly between protocols.

G Fixation 1. Tissue Fixation (e.g., PFA) Permeabilization 2. Permeabilization (Optional, e.g., Triton X-100) Fixation->Permeabilization Clearing 3. Tissue Clearing (Agent-specific protocol) Permeabilization->Clearing Washing 4. Washing Clearing->Washing Labeling 5. Immunolabeling / Staining Washing->Labeling RI_Matching 6. Refractive Index Matching Labeling->RI_Matching Imaging 7. 3D Imaging (Confocal, Light-Sheet) RI_Matching->Imaging

Caption: Generalized experimental workflow for tissue clearing and imaging.

Representative Protocol: Aqueous-Based Clearing (CUBIC)

This protocol is a simplified representation based on the CUBIC method.[10]

  • Fixation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected organ in 4% PFA overnight at 4°C.

  • Washing: Wash the tissue in PBS for several hours to remove excess fixative.

  • Delipidation & Decolorization: Immerse the tissue in CUBIC-L (or CUBIC-1) solution. Incubate at 37°C with gentle shaking for several days, replacing the solution daily until the tissue becomes transparent.[10][15] This step removes both lipids and heme, which reduces pigmentation.[15]

  • Washing: Wash the tissue extensively with PBS for 1-2 days.

  • Immunolabeling: Perform standard whole-mount immunostaining. This involves blocking, primary antibody incubation (can take several days), washing, and secondary antibody incubation (several days).

  • Refractive Index Matching: Immerse the tissue in CUBIC-R (or CUBIC-2) solution for 1-2 days at room temperature until the desired transparency for imaging is achieved.[10]

  • Imaging: Image the sample using a light-sheet or confocal microscope.

Principle of Refractive Index Matching

Tissue opacity arises from light scattering at the interfaces between materials with different refractive indices (RI), such as lipids (RI ~1.45-1.47), proteins, and the aqueous cytosol (RI ~1.33).[4] Clearing agents work by replacing the interstitial fluid with a solution that has an RI matching that of the tissue's protein and lipid components, thereby creating a homogenous optical medium.[1][25]

G cluster_opaque Opaque Tissue cluster_cleared Cleared Tissue Protein Protein (RI ~1.45) LightOut1 Scattered Light Protein->LightOut1 Mismatched RIs cause scattering Lipid Lipid (RI ~1.47) Lipid->LightOut1 Mismatched RIs cause scattering Water Water (RI ~1.33) Water->LightOut1 Mismatched RIs cause scattering LightIn1 Incoming Light LightIn1->Protein LightIn1->Lipid LightIn1->Water Protein2 Protein (RI ~1.45) LightOut2 Transmitted Light Protein2->LightOut2 Homogenized RIs reduce scattering RIMatching RI Matching Media (RI ~1.45) RIMatching->LightOut2 Homogenized RIs reduce scattering LightIn2 Incoming Light LightIn2->Protein2 LightIn2->RIMatching G Start What is your primary goal? FP Preserve endogenous fluorescent proteins (FPs)? Start->FP Morphology Is precise morphology critical (minimal size change)? Start->Morphology Speed Is speed critical for a very large sample? Start->Speed DeepStain Need deep, uniform antibody staining in dense tissue? Start->DeepStain Aqueous Consider Aqueous-based: Ce3D, SeeDB2, CUBIC FP->Aqueous Yes Solvent Consider Solvent-based: uDISCO, 3DISCO FP->Solvent No Morphology->Solvent No (expect size change) Hydrogel Consider Hydrogel-based: CLARITY, PACT Morphology->Hydrogel No (expect size change) Aqueous_Morph Consider Aqueous-based: Ce3D, SeeDB2 Morphology->Aqueous_Morph Yes Speed->Aqueous No Speed->Solvent Yes Speed->Hydrogel No DeepStain->Aqueous No DeepStain->Solvent No DeepStain->Hydrogel Yes

References

A Comparative Guide: The Advantages of 2,2,2-Trichloroacetaldehyde Hydrate in Clinical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a compound with a long history of use in both clinical and laboratory settings. While it has been supplanted in some areas by newer agents, it continues to offer distinct advantages over traditional methods in specific applications, particularly in pediatric procedural sedation and as a key reagent in organic synthesis. This guide provides an objective comparison of chloral hydrate's performance against common alternatives, supported by experimental data and detailed protocols.

Section 1: Pediatric Procedural Sedation

Chloral hydrate has been a staple for inducing sedation in children undergoing painless diagnostic procedures, such as neuroimaging and electroencephalograms (EEGs), due to its efficacy and favorable safety profile in controlled settings.[1] Its primary active metabolite, trichloroethanol, is responsible for its sedative and hypnotic effects.[1] Traditional alternatives for pediatric sedation include benzodiazepines like midazolam and alpha-2 adrenergic agonists such as dexmedetomidine.

Comparative Performance Data

The following tables summarize the quantitative data from comparative clinical studies, highlighting the advantages of chloral hydrate in terms of efficacy and, in some instances, safety.

Table 1: Efficacy of Chloral Hydrate vs. Midazolam for Pediatric Neuroimaging

ParameterChloral Hydrate (75 mg/kg)Midazolam (0.5 mg/kg)
Sedation Success Rate 100% (11/11)50% (11/22)
Need for Supplementary Dosing 9% (1/11)55% (12/22)

Data from a randomized clinical trial comparing oral chloral hydrate and midazolam for sedation in children undergoing neuroimaging.[2][3]

Table 2: Comparison of Sedation Metrics between Chloral Hydrate and Dexmedetomidine

ParameterChloral HydrateDexmedetomidine
Sedation Latency (Time to Sedation) Significantly longerSignificantly shorter
Sedation Recovery Time Significantly longerSignificantly shorter
Total Time to Discharge Significantly longerSignificantly shorter
Total Adverse Events Significantly higherSignificantly lower

Data from a meta-analysis of 15 randomized controlled trials involving 2128 children.[4][5]

Table 3: Adverse Event Profile of Chloral Hydrate in Hospitalized Infants

SedativeNumber of InfantsAdverse EventsRisk Difference (95% CI)
Chloral Hydrate 497 (76%)6%-12.79% (-18.61, -6.98)
Other Sedatives (Midazolam, Lorazepam, Pentobarbital) 153 (24%)18.79%

Data from a propensity score-matched study comparing the safety of chloral hydrate to other sedatives in hospitalized infants.[6]

Experimental Protocols

Protocol 1: Pediatric Sedation for Neuroimaging

  • Objective: To compare the safety and efficacy of oral chloral hydrate versus oral midazolam for sedation in children undergoing neuroimaging.

  • Patient Population: Children aged 2 months to 8 years requiring sedation for an outpatient neuroimaging study.[2][3]

  • Procedure:

    • Eligible children are randomly assigned to receive either chloral hydrate (75 mg/kg, maximum 2 g) or midazolam (0.5 mg/kg, maximum 10 mg) orally.[2][3]

    • The medications are prepared in identically appearing liquids of equal volume to ensure blinding.[2][3]

    • Continuous monitoring of vital signs (arterial blood pressure, oxygen saturation, pulse, and respiration) and anxiety levels is performed.[2][3]

    • Sedation efficacy is assessed based on the child's ability to complete the intended scan.[2][3]

    • If sedation is inadequate after 30 minutes, a supplemental dose is administered.[2][3]

Mechanism of Action: A Look at the Molecular Level

The sedative effects of chloral hydrate are primarily mediated by its active metabolite, 2,2,2-trichloroethanol. This molecule enhances the activity of specific potassium channels in the central nervous system, leading to neuronal hyperpolarization and reduced excitability.

G CH Chloral Hydrate (this compound) TCE 2,2,2-Trichloroethanol (Active Metabolite) CH->TCE Metabolism Channels TREK-1 and TRAAK Potassium Channels TCE->Channels Activates Hyperpolarization Neuronal Hyperpolarization Channels->Hyperpolarization Increases K+ Efflux Sedation Sedation and Hypnosis Hyperpolarization->Sedation Leads to

Mechanism of Chloral Hydrate's Sedative Action.
Experimental Workflow: Pediatric Sedation for EEG

The following diagram illustrates a typical workflow for pediatric sedation using chloral hydrate for an electroencephalogram (EEG) procedure.

G cluster_pre Pre-Sedation cluster_sedation Sedation cluster_procedure Procedure cluster_post Post-Procedure A Patient Assessment (ASA Classification) B Informed Consent A->B C Fasting Verification B->C D Administer Oral Chloral Hydrate C->D E Monitoring (Vital Signs, O2 Saturation) D->E F Perform EEG E->F Once Sedated G Post-Sedation Monitoring F->G H Discharge Criteria Met G->H I Discharge H->I

Workflow for Pediatric EEG Sedation.

Section 2: Application in Organic Synthesis

In the realm of organic chemistry, this compound is a valuable reagent, most notably in the Sandmeyer synthesis of isatin and its derivatives. Isatins are important precursors for a wide range of biologically active compounds. The traditional alternative for isatin synthesis is the Stolle reaction, which utilizes different starting materials and reaction conditions.

Comparative Performance Data

The following table compares the Sandmeyer synthesis using chloral hydrate with the Stolle synthesis.

Table 4: Comparison of Sandmeyer and Stolle Isatin Synthesis

ParameterSandmeyer Synthesis (using Chloral Hydrate)Stolle Synthesis
Starting Materials Aniline, Chloral Hydrate, HydroxylamineAniline, Oxalyl Chloride
Key Reagents Sulfuric AcidLewis Acid (e.g., AlCl₃)
Typical Yield >75%[7][8][9]48% - 79%[10]
Advantages High yield for a variety of anilines.Useful for N-substituted anilines.[10]
Disadvantages Can be less effective for highly lipophilic anilines.Requires use of moisture-sensitive and corrosive oxalyl chloride and Lewis acids.
Experimental Protocols

Protocol 2: Sandmeyer Synthesis of Isatin

  • Objective: To synthesize isatin from aniline using chloral hydrate.

  • Procedure:

    • Step 1: Formation of Isonitrosoacetanilide:

      • In a round-bottom flask, dissolve chloral hydrate (0.54 mole) in water.

      • Add crystallized sodium sulfate, a solution of aniline (0.5 mole) in hydrochloric acid, and a solution of hydroxylamine hydrochloride (1.58 moles) in water.

      • Heat the mixture to vigorous boiling for 1-2 minutes.

      • Cool the solution to crystallize the isonitrosoacetanilide, which is then filtered and air-dried. The expected yield is 80-91%.

    • Step 2: Cyclization to Isatin:

      • Warm concentrated sulfuric acid to 50°C in a flask with a mechanical stirrer.

      • Add the dry isonitrosoacetanilide at a rate that maintains the temperature between 60°C and 70°C.

      • After the addition is complete, heat the mixture to 80°C for about 10 minutes.

      • Cool the reaction mixture and pour it onto cracked ice to precipitate the isatin.

      • The isatin is then purified by dissolving in sodium hydroxide solution, followed by precipitation with hydrochloric acid.

Reaction Pathway: Sandmeyer Isatin Synthesis

The diagram below illustrates the key steps in the Sandmeyer synthesis of isatin, highlighting the role of this compound.

G Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate CH Chloral Hydrate CH->Intermediate HA Hydroxylamine HA->Intermediate Isatin Isatin Intermediate->Isatin H₂SO₄, Heat

Reaction Pathway for the Sandmeyer Isatin Synthesis.

Conclusion

This compound continues to be a valuable tool for researchers and clinicians. In pediatric sedation, it demonstrates high efficacy for painless procedures, though careful monitoring is essential. In organic synthesis, its application in the Sandmeyer reaction provides a high-yield and reliable method for the production of isatins, which are crucial intermediates in drug development. The choice between chloral hydrate and its alternatives will ultimately depend on the specific requirements of the procedure or synthesis, but the data presented in this guide underscores its continued relevance and advantages in select applications.

References

A Quantitative Comparison of Tissue Clearing Efficiency: 2,2,2-Trichloroacetaldehyde Hydrate vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers aiming to achieve optical transparency in biological tissues for three-dimensional imaging, the choice of clearing agent is critical. Historically, 2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, has been a staple, particularly in botanical sciences, for its effective clearing capabilities.[1][2] However, the advent of advanced fluorescence imaging techniques has spurred the development of a diverse array of alternative clearing agents that offer significant advantages in terms of fluorescent protein preservation and compatibility with various tissue types. This guide provides a quantitative and qualitative comparison of chloral hydrate with its more modern counterparts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Overview of Tissue Clearing Principles

The opacity of biological tissues arises from the scattering of light at interfaces between components with different refractive indices (RIs), such as lipids, proteins, and aqueous solutions.[3][4] Tissue clearing techniques aim to minimize this light scattering by replacing endogenous fluids with a solution that has a refractive index closely matching that of the tissue's protein and lipid components, thereby rendering the tissue transparent.

Chloral Hydrate: The Traditional Standard

Chloral hydrate is a simple and effective clearing agent that has been used for over a century, primarily for rendering plant tissues transparent for anatomical studies.[2][4] Its mechanism relies on its high refractive index and ability to penetrate and clear a variety of tissues.[5] However, its significant drawback is the complete inactivation of fluorescent proteins, making it unsuitable for studies relying on fluorescent reporters.[1][6]

Modern Alternatives: A Comparative Analysis

In recent years, several alternatives to chloral hydrate have emerged, each with distinct advantages and disadvantages. This guide focuses on two prominent examples, Visikol™ and 2,2'-thiodiethanol (TDE), and provides a broader overview of other popular methods used predominantly in animal tissue clearing.

Quantitative Comparison of Key Performance Metrics

The selection of a clearing agent often involves a trade-off between clearing efficiency, preservation of fluorescence, and maintenance of tissue integrity. The following table summarizes the key performance metrics for chloral hydrate and its alternatives.

Clearing Agent Refractive Index (RI) Fluorescence Preservation (YFP Variants) Clearing Time Primary Application Key Advantages Key Disadvantages
Chloral Hydrate ~1.43[1]0% (Complete quenching)[1][6]Hours to daysPlant anatomySimple, effective for brightfield microscopyIncompatible with fluorescent proteins, regulated substance[4][5]
Visikol™ 1.4450[7][8]Not specified for FPs, compatible with some stainsHours to daysPlant anatomy, histologyEffective clearing comparable to chloral hydrate, not regulated[7][8][9]Limited data on fluorescent protein compatibility
2,2'-thiodiethanol (TDE) Adjustable (1.34 - 1.51)>80% (at 50-70% concentration)[6]HoursFluorescence imaging in plants and animalsPreserves fluorescence, rapid, tunable RICan cause tissue shrinkage at high concentrations
CUBIC ~1.48 - 1.53HighDays to weeksWhole-organ imaging (animal)Excellent transparency, good fluorescence preservationLong incubation times, can cause tissue swelling
SeeDB ~1.49High~3 daysFluorescence imaging (animal brain)Good fluorescence preservation, simple protocolModerate transparency compared to solvent-based methods
iDISCO/uDISCO ~1.56Moderate (quenching of some FPs)DaysWhole-organ imaging (animal)Rapid and high transparencyUses organic solvents, can cause tissue shrinkage and quenching of some FPs

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for tissue clearing using chloral hydrate, TDE, and an overview of a generic workflow for modern clearing agents.

Chloral Hydrate Clearing Protocol for Plant Tissue

This protocol is adapted for clearing plant tissues for anatomical observation.

  • Fixation: Fix fresh plant material in a solution of formalin, acetic acid, and alcohol (FAA) for 24 hours.

  • Washing: Rinse the fixed tissue with distilled water.

  • Clearing: Immerse the tissue in a saturated solution of chloral hydrate (e.g., 250g in 100mL of distilled water) until the tissue becomes transparent. This may take several hours to days depending on the tissue type and thickness.

  • Mounting: Mount the cleared tissue on a microscope slide with a mounting medium such as Hoyer's medium.

TDE-Based Clearing Protocol for Fluorescent Protein Imaging in Plants

This protocol is optimized for preserving fluorescence in plant tissues.

  • Fixation: Fix the plant tissue expressing the fluorescent protein in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1-2 hours at room temperature.

  • Washing: Wash the tissue three times in PBS for 10 minutes each.

  • Dehydration and Clearing: Incubate the tissue in a graded series of TDE solutions (e.g., 20%, 40%, 60% in PBS) for 1 hour each. For optimal balance of clearing and fluorescence preservation, a final concentration of 50-70% TDE is recommended.[6]

  • Imaging: Mount the cleared tissue in the final TDE solution for microscopy.

Visualizing the Tissue Clearing Workflow

The general process of tissue clearing and subsequent imaging can be visualized as a sequential workflow.

G cluster_sample_prep Sample Preparation cluster_clearing Tissue Clearing cluster_imaging Imaging TissueHarvest Tissue Harvest Fixation Fixation (e.g., PFA) TissueHarvest->Fixation Washing Washing (e.g., PBS) Fixation->Washing Permeabilization Permeabilization (Optional) Washing->Permeabilization Delipidation Delipidation / Dehydration Permeabilization->Delipidation RIMatching Refractive Index Matching Delipidation->RIMatching Mounting Mounting RIMatching->Mounting Microscopy Microscopy (e.g., Confocal, Light-sheet) Mounting->Microscopy ImageAnalysis 3D Reconstruction & Analysis Microscopy->ImageAnalysis

A generalized workflow for tissue clearing and 3D imaging.

Signaling Pathways and Clearing Mechanisms

The fundamental principle behind most tissue clearing techniques is the homogenization of refractive indices within the tissue. This is achieved through several mechanisms, which can be categorized as follows:

  • Simple Refractive Index Matching: Agents like chloral hydrate and TDE primarily function by replacing the interstitial fluid with a solution of a higher refractive index that is closer to that of the cellular components.

  • Delipidation and Refractive Index Matching: Many modern techniques, particularly those for animal tissues, involve a delipidation step to remove lipids, which are a major source of light scattering. This is then followed by immersion in a refractive index matching solution.

  • Hydrogel Embedding: Techniques like CLARITY involve embedding the tissue in a hydrogel matrix. This provides structural support, allowing for the removal of lipids without collapsing the tissue architecture.

The choice of mechanism and corresponding clearing agent will depend on the specific experimental goals, particularly the need for lipid preservation or antibody penetration for immunostaining.

G cluster_mechanism Tissue Clearing Mechanisms cluster_aqueous Aqueous-Based cluster_solvent Solvent-Based cluster_hydrogel Hydrogel-Based OpaqueTissue Opaque Tissue (Heterogeneous RI) Hyperhydration Hyperhydration (e.g., Scale, CUBIC) OpaqueTissue->Hyperhydration  Mechanism SimpleRI Simple RI Matching (e.g., TDE, SeeDB) OpaqueTissue->SimpleRI  Mechanism Dehydration Dehydration & Delipidation (e.g., DISCO) OpaqueTissue->Dehydration  Mechanism Hydrogel Hydrogel Embedding & Delipidation (e.g., CLARITY) OpaqueTissue->Hydrogel  Mechanism ClearedTissue Transparent Tissue (Homogeneous RI) Hyperhydration->ClearedTissue SimpleRI->ClearedTissue Dehydration->ClearedTissue Hydrogel->ClearedTissue

Mechanisms of action for different classes of tissue clearing agents.

Conclusion

While this compound remains a viable option for non-fluorescent, anatomical studies in plant sciences, its utility in modern biological imaging is limited. For research involving fluorescent proteins, agents like TDE offer a significant advantage in preserving signal integrity. For larger, more complex tissues, particularly in animal models, a host of advanced techniques such as CUBIC, SeeDB, and DISCO provide superior transparency and compatibility with a range of labeling methods. The choice of the most appropriate clearing agent should be guided by a careful consideration of the specific tissue type, the imaging modality to be used, and the primary research question. This guide provides a starting point for researchers to navigate the expanding landscape of tissue clearing methodologies and select the optimal approach for their work.

References

The Enduring Sedative: Benchmarking 2,2,2-Trichloroacetaldehyde Hydrate Against Modern Alternatives in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sedative agent is a critical determination that can significantly impact experimental outcomes and subject welfare. For decades, 2,2,2-trichloroacetaldehyde hydrate, commonly known as chloral hydrate, has been a widely utilized sedative and hypnotic agent, particularly in pediatric and animal research. However, the advent of newer reagents with potentially improved safety and efficacy profiles necessitates a thorough and objective comparison. This guide provides a comprehensive analysis of chloral hydrate's performance benchmarked against contemporary alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Chloral hydrate, a chlorinated aldehyde derivative, exerts its sedative effects through its active metabolite, trichloroethanol, which enhances the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[1] While historically effective for inducing sleep and sedation for non-painful procedures, concerns regarding its narrow therapeutic window, potential for adverse events, and the availability of safer alternatives have led to a decline in its use.[2][3] This guide evaluates the performance of chloral hydrate against three commonly used newer sedative regimens: midazolam, dexmedetomidine, and a combination of propofol and ketamine.

Performance Comparison of Sedative Agents

The following tables summarize key performance indicators for chloral hydrate and its alternatives based on published clinical and preclinical data.

Table 1: Efficacy of Sedative Agents

Sedative AgentDosage RangeSedation Success RateTime to Onset of SedationDuration of Sedation
Chloral Hydrate 25-100 mg/kg (oral)50-95%[4][5]15-60 minutes[6]49-78 minutes[5][7]
Midazolam 0.2-0.5 mg/kg (oral/intranasal)50-77.5%[4][8]6-21 minutes[7][8]28-108 minutes[5][7]
Dexmedetomidine 1-3 µg/kg (intranasal)81-92%[9][10]~10-30 minutesShorter than Chloral Hydrate[6][11]
Propofol-Ketamine Propofol: 0.5-5.4 mg/kg (IV), Ketamine: 0.5 mg/kg (IV)100%[12]< 1 minute[1]Shorter than Chloral Hydrate[12]

Table 2: Safety Profile of Sedative Agents

Sedative AgentCommon Adverse EventsIncidence of Respiratory DepressionOther Notable Side Effects
Chloral Hydrate Nausea, vomiting, agitation[13]1.6% (oxygen desaturation)[1][9]Paradoxical excitement, prolonged sedation[1]
Midazolam Paradoxical agitationMinimal in standard dosesAmnesia
Dexmedetomidine Bradycardia, hypotension[6][11]Minimal-
Propofol-Ketamine Transient hypoxemia, apnea[12]Higher incidence than chloral hydrate[12]Emergence reactions (less common with combination)

Signaling Pathways and Mechanisms of Action

The sedative effects of these agents are mediated through distinct signaling pathways.

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds to receptor Trichloroethanol Trichloroethanol (Chloral Hydrate Metabolite) Trichloroethanol->GABAA_Receptor Positive Allosteric Modulator Chloride_Influx Chloride Ion (Cl-) Influx GABAA_Receptor->Chloride_Influx Opens channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation

Diagram 1: GABA-A Receptor Signaling Pathway for Chloral Hydrate.

Chloral hydrate's active metabolite, trichloroethanol, enhances the effect of GABA on the GABA-A receptor, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent sedation.[1]

Alpha2_Adrenergic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dexmedetomidine Dexmedetomidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (GPCR) Dexmedetomidine->Alpha2_Receptor Binds to receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization Leads to Sedation Sedation Hyperpolarization->Sedation

Diagram 2: Alpha-2 Adrenergic Receptor Signaling for Dexmedetomidine.

Dexmedetomidine acts as a selective alpha-2 adrenergic receptor agonist.[2] This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent hyperpolarization of noradrenergic neurons, resulting in sedation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable research. The following sections outline standardized protocols for the administration of chloral hydrate and its alternatives.

Protocol 1: Oral Chloral Hydrate Sedation

ChloralHydrate_Workflow cluster_pre Pre-Sedation cluster_sed Sedation cluster_post Post-Sedation A1 Patient Assessment (ASA Status, Airway) A2 Informed Consent A1->A2 A3 Fasting (4 hours) A2->A3 B1 Administer Oral Chloral Hydrate (25-75 mg/kg) A3->B1 B2 Monitoring (Pulse Oximetry, HR, BP) B1->B2 Onset: 15-60 min C1 Recovery Monitoring (until baseline) B2->C1 Procedure Completion C2 Discharge Criteria Met C1->C2

Diagram 3: Experimental Workflow for Oral Chloral Hydrate Sedation.

Methodology:

  • Pre-sedation Assessment: A thorough evaluation of the subject's health status, including American Society of Anesthesiologists (ASA) physical status and airway assessment, is conducted.

  • Informed Consent: Obtain informed consent from the legal guardian or subject, as appropriate.

  • Fasting: Subjects should fast for a minimum of 4 hours prior to administration to enhance efficacy and reduce the risk of aspiration.[14]

  • Dosage and Administration: Administer a dose of 25-75 mg/kg of oral chloral hydrate. The liquid may be mixed with a small amount of clear fluid to improve palatability.

  • Monitoring: Continuous monitoring of vital signs, including heart rate, blood pressure, and oxygen saturation via pulse oximetry, is essential throughout the procedure.

  • Recovery: Post-procedure monitoring continues until the subject returns to their baseline level of consciousness and meets established discharge criteria.

Protocol 2: Intranasal Dexmedetomidine Sedation

Dexmedetomidine_Workflow cluster_pre Pre-Sedation cluster_sed Sedation cluster_post Post-Sedation A1 Patient Assessment (ASA Status, Airway) A2 Informed Consent A1->A2 B1 Administer Intranasal Dexmedetomidine (1-3 µg/kg) via Atomizer A2->B1 B2 Monitoring (Pulse Oximetry, HR, BP) B1->B2 Onset: ~10-30 min C1 Recovery Monitoring (until baseline) B2->C1 Procedure Completion C2 Discharge Criteria Met C1->C2

Diagram 4: Experimental Workflow for Intranasal Dexmedetomidine Sedation.

Methodology:

  • Pre-sedation Assessment: Conduct a comprehensive health and airway evaluation.

  • Informed Consent: Obtain appropriate informed consent.

  • Dosage and Administration: Administer a dose of 1-3 µg/kg of dexmedetomidine intranasally using a mucosal atomization device.[9] The dose is typically divided and administered into each nostril.

  • Monitoring: Continuous monitoring of vital signs is required.

  • Recovery: Monitor the subject until they return to their baseline state and meet discharge criteria.

Protocol 3: Oral Midazolam Sedation

Midazolam_Workflow cluster_pre Pre-Sedation cluster_sed Sedation cluster_post Post-Sedation A1 Patient Assessment (ASA Status, Airway) A2 Informed Consent A1->A2 B1 Administer Oral Midazolam (0.2-0.5 mg/kg) A2->B1 B2 Monitoring (Pulse Oximetry, HR, BP) B1->B2 Onset: 6-21 min C1 Recovery Monitoring (until baseline) B2->C1 Procedure Completion C2 Discharge Criteria Met C1->C2

Diagram 5: Experimental Workflow for Oral Midazolam Sedation.

Methodology:

  • Pre-sedation Assessment: Perform a thorough health and airway evaluation.

  • Informed Consent: Secure informed consent.

  • Dosage and Administration: Administer an oral dose of 0.2-0.5 mg/kg of midazolam.[1][7] The bitter taste may be masked by mixing with a small amount of a sweet, clear liquid.

  • Monitoring: Continuous monitoring of vital signs is mandatory.

  • Recovery: Post-procedure monitoring is continued until the subject is back to their baseline and ready for discharge.

Protocol 4: Intravenous Propofol-Ketamine Sedation

PropofolKetamine_Workflow cluster_pre Pre-Sedation cluster_sed Sedation cluster_post Post-Sedation A1 Patient Assessment (ASA Status, Airway) A2 Informed Consent A1->A2 A3 IV Access A2->A3 B1 Administer IV Ketamine (0.5 mg/kg) then Propofol (0.5 mg/kg) A3->B1 B2 Monitoring (Pulse Oximetry, HR, BP, EtCO2) B1->B2 Onset: < 1 min C1 Recovery Monitoring (until baseline) B2->C1 Procedure Completion C2 Discharge Criteria Met C1->C2

Diagram 6: Experimental Workflow for IV Propofol-Ketamine Sedation.

Methodology:

  • Pre-sedation Assessment: A comprehensive evaluation of the subject's health, including ASA status and airway assessment, is critical.

  • Informed Consent: Obtain informed consent.

  • Intravenous Access: Secure intravenous (IV) access.

  • Dosage and Administration: Administer an initial IV dose of ketamine (0.5 mg/kg) followed by propofol (0.5 mg/kg).[2] Additional doses of propofol can be titrated to effect.

  • Monitoring: Continuous monitoring of vital signs, including end-tidal carbon dioxide (EtCO2), is crucial due to the higher risk of respiratory depression.

  • Recovery: Monitor the subject closely during the recovery phase until they meet discharge criteria.

Conclusion

While this compound has a long history of use as a sedative, the data clearly indicates that newer reagents offer significant advantages in terms of efficacy and safety. Dexmedetomidine and the combination of propofol-ketamine demonstrate higher success rates and faster onset of action. Although chloral hydrate remains a viable option in specific contexts, particularly where a longer duration of sedation is desired and the risk of respiratory depression is carefully managed, researchers and clinicians should consider the superior profiles of modern alternatives. The choice of sedative should be individualized based on the specific requirements of the procedure, the health status of the subject, and the availability of appropriate monitoring and resuscitation equipment. The detailed protocols provided in this guide serve as a foundation for safe and effective sedation practices in a research setting.

References

Navigating Tissue Clearing: An Inter-Laboratory Comparison of Protocols Utilizing 2,2,2-Trichloroacetaldehyde Hydrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to visualize cellular structures within intact tissues is paramount. This guide provides an objective comparison of tissue clearing protocols, focusing on the traditional reagent, 2,2,2-Trichloroacetaldehyde hydrate (chloral hydrate), and its modern alternatives. By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document aims to facilitate informed decisions in selecting the most appropriate clearing technique for specific research needs.

Tissue clearing, or optical clearing, is a suite of techniques that render biological tissues transparent, enabling deep, three-dimensional imaging without the need for physical sectioning. For decades, chloral hydrate has been a staple in botanical microscopy for its effective clearing properties. However, its status as a regulated substance and potential toxicity have spurred the development of safer and equally, if not more, effective alternatives. This guide delves into a comparative analysis of chloral hydrate-based protocols against prominent alternatives such as Visikol™, ClearSee, and 2,2'-thiodiethanol (TDE), based on available experimental data.

Comparative Performance of Tissue Clearing Agents

The choice of a clearing agent significantly impacts the quality of imaging, the preservation of tissue integrity, and the compatibility with fluorescent labels. Below is a summary of the performance of chloral hydrate and its alternatives based on key experimental parameters.

Clearing AgentRefractive Index (RI)Clearing TimeCompatibility with Fluorescent ProteinsKey AdvantagesKey Disadvantages
Chloral Hydrate ~1.4280[1]Hours to Days[2]NoEffective for clearing plant tissues, low cost.Regulated substance, toxic, quenches fluorescence.
Visikol™ 1.4450[1]Minutes to Hours[3][4]Yes[4]Non-regulated, rapid clearing, good preservation of morphology.[5]Commercial product, potentially higher cost.
ClearSee Not specifiedDays[6]Yes[2][6]Preserves fluorescent proteins, good for deep imaging in plants.[6]Longer incubation times required.[6]
2,2'-Thiodiethanol (TDE) Adjustable (up to 1.515)[7]Hours[7][8]Yes[7]Adjustable refractive index, rapid clearing, good for high-resolution microscopy.[7][8]Can cause tissue shrinkage at high concentrations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key steps for tissue clearing using chloral hydrate and its principal alternatives.

Protocol 1: Tissue Clearing with Acidified Chloral Hydrate

This protocol is a standard method for clearing plant tissues for light microscopy.

Materials:

  • Chloral Hydrate solution (e.g., Hoyer's medium: 250g Chloral Hydrate, 19g gum Arabic, 12g glycerol, 75ml Water)[9]

  • Microscope slides and coverslips

  • Hot plate

Procedure:

  • Sample Preparation: Place a few milligrams of finely powdered or small sections of fresh/dried tissue on a microscope slide.[1]

  • Mounting: Add two drops of the acidified chloral hydrate solution to the sample.[1]

  • Coverslipping: Carefully place a coverslip over the sample, avoiding air bubbles.

  • Heating: Gently heat the slide on a hot plate at 60-80°C for 30-60 seconds, until just before boiling, to facilitate clearing and remove air bubbles.[1]

  • Observation: Allow the slide to cool before observing under a light microscope. Clearing can take from at least 1 to 12 hours depending on the tissue.[9]

Protocol 2: Rapid Tissue Clearing with Visikol™ HISTO

This protocol is designed for clearing a variety of biological tissues, including whole organs, for 3D fluorescent imaging.

Materials:

  • Visikol® HISTO-1™ and HISTO-2™ clearing reagents

  • Ethanol (50%, 70%, 90%, 100%)

  • Phosphate-Buffered Saline (PBS)

  • Gentle shaker

Procedure:

  • Fixation: Perfuse or immerse the tissue in 4% paraformaldehyde.

  • Dehydration: Dehydrate the tissue through a graded ethanol series (e.g., 50%, 70%, 90%, 100%), with each step lasting for a duration dependent on tissue size.

  • Clearing Step 1: Immerse the dehydrated tissue in Visikol® HISTO-1™ and incubate at 4°C with gentle shaking. Clearing time varies with tissue size (e.g., 1 mm section in 2 hours, whole mouse brain in 24 hours).[3]

  • Clearing Step 2: Transfer the tissue to Visikol® HISTO-2™ for refractive index matching and incubate until transparent.

  • Imaging: The cleared tissue can be imaged directly in Visikol® HISTO-2™ using various microscopy techniques.

Protocol 3: Fluorescence-Preserving Clearing with ClearSee

This protocol is particularly useful for imaging fluorescent reporter proteins in plant tissues.

Materials:

  • ClearSee solution (10% (w/v) xylitol, 15% (w/v) sodium deoxycholate, 25% (w/v) urea in water)[10]

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

Procedure:

  • Fixation: Fix the plant tissue in 4% PFA under a vacuum for 30 minutes.

  • Washing: Wash the tissue twice with PBS for 1 minute each time.

  • Clearing: Immerse the tissue in ClearSee solution and incubate at room temperature for a minimum of 4 days. For Arabidopsis embryos, clearing can take 1-7 days.[9]

  • Staining (Optional): Post-clearing staining with dyes like Calcofluor White or Hoechst 33342 can be performed.[6]

  • Mounting and Imaging: Mount the cleared tissue in ClearSee solution for microscopic observation.

Protocol 4: Adjustable Refractive Index Clearing with 2,2'-Thiodiethanol (TDE)

This protocol allows for fine-tuning the refractive index of the mounting medium to match that of the tissue, which is ideal for high-resolution imaging.

Materials:

  • 2,2'-Thiodiethanol (TDE)

  • Distilled water or PBS

  • 4% Paraformaldehyde (PFA)

Procedure:

  • Fixation: Fix the tissue in 4% PFA.

  • Washing: Wash the tissue thoroughly with PBS.

  • Dehydration and Clearing: Incubate the tissue in a graded series of TDE solutions (e.g., 30%, 50%, 70%, 80% TDE in water or PBS), with each step lasting for a few hours.[11] For rapid clearing of thin samples, immersion in the final TDE concentration can be achieved within 30 minutes to a few hours.[8]

  • Incubation: For larger samples, an overnight incubation in the final TDE concentration at 4°C with gentle shaking is recommended.[11]

  • Imaging: Mount the cleared tissue in the final TDE solution for imaging. The optimal TDE concentration for clearing without significantly affecting fluorescent proteins is typically between 50-70%.[7]

Visualizing the Workflow: From Tissue to Transparency

To better understand the logical flow of these protocols, the following diagrams, generated using the DOT language, illustrate the key stages of each clearing method.

Chloral_Hydrate_Workflow cluster_prep Sample Preparation cluster_clearing Clearing Process cluster_imaging Observation Tissue_Sample Tissue Sample Powdered_Sectioned Powdered or Sectioned Tissue_Sample->Powdered_Sectioned Mount_on_Slide Mount on Slide Powdered_Sectioned->Mount_on_Slide Place on slide Add_Chloral_Hydrate Add Chloral Hydrate Solution Mount_on_Slide->Add_Chloral_Hydrate Apply_Coverslip Apply Coverslip Add_Chloral_Hydrate->Apply_Coverslip Heat_Gently Heat Gently (60-80°C) Apply_Coverslip->Heat_Gently Cool_and_Observe Cool and Observe Heat_Gently->Cool_and_Observe Incubate (1-12h) Visikol_Workflow cluster_prep Preparation cluster_clearing Clearing cluster_imaging Imaging Tissue Tissue Sample Fixation Fixation (4% PFA) Tissue->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Visikol1 Immerse in Visikol® HISTO-1™ Dehydration->Visikol1 Transfer Visikol2 Immerse in Visikol® HISTO-2™ Visikol1->Visikol2 Incubate Image 3D Fluorescent Imaging Visikol2->Image Mount and Image ClearSee_Workflow cluster_prep Preparation cluster_clearing Clearing cluster_imaging Imaging Plant_Tissue Plant Tissue Fixation_PFA Fixation (4% PFA, vacuum) Plant_Tissue->Fixation_PFA Washing_PBS Wash (PBS) Fixation_PFA->Washing_PBS Immerse_ClearSee Immerse in ClearSee Solution Washing_PBS->Immerse_ClearSee Transfer Incubate Incubate (min. 4 days) Immerse_ClearSee->Incubate Stain_Optional Optional Staining Incubate->Stain_Optional Post-clearing Mount_Image Mount and Image Stain_Optional->Mount_Image TDE_Workflow cluster_prep Preparation cluster_clearing Clearing & RI Matching cluster_imaging Imaging Tissue_Sample Tissue Sample Fixation Fixation (4% PFA) Tissue_Sample->Fixation Washing Wash (PBS) Fixation->Washing TDE_Series Incubate in Graded TDE Series Washing->TDE_Series Transfer Final_TDE Incubate in Final TDE Concentration TDE_Series->Final_TDE Mount_Image Mount and Image in TDE Final_TDE->Mount_Image Mount

References

Safety Operating Guide

Essential Safety and Handling Guide for 2,2,2-Trichloroacetaldehyde Hydrate (Chloral Hydrate)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2,2-Trichloroacetaldehyde hydrate (Chloral Hydrate). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound (Chloral hydrate)

  • CAS Number: 302-17-0

  • EC Number: 206-117-5[1]

Primary Hazards: this compound is a substance with significant health risks. It is classified as:

  • Toxic if swallowed [1][2][3][4]

  • Causes skin irritation [1][2][3][4]

  • Causes serious eye irritation [1][2][3][4]

  • Suspected of causing genetic defects and may cause cancer[5]

Due to these hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). The choice of material, thickness, and permeability should be based on the manufacturer's recommendations.[2]To prevent skin contact and irritation.[2][3]
Eye Protection Safety goggles with side protection or a face shield.[2][6]To protect against splashes and dust, preventing serious eye irritation.[2][3]
Body Protection Protective workwear, such as a lab coat or chemical-resistant suit.[2][7]To prevent contamination of personal clothing and skin.
Respiratory Protection A respirator with a particulate filter may be necessary if dust is generated or if working in a poorly ventilated area.[2][3][5] The filter class must be suitable for the contaminant concentration.[3]To prevent inhalation of dust or vapors.[8]

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is critical for safety. The following steps outline the standard operating procedure for handling this compound.

Preparation
  • Training: Ensure all personnel have received training on the specific hazards and handling procedures for this chemical.[8]

  • Area Designation: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[7][9]

  • Assemble PPE: Put on all required personal protective equipment as specified in the table above.

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Emergency Equipment: Ensure an eyewash station, safety shower, and spill kit are readily accessible.

Handling
  • Avoid Dust and Vapors: Handle the substance in a way that minimizes the generation of dust and vapors.[7][8]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[2][7][8]

  • No Consumption: Do not eat, drink, or smoke in the designated handling area.[2][4][7]

  • Secure Containers: Keep the container tightly closed when not in use.[7][8]

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7]

  • Clean Work Area: Clean and decontaminate the work surface.

  • Store Properly: Store the chemical in a locked, dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7][8] The container should be clearly labeled.[8]

  • Waste Disposal: Dispose of any waste, including contaminated PPE, according to the disposal plan outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Training on Hazards prep2 Designate Well-Ventilated Area prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Verify Emergency Equipment Access prep3->prep4 handle1 Minimize Dust and Vapors prep4->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Wash Hands and Exposed Skin handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Store Chemical Securely post2->post3 post4 Dispose of Waste Properly post3->post4

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.[3][6]

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Contain: For small spills, wear appropriate PPE, including respiratory protection.[3][7] Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][6] Avoid generating dust.[6][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the container and any contaminated materials as hazardous waste.

First Aid Measures

The following table summarizes immediate first aid actions. In all cases of exposure, seek immediate medical attention.[3][4]

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. [1][2][3][7] Rinse mouth.[1] Do NOT induce vomiting.[3][5]
Skin Contact IF ON SKIN: Wash with plenty of water and soap. [2][7] Remove contaminated clothing immediately and wash before reuse.[3][7] If skin irritation occurs, seek medical advice.[3][7]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. [1][2][3][7] Remove contact lenses if present and easy to do.[1][2][3][7] Continue rinsing.[1][2][3][7] Consult an ophthalmologist immediately.[3]
Inhalation Move the person to fresh air and keep them warm and at rest.[3][4] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
Disposal Plan

This compound and its containers must be treated as hazardous waste.[4]

  • Waste Collection: Collect all waste, including unused product, contaminated materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Regulatory Compliance: This substance is a DEA Controlled Substance (Schedule IV) and may also be considered a hazardous waste under RCRA (U034).[10][11] Disposal must comply with all local, state, and federal regulations.[2][6]

  • Authorized Disposal: Arrange for disposal through an authorized hazardous waste removal company. For expired or unwanted pure chemical, a DEA registered incinerator is the appropriate disposal method.[10][12] Do not dispose of via municipal waste or down the drain.[2]

G cluster_collection Waste Collection cluster_procedure Disposal Procedure cluster_final Final Disposal col1 Collect Waste in Designated Container col2 Label Container as Hazardous Waste col1->col2 proc1 Segregate from Other Waste col2->proc1 proc2 Follow DEA and RCRA Regulations proc1->proc2 proc3 Contact Authorized Waste Disposal Company proc2->proc3 final1 Dispose via DEA Registered Incinerator proc3->final1

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.